Product packaging for Quinolin-2-ylacetic acid(Cat. No.:CAS No. 284477-00-5)

Quinolin-2-ylacetic acid

Cat. No.: B2909703
CAS No.: 284477-00-5
M. Wt: 187.198
InChI Key: FPDPFLYDDGYGKP-UHFFFAOYSA-N
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Description

Quinolin-2-ylacetic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.198. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B2909703 Quinolin-2-ylacetic acid CAS No. 284477-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDPFLYDDGYGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Quinolin-2-ylacetic Acid: A Technical Guide to its Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolin-2-ylacetic acid (CAS No. 284477-00-5) is a heterocyclic carboxylic acid derivative that holds significant interest for researchers in medicinal chemistry and materials science.[][2][3][4][5] Its rigid quinoline core, combined with the reactive acetic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities.[6] This technical guide provides an in-depth analysis of the chemical and physical properties of this compound, a detailed, field-proven synthetic protocol, its characteristic spectral data, and a discussion of its current and potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by an acetic acid group substituted at the 2-position of a quinoline ring system. This arrangement confers both aromatic and acidic properties to the molecule, influencing its reactivity and potential biological interactions.

Chemical Structure

The structural formula of this compound is C₁₁H₉NO₂.[][7] The molecule consists of a bicyclic aromatic quinoline core with a methylene carboxylic acid group attached to the carbon adjacent to the ring nitrogen.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents for reactions and purification, as well as for analytical method development.

PropertyValueReference
CAS Number 284477-00-5[][2][3][4][5]
Molecular Formula C₁₁H₉NO₂[][7]
Molecular Weight 187.19 g/mol [][7]
IUPAC Name 2-(quinolin-2-yl)acetic acid[7]
Appearance White to off-white solid (predicted)
Melting Point Data not available
Solubility Soluble in polar organic solvents[8]
pKa Data not available (expected to be ~4-5 for the carboxylic acid)

Synthesis of this compound

While several methods for the synthesis of quinoline derivatives exist, a robust and logical pathway for the preparation of this compound involves a two-step process starting from the readily available 2-methylquinoline (quinaldine). This strategy leverages a classic oxidation followed by a reliable chain-extension reaction.

Overview of Synthetic Strategy

The proposed synthesis involves:

  • Oxidation: The methyl group of 2-methylquinoline is oxidized to a carboxylic acid, yielding quinoline-2-carboxylic acid (quinaldic acid).

  • Homologation: The resulting carboxylic acid undergoes an Arndt-Eistert homologation to insert a methylene (-CH₂-) group, thus forming this compound.

G Start 2-Methylquinoline Mid Quinoline-2-carboxylic acid Start->Mid 1. Oxidation (e.g., KMnO₄ or SeO₂) End This compound Mid->End 2. Arndt-Eistert Homologation (i. SOCl₂, ii. CH₂N₂, iii. Ag₂O, H₂O)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic acid

  • Rationale: The oxidation of an activated methyl group on an aromatic ring is a well-established transformation.[9] While strong oxidants like potassium permanganate (KMnO₄) can be effective, they can sometimes lead to ring degradation. A milder and often more selective reagent for this transformation is selenium dioxide (SeO₂).

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1 eq.) in a suitable solvent such as pyridine or dioxane.

    • Add selenium dioxide (1.1 eq.) to the solution.

    • Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The black selenium byproduct can be filtered off.

    • Acidify the filtrate with hydrochloric acid (HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude quinoline-2-carboxylic acid can be recrystallized from ethanol or water to yield a pure white solid.

Step 2: Arndt-Eistert Homologation of Quinoline-2-carboxylic acid

  • Rationale: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[10][11][12][13] It proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene, subsequently trapped by water to yield the homologous acid.[14]

  • Protocol:

    • Acid Chloride Formation: Suspend quinoline-2-carboxylic acid (1 eq.) in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (2-3 eq.) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude quinoline-2-carbonyl chloride.

    • Diazoketone Formation: Dissolve the crude acid chloride in a dry, inert solvent such as diethyl ether or THF and cool to 0 °C in an ice bath. Cautiously add a freshly prepared ethereal solution of diazomethane (CH₂N₂) (2.5 eq.) dropwise with stirring. (CAUTION: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions and specialized glassware). Allow the reaction to warm to room temperature and stir for several hours.

    • Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O) (0.1 eq.) in water. Add the diazoketone solution from the previous step to the silver oxide suspension and heat gently (40-60 °C) with vigorous stirring. The evolution of nitrogen gas will be observed.

    • After the reaction is complete (indicated by the cessation of gas evolution and TLC analysis), filter the reaction mixture to remove the silver catalyst.

    • Acidify the aqueous filtrate to precipitate this compound.

    • Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified product.

Spectroscopic and Analytical Profile

Definitive structural confirmation of this compound requires a combination of spectroscopic techniques. The following data are predicted based on the known spectra of closely related structures like quinoline-2-carboxylic acid and general principles of spectroscopy.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, in DMSO-d₆) | | ¹³C NMR (Predicted, in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | ~12.5 (br s, 1H) | -COOH | ~172.0 | C=O | | ~8.3 (d, 1H) | H-4 | ~152.0 | C-2 | | ~8.1 (d, 1H) | H-8 | ~147.0 | C-8a | | ~8.0 (d, 1H) | H-5 | ~138.0 | C-4 | | ~7.8 (t, 1H) | H-7 | ~130.0 | C-7 | | ~7.6 (t, 1H) | H-6 | ~129.5 | C-5 | | ~7.5 (d, 1H) | H-3 | ~128.0 | C-4a | | ~4.0 (s, 2H) | -CH₂- | ~127.5 | C-6 | | | | ~122.0 | C-3 | | | | ~45.0 | -CH₂- |

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 187. A prominent fragment would correspond to the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 142, or the loss of CO₂ (44 Da) to give a fragment at m/z = 143.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 188. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z = 186.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.[18]

Frequency (cm⁻¹) Vibration Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1710 (strong)C=O stretchCarboxylic acid
1600-1450C=C and C=N stretchesQuinoline ring
~1300C-O stretchCarboxylic acid
950-900 (broad)O-H bendCarboxylic acid dimer

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.

Reactivity
  • Carboxylic Acid Group: The acid moiety can undergo standard transformations such as esterification, amide bond formation, reduction to an alcohol, and conversion to an acid chloride. These reactions allow for the coupling of the quinoline scaffold to other molecules of interest.

  • Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, typically at the 5- and 8-positions. The nitrogen atom can also be quaternized.

Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[6][15][17]

This compound serves as an excellent starting point for the development of novel therapeutic agents. The carboxylic acid handle provides a convenient point for modification, allowing for the exploration of structure-activity relationships (SAR). For example, it can be used to synthesize libraries of amides and esters for screening against various biological targets.[6] Its structural similarity to known bioactive molecules suggests potential for its derivatives to interact with enzymes or receptors involved in disease pathways.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. Specific toxicity data is not widely available, and it should be treated as a potentially hazardous substance. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and access through a robust synthetic pathway make it an attractive tool for researchers. The physicochemical and spectroscopic data provided in this guide serve as a critical resource for its use in the laboratory. Further exploration of its derivatives is likely to yield novel compounds with important biological and material properties.

References

An In-Depth Technical Guide to Quinolin-2-ylacetic Acid: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Quinolin-2-ylacetic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its fundamental chemical properties, detailed synthetic methodologies, and explores its biological activities and potential as a scaffold in drug discovery.

Core Compound Identification

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. Its structure is characterized by an acetic acid moiety attached to the C2 position of the quinoline ring.

IdentifierValueSource
CAS Number 284477-00-5[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
IUPAC Name 2-(quinolin-2-yl)acetic acid[1]

Physicochemical and Spectroscopic Profile

This compound typically presents as a solid with solubility in organic solvents. While specific experimental data for the parent compound is not widely published, computational models and data from related structures provide valuable insights.

Computed Properties:

PropertyValue
XLogP3 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 50.2 Ų

Data sourced from PubChem CID 4711784.[1]

Spectroscopic Characterization (Predicted and Analog-Based):

  • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the quinoline ring, typically in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the methylene (-CH₂) protons of the acetic acid group would likely appear in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxyl group would be a broad singlet at a downfield shift (δ > 10 ppm), often exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum would display signals for the nine carbons of the quinoline ring and the two carbons of the acetic acid side chain. The carbonyl carbon of the carboxylic acid is expected to resonate in the δ 170-180 ppm region.

Synthesis of this compound: A Guided Protocol

While a direct, one-pot synthesis of this compound is not prominently featured in readily accessible literature, a logical and field-proven synthetic strategy can be designed based on established organic chemistry principles. A plausible and efficient route involves the preparation of an intermediate, ethyl 2-(quinolin-2-yl)acetate, followed by its hydrolysis.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Final Hydrolysis A 2-Chloroquinoline D Ethyl 2-(quinolin-2-yl)malonate A->D Reaction B Diethyl malonate B->D C Sodium ethoxide C->D E Ethyl 2-(quinolin-2-yl)acetate D->E Hydrolysis & Decarboxylation F This compound E->F Base Hydrolysis

Caption: A proposed three-step synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(quinolin-2-yl)acetate

This step can be approached via the reaction of a suitable quinoline precursor. A common method involves the nucleophilic substitution of 2-chloroquinoline with a malonic ester, followed by decarboxylation.

  • Preparation of the Nucleophile: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction with Diethyl Malonate: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Addition of 2-Chloroquinoline: Add 2-chloroquinoline to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Decarboxylation: After completion, cool the reaction mixture, neutralize with a dilute acid, and extract the product with an organic solvent. The crude product, ethyl 2-(quinolin-2-yl)malonate, can be subjected to acidic hydrolysis and heating to facilitate decarboxylation, yielding ethyl 2-(quinolin-2-yl)acetate.

Step 2: Hydrolysis to this compound

The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.

  • Base Hydrolysis: Dissolve the ethyl 2-(quinolin-2-yl)acetate from the previous step in a suitable solvent such as ethanol. Add an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide.

  • Reflux: Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis, which can be monitored by TLC.

  • Acidification and Isolation: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The desired this compound will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity compound.

Biological Activity and Drug Development Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[2] While specific data for this compound is limited, the broader class of quinoline carboxylic acids has demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Activity

Quinoline derivatives are known to possess anti-inflammatory properties. The mechanism of action for many of these compounds is believed to involve the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, and its inhibition is a primary target for many anti-inflammatory drugs.[3] It is plausible that this compound could exert anti-inflammatory effects through the inhibition of this pathway. Furthermore, some quinoline derivatives with a carboxylic acid moiety have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Anticancer and Enzyme Inhibitory Potential

Recent studies have highlighted the potential of quinoline-based compounds as inhibitors of various enzymes, including those that act on DNA.[4][5] For instance, certain quinoline analogs have been shown to inhibit human DNA methyltransferases (DNMTs).[4] Additionally, quinoline derivatives have been investigated as proteasome inhibitors, which is a validated strategy in cancer therapy.[6] An aryl ester derivative of the closely related quinoline-2-carboxylic acid has demonstrated the ability to induce apoptosis and cell cycle arrest in prostate cancer cell lines.[7]

Signaling Pathway Modulation

The structural features of this compound suggest its potential to interact with various biological targets. The quinoline ring system can participate in π-π stacking and hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds and electrostatic interactions with receptor or enzyme active sites.

Signaling_Pathway Q2AA This compound Target Putative Target (e.g., COX, NF-κB) Q2AA->Target Inhibition Pathway Inflammatory Signaling Cascade Target->Pathway Modulation Response Decreased Pro-inflammatory Cytokine Production Pathway->Response

Caption: A potential mechanism of action for this compound in inflammatory pathways.

Conclusion and Future Directions

This compound represents a valuable chemical entity with a foundation in the well-established pharmacological importance of the quinoline scaffold. While further research is required to fully elucidate its specific biological targets and mechanisms of action, its structural similarity to other bioactive quinoline derivatives suggests significant potential in the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. Future studies should focus on the development of optimized synthetic routes, comprehensive spectroscopic characterization, and in-depth biological evaluation to unlock the full therapeutic potential of this promising compound.

References

The Serendipitous Journey of Quinolone Carboxylic Acids: From Byproduct to Blockbuster Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone carboxylic acids represent a cornerstone of modern antibacterial therapy, a class of synthetic agents whose broad spectrum and potent bactericidal activity have saved countless lives. Their discovery, however, was not the result of a targeted drug design program but rather a serendipitous finding stemming from the synthesis of an entirely different class of therapeutic agents. This guide provides a comprehensive technical overview of the discovery, history, and development of quinolone carboxylic acids, tracing their evolution from an unexpected laboratory byproduct to a multi-generational class of indispensable antibiotics. We will delve into the key scientific milestones, the causality behind pivotal experimental choices, and the structure-activity relationships that guided their transformation into highly effective drugs.

The Genesis: An Unexpected Discovery in Antimalarial Research

The story of quinoline carboxylic acids begins in the late 1950s at the Sterling-Winthrop Research Institute. Chemist George Lesher and his colleagues were working on the synthesis of chloroquine, an antimalarial drug. During the purification of an intermediate in the chloroquine synthesis, a byproduct was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2] This compound was a regioisomer of the expected intermediate.[2]

This accidental discovery could have been easily dismissed, but the research team's scientific curiosity led them to screen the compound for biological activity. To their surprise, it exhibited modest antibacterial properties.[2] This unexpected finding served as the crucial lead structure that initiated a dedicated research program to synthesize and evaluate analogs with improved antibacterial potency.[2]

This initial discovery highlights a critical aspect of pharmaceutical research: the importance of keen observation and the willingness to investigate unexpected findings. The causality behind this pivotal moment was not a preconceived hypothesis but rather the recognition of potential in an anomaly.

From a Quinoline Lead to a Naphthyridine Antibiotic: The Birth of Nalidixic Acid

The initial lead, a quinoline carboxylic acid, provided the foundational scaffold. However, early structure-activity relationship (SAR) studies guided the Sterling team to explore related heterocyclic systems. One of the key modifications was the replacement of the quinoline ring system with a 1,8-naphthyridine core. This bioisosteric replacement, where a carbon atom in the benzene ring of quinoline is replaced by a nitrogen atom, proved to be a critical step. The rationale behind exploring the 1,8-naphthyridine scaffold was likely driven by the desire to modulate the electronic and steric properties of the molecule to enhance its interaction with the bacterial target and improve its pharmacokinetic profile.[3]

This line of investigation culminated in the synthesis of nalidixic acid in 1962, the first clinically useful member of the quinolone class.[4] Technically a naphthyridine, nalidixic acid is considered the progenitor of all quinolone antibiotics.[4] It exhibited significant activity against Gram-negative bacteria and was introduced into clinical practice in 1967 for the treatment of urinary tract infections.[4]

The timeline below illustrates the key early milestones in the discovery of quinolone carboxylic acids.

Discovery_Timeline cluster_0 Late 1950s: Serendipitous Discovery cluster_1 Early 1960s: Lead Optimization Discovery Isolation of 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid as a byproduct of chloroquine synthesis. Screening Discovery of modest antibacterial activity. Discovery->Screening Investigation of unexpected finding SAR Structure-Activity Relationship (SAR) studies on the quinoline carboxylic acid scaffold. Screening->SAR Naphthyridine Synthesis of 1,8-naphthyridine analogs. SAR->Naphthyridine Nalidixic_Acid Synthesis of Nalidixic Acid (1962), the first clinically useful quinolone. Naphthyridine->Nalidixic_Acid

Caption: A timeline of the key events in the discovery of quinolone carboxylic acids.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, and repair by managing the topological state of the bacterial chromosome.[7]

The mechanism involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA.[1][6] The quinolone molecule intercalates into the DNA at the site of the enzyme-mediated double-strand break.[6] This stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the broken DNA strands.[1][7] The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[1]

The following diagram illustrates the mechanism of action of quinolone carboxylic acids.

Mechanism_of_Action cluster_0 Bacterial DNA Replication cluster_1 Quinolone Intervention DNA Bacterial DNA Gyrase_TopoIV DNA Gyrase / Topoisomerase IV DNA->Gyrase_TopoIV binds to Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex DNA->Ternary_Complex Replication DNA Replication & Transcription Gyrase_TopoIV->Replication enables Gyrase_TopoIV->Ternary_Complex Quinolone Quinolone Carboxylic Acid Quinolone->Ternary_Complex forms DNA_Break Stabilized DNA Double-Strand Break Ternary_Complex->DNA_Break leads to Cell_Death Bacterial Cell Death DNA_Break->Cell_Death results in

Caption: Mechanism of action of quinolone carboxylic acids.

The Evolution to Fluoroquinolones: A Leap in Potency and Spectrum

While nalidixic acid was a groundbreaking discovery, its clinical utility was limited by its narrow spectrum of activity (primarily against Gram-negative enteric bacilli), modest potency, and the rapid development of bacterial resistance.[8] This spurred further research to develop more effective analogs.

A major breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring and a piperazine ring at the C-7 position.[2][9] This led to the development of the fluoroquinolones, a second generation of quinolones with significantly enhanced antibacterial activity.[9] Norfloxacin was the first fluoroquinolone, followed by ciprofloxacin, which exhibited even greater potency and a broader spectrum of activity, including activity against Pseudomonas aeruginosa.[8]

Subsequent generations of fluoroquinolones have involved further modifications to the core structure, leading to improved pharmacokinetic properties, enhanced activity against Gram-positive bacteria (such as Streptococcus pneumoniae), and activity against atypical pathogens and anaerobes.[8]

Generations of Quinolone Carboxylic Acids
GenerationKey CompoundsSpectrum of ActivityClinical Applications
First Nalidixic acid, CinoxacinPrimarily Gram-negative enteric bacilliUncomplicated urinary tract infections
Second Norfloxacin, Ciprofloxacin, OfloxacinBroadened Gram-negative spectrum (including P. aeruginosa), some Gram-positive and atypical coverageComplicated UTIs, respiratory tract infections, skin and soft tissue infections
Third Levofloxacin, GatifloxacinEnhanced Gram-positive (including S. pneumoniae) and atypical pathogen coverageCommunity-acquired pneumonia, sinusitis, bronchitis
Fourth Trovafloxacin, MoxifloxacinBroad-spectrum including anaerobic coverageWide range of serious infections (use of some agents limited due to toxicity)

Experimental Protocol: Synthesis of Nalidixic Acid

The following is a representative, multi-step laboratory synthesis of nalidixic acid, illustrating the chemical transformations involved in constructing this pioneering antibiotic.[10][11]

Step 1: Synthesis of Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate 1)

  • In a three-necked flask equipped with a mechanical stirrer, add 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate.[10]

  • Heat the mixture with stirring. Once the temperature reaches 90°C, maintain the insulation and continue the reaction until completion (monitored by TLC).[10]

  • Cool the reaction mixture to room temperature to obtain the crude product.

  • Recrystallize the crude product from ethanol and dry the resulting solid to obtain the finished Intermediate 1.[10]

Step 2: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Intermediate 2)

  • In a suitable reaction vessel, add phenyl ether and heat to reflux (approximately 200-230°C).[10]

  • Add Intermediate 1 to the refluxing phenyl ether and continue the backflow reaction for 50-100 minutes, monitoring for the consumption of the starting material.[10]

  • After the reaction is complete, perform an appropriate work-up of the reaction solution to obtain the finished Intermediate 2.

Step 3: Synthesis of 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (Nalidixic Acid)

  • In a reaction kettle, add Intermediate 2, water, and tetrahydrofuran (THF) and stir until the solid is dissolved.[10]

  • Add sodium hydroxide in batches and then heat the mixture to reflux.[10]

  • Monitor the reaction until the starting material is completely consumed.

  • Distill off the THF.

  • Cool the remaining aqueous solution to room temperature and adjust the pH to 3 with acid, which will cause the product to precipitate.[10]

  • Filter the solid, wash it with water, and dry it to obtain the final product, nalidixic acid.[10]

Quantitative Data: Antibacterial Spectrum and Pharmacokinetics

The following tables provide a comparative overview of the in vitro activity and pharmacokinetic properties of representative quinolone carboxylic acids from different generations.

Table 1: Comparative In Vitro Activity (MIC₉₀, µg/mL) of Quinolones [12]

OrganismNalidixic AcidCiprofloxacinLevofloxacinMoxifloxacin
Escherichia coli80.030.060.06
Klebsiella pneumoniae160.120.250.12
Pseudomonas aeruginosa>1280.514
Staphylococcus aureus (MSSA)>1280.50.50.12
Streptococcus pneumoniae>128110.25

Table 2: Comparative Pharmacokinetic Properties of Quinolones [13][14]

DrugBioavailability (%)Half-life (h)Protein Binding (%)Primary Elimination Route
Nalidixic Acid ~961.5-2.5>80Renal/Metabolism
Ciprofloxacin 60-803-520-40Renal
Levofloxacin >996-824-38Renal
Moxifloxacin ~9012~50Hepatic/Renal

Conclusion

The discovery and development of quinolone carboxylic acids is a testament to the power of serendipity in scientific research, coupled with insightful chemical intuition and rigorous structure-activity relationship studies. From an unexpected byproduct in an antimalarial synthesis to a multi-generational class of broad-spectrum antibiotics, the journey of quinolones has fundamentally transformed the treatment of bacterial infections. The continuous evolution of this class, driven by the need to combat emerging resistance and improve safety profiles, underscores the enduring importance of medicinal chemistry in addressing global health challenges. This guide has provided a technical overview of this remarkable story, offering valuable insights for researchers and drug development professionals working to discover the next generation of life-saving therapeutics.

References

Quinolin-2-ylacetic Acid: A Privileged Scaffold in Drug Discovery and a Deep Dive into its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Nucleus as a Cornerstone in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry. Its presence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities has cemented its status as a "privileged structure." This guide focuses on a specific and highly promising derivative: quinolin-2-ylacetic acid. We will delve into its synthesis, and more critically, its known biological activities, exploring the mechanistic underpinnings of its therapeutic potential. This document is designed to be a comprehensive resource, providing not only a thorough review of the current state of research but also actionable experimental protocols and data-driven insights to empower researchers in their quest for novel therapeutics.

Synthetic Strategies: Crafting the this compound Core

The synthesis of this compound is a critical first step in the exploration of its biological potential and the generation of novel derivatives. A robust and versatile synthetic route often begins with the readily available precursor, 2-methylquinoline. The overall strategy involves the oxidation of the methyl group to a carboxylic acid, followed by a one-carbon homologation.

Experimental Protocol: A Two-Step Synthesis of this compound

This protocol outlines a reliable method for the preparation of this compound, commencing with the oxidation of 2-methylquinoline to form quinoline-2-carboxylic acid, which is then subjected to Arndt-Eistert homologation.

Step 1: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinoline (1 equivalent) in a suitable solvent such as pyridine or water.

  • Oxidation: While stirring, add a strong oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), in portions. The reaction mixture is then heated to reflux for several hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If SeO₂ is used, the precipitated selenium can be filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-2-carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure quinoline-2-carboxylic acid.

Step 2: Arndt-Eistert Homologation to this compound [1][2][3][4][5]

  • Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend quinoline-2-carboxylic acid (1 equivalent) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C. The reaction is then stirred at room temperature until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy). The excess reagent and solvent are removed under reduced pressure.

  • Diazoketone Formation: The crude quinoline-2-carbonyl chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or THF). This solution is added dropwise to a solution of diazomethane (CH₂N₂) in diethyl ether at 0 °C. It is crucial to use an excess of diazomethane to react with the generated HCl. The reaction is stirred at 0 °C for a few hours and then allowed to warm to room temperature.

  • Wolff Rearrangement: The resulting diazoketone is then subjected to Wolff rearrangement. This can be achieved by photolysis, thermolysis, or, more commonly, by catalysis with a metal salt such as silver oxide (Ag₂O) or silver benzoate in the presence of water. The reaction mixture is typically heated in a solvent like dioxane or THF with water.

  • Work-up and Purification: After the rearrangement is complete, the reaction mixture is acidified, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude this compound, which can be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Arndt-Eistert Homologation 2-Methylquinoline 2-Methylquinoline Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid 2-Methylquinoline->Quinoline-2-carboxylic acid [O] (e.g., SeO2 or KMnO4) Quinoline-2-carbonyl chloride Quinoline-2-carbonyl chloride Quinoline-2-carboxylic acid->Quinoline-2-carbonyl chloride SOCl2 or (COCl)2 Diazoketone Intermediate Diazoketone Intermediate Quinoline-2-carbonyl chloride->Diazoketone Intermediate CH2N2 This compound This compound Diazoketone Intermediate->this compound Ag2O, H2O (Wolff Rearrangement)

Caption: Synthetic workflow for this compound.

Biological Activities: A Multifaceted Pharmacological Profile

This compound and its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The primary areas of investigation include their anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a plethora of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have emerged as potent anti-inflammatory agents, and this compound provides a valuable scaffold for the development of such compounds.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the production of inflammatory mediators.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates IKK Complex->IκB NF-κB NF-κB IκB->NF-κB Inhibits (in cytoplasm) Degradation Degradation IκB->Degradation Nucleus Nucleus NF-κB->Nucleus Translocates This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Activates

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of this compound derivatives has been evaluated in various in vitro and in vivo models.

Compound Assay Cell Line/Model IC₅₀ (µM) Reference
Phenyl Quinoline Phenol Derivative 4hCOX-2 InhibitionIn vitro0.026[6]
Phenyl Quinoline Phenol Derivative 4jCOX-2 InhibitionIn vitro0.102[6]
Phenyl Quinoline Phenol Derivative 4fHRBC Membrane StabilizationIn vitro0.064[6]
Phenyl Quinoline Phenol Derivative 4hHRBC Membrane StabilizationIn vitro0.021[6]
Quinoline-4-carboxylic acidLPS-induced inflammationRAW264.7 macrophagesAppreciable activity[7]
Quinoline-3-carboxylic acidLPS-induced inflammationRAW264.7 macrophagesAppreciable activity[7]

Note: Specific IC₅₀ values for the parent this compound in common anti-inflammatory assays were not consistently available in the reviewed literature. The table presents data for closely related analogs to demonstrate the potential of the quinoline carboxylic acid scaffold.

Experimental Protocols for Assessing Anti-inflammatory Activity

  • LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages: This is a standard in vitro assay to screen for anti-inflammatory activity.

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce nitric oxide (NO) production.

    • Griess Assay: Measure the nitrite concentration in the culture supernatant, a stable metabolite of NO, using the Griess reagent.

    • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. A parallel cell viability assay (e.g., MTT) is crucial to ensure the observed effects are not due to cytotoxicity.

  • Carrageenan-Induced Paw Edema in Rodents: This is a classic in vivo model of acute inflammation.

    • Animal Model: Use male Sprague-Dawley rats or Swiss albino mice.

    • Dosing: Administer the test compound or vehicle orally or intraperitoneally.

    • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Anticancer Activity

The quinoline scaffold is a recurring motif in a number of approved and investigational anticancer drugs. This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action: Induction of Apoptosis via the Bax/Bcl-2 Pathway

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by modulating the expression of proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Conversely, anti-apoptotic proteins like Bcl-2 inhibit this process. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Studies have shown that certain this compound derivatives can upregulate Bax and downregulate Bcl-2 expression, shifting the cellular balance towards apoptosis.

G This compound derivative This compound derivative Bcl-2 Bcl-2 This compound derivative->Bcl-2 Downregulates Bax Bax This compound derivative->Bax Upregulates Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of apoptosis via the Bax/Bcl-2 pathway.

Quantitative Anticancer Activity Data

The cytotoxic potential of this compound and its derivatives has been quantified against various cancer cell lines.

Compound Cell Line Cancer Type IC₅₀ Reference
Quinoline-2-carboxylic acidHELACervical CancerSignificant cytotoxicity[7]
Quinoline-2-carboxylic acidMCF7Breast CancerRemarkable growth inhibition[7]
Compound 14PAR cells-5.43 ± 0.38 µM[4]
Compound 14MDR cells-4.28 ± 0.25 µM[4]
Compound 16PAR cells-26.40 ± 0.53 µM[4]
Compound 16MDR cells-12.91 ± 0.35 µM[4]
MC-5-2MDA-MB-231Breast CancerLowest IC₅₀ value[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. The quinoline core is present in many well-established antibacterial drugs, and derivatives of this compound have also shown promising antimicrobial activity.

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase). DNA gyrase is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, quinolones disrupt these critical cellular processes, leading to bacterial cell death. It is highly probable that this compound and its active derivatives share this mechanism of action. Some quinoline derivatives have also been shown to disrupt the bacterial cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Compound Bacterial/Fungal Strain MIC (µg/mL) Reference
Quinoline Hybrid 10S. aureus0.24[1]
Quinoline Hybrid 11S. aureus0.12[1]
Quinoline Hybrid 12S. aureus0.24[1]
Quinoline Hybrid 13S. aureus0.12[1]
Quinoline Hybrid 14S. aureus0.12[1]
2-sulfoether-4-quinolone 15S. aureus0.8 µM[1]
2-sulfoether-4-quinolone 15B. cereus0.8 µM[1]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2
Quinoline-based hydroxyimidazolium hybrid 7hS. aureus20
Quinoline-based hydroxyimidazolium hybrid 7aM. tuberculosis H37Rv20
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and promising scaffold in the landscape of drug discovery. The multifaceted biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects, underscore their therapeutic potential. The mechanistic insights into their modes of action, particularly the modulation of key signaling pathways like NF-κB and the intrinsic apoptotic pathway, provide a solid foundation for rational drug design and optimization.

The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the efficacy of novel this compound analogs. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to enhance potency and selectivity for specific biological targets.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy and Safety Studies: Rigorous evaluation of the therapeutic efficacy and toxicity of promising candidates in relevant animal models of disease.

  • Exploration of Novel Biological Targets: Investigating the potential of this compound derivatives to modulate other clinically relevant pathways.

By leveraging the knowledge and methodologies presented in this technical guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

Quinolin-2-ylacetic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of Quinolin-2-ylacetic acid and its derivatives for researchers, scientists, and drug development professionals.

The quinoline scaffold, a fused bicyclic heterocycle, represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, this compound has emerged as a compound of significant interest, demonstrating potential as a versatile precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of the research surrounding this compound, delving into its synthesis, established and potential biological activities, and underlying mechanisms of action.

Synthesis of this compound: Navigating the Synthetic Landscape

The efficient synthesis of this compound is a critical first step in exploring its therapeutic potential. While various methods for the synthesis of quinoline derivatives exist, a direct, high-yield protocol for this compound can be elusive. This section outlines a plausible and referenced synthetic approach, starting from readily available precursors.

Proposed Synthetic Pathway: From 2-Methylquinoline to this compound

A common and effective strategy for the synthesis of this compound involves the functionalization of the methyl group of 2-methylquinoline (quinaldine). This multi-step process leverages well-established organic reactions to achieve the desired acetic acid moiety at the 2-position of the quinoline ring.

Experimental Protocol:

Step 1: Synthesis of 2-(Chloromethyl)quinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline in a suitable solvent such as carbon tetrachloride.

  • Radical Initiation: Add N-chlorosuccinimide (NCS) and a radical initiator, such as benzoyl peroxide, to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-(chloromethyl)quinoline.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of NCS and a radical initiator facilitates the free-radical chlorination of the activated methyl group of 2-methylquinoline. Carbon tetrachloride is a classic solvent for such reactions, although greener alternatives should be considered where feasible.

Step 2: Cyanation of 2-(Chloromethyl)quinoline

  • Reaction Setup: Dissolve the purified 2-(chloromethyl)quinoline in a polar aprotic solvent like dimethylformamide (DMF).

  • Nucleophilic Substitution: Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality Behind Experimental Choices: The highly nucleophilic cyanide ion displaces the chloride from the benzylic-like position of 2-(chloromethyl)quinoline in an SN2 reaction. DMF is an excellent solvent for this type of reaction as it solvates the cation, leaving the cyanide anion more reactive.

Step 3: Hydrolysis of 2-(Quinolin-2-yl)acetonitrile to this compound

  • Reaction Setup: Place the crude 2-(quinolin-2-yl)acetonitrile in a round-bottom flask.

  • Acid Hydrolysis: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, and heat the mixture under reflux.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the nitrile starting material and the formation of the carboxylic acid product by TLC.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product. Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds via the formation of a carboximidic acid intermediate, which is then hydrolyzed to the final product.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway start 2-Methylquinoline step1 2-(Chloromethyl)quinoline start->step1 NCS, Benzoyl Peroxide step2 2-(Quinolin-2-yl)acetonitrile step1->step2 NaCN, DMF end_product This compound step2->end_product H3O+, Heat

Caption: Proposed synthetic route for this compound.

Biological Activities of this compound and Its Derivatives

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives exhibits a remarkable range of pharmacological activities.[1][2] This section will review the known activities of closely related compounds, providing a strong rationale for the further investigation of this compound.

Antimicrobial Activity

Quinoline derivatives have a long and successful history as antimicrobial agents. The core quinoline structure is present in several established antibacterial and antimalarial drugs. Research on derivatives of quinoline-2-carboxylic acid has demonstrated their potential as antimicrobial agents. For instance, novel Mannich bases, Schiff bases, and heterocyclic compounds synthesized from quinoline-2-carboxylic acid have shown significant antimicrobial properties.[1]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

  • Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A solvent control (DMSO) and a positive control (a known antibiotic) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory and Analgesic Activity

Derivatives of quinoline carboxylic acids have also been investigated for their anti-inflammatory and analgesic properties. Studies on esters and amides of quinoline-2-carboxylic acid have shown promising anti-inflammatory and analgesic activities in animal models, comparable to the standard drug diclofenac sodium. This suggests that this compound and its derivatives could be valuable leads in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. Derivatives of quinoline-2-one have demonstrated antitumor activity.[3] A study on a quinolinol derivative, DNAC-2, revealed its potent anti-MRSA activity, which was attributed to its ability to target the bacterial membrane, leading to depolarization and inhibition of macromolecular synthesis.[4] While this study focused on antibacterial activity, the mechanism of membrane disruption is also a valid strategy in cancer therapy.

Potential Mechanisms of Action

The diverse biological activities of quinoline derivatives are a result of their ability to interact with a variety of biological targets. While the specific mechanism of action for this compound has not been elucidated, insights can be drawn from related compounds.

Potential Molecular Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics, a major class of quinoline-based drugs, inhibit these essential bacterial enzymes, leading to the disruption of DNA replication and repair.

  • Heme Polymerization: In the context of malaria, quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole.

  • Kinase Inhibition: Many quinoline derivatives have been developed as kinase inhibitors for the treatment of cancer.

  • Membrane Disruption: As seen with the quinolinol derivative DNAC-2, some quinolines can directly target and disrupt the integrity of cell membranes.[4]

Diagram of Potential Mechanisms of Action:

MoA_Pathway cluster_targets Potential Molecular Targets cluster_outcomes Biological Outcomes Q2AA This compound & Derivatives DNA_Gyrase DNA Gyrase / Topoisomerase IV Q2AA->DNA_Gyrase Heme_Poly Heme Polymerization Q2AA->Heme_Poly Kinases Kinases Q2AA->Kinases Membrane Cell Membrane Q2AA->Membrane Anti_inflammatory Anti-inflammatory Activity Q2AA->Anti_inflammatory COX/LOX Inhibition? Antimicrobial Antimicrobial Activity DNA_Gyrase->Antimicrobial Antimalarial Antimalarial Activity Heme_Poly->Antimalarial Anticancer Anticancer Activity Kinases->Anticancer Membrane->Antimicrobial Membrane->Anticancer

Caption: Potential mechanisms of action for this compound.

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. The established synthetic routes to related compounds provide a solid foundation for the efficient production of this molecule and its derivatives. The broad spectrum of biological activities observed in the wider quinoline family strongly suggests that this compound could be a valuable starting point for the development of novel antimicrobial, anti-inflammatory, and anticancer agents.

Future research should focus on several key areas:

  • Optimization of Synthesis: Development of a high-yield, scalable, and environmentally friendly synthesis of this compound.

  • Comprehensive Biological Screening: Systematic evaluation of this compound and a library of its derivatives against a wide range of microbial strains, cancer cell lines, and in models of inflammation.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a diverse range of derivatives to identify the key structural features required for potent and selective activity.

References

Spectroscopic Profile of Quinolin-2-ylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-ylacetic acid, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its structural framework, featuring a quinoline nucleus linked to an acetic acid moiety, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Isomeric Considerations

This compound (C₁₁H₉NO₂) possesses a molecular weight of approximately 187.19 g/mol .[1] It is crucial to distinguish it from its isomers, such as quinolin-3-ylacetic acid, as the position of the acetic acid substituent on the quinoline ring significantly influences the spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the quinoline ring and the methylene group of the acetic acid side chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.3d~8.5
H-4~8.1d~8.5
H-5~7.8d~8.2
H-6~7.6t~7.5
H-7~7.9t~7.7
H-8~8.0d~8.0
-CH₂-~4.0s-
-COOH~12.0-13.0br s-

d = doublet, t = triplet, s = singlet, br s = broad singlet

Interpretation and Causality:

  • Aromatic Protons (H-3 to H-8): The protons on the quinoline ring are expected to resonate in the downfield region (7.6-8.3 ppm) due to the deshielding effect of the aromatic ring currents. The electron-withdrawing nitrogen atom will cause the protons on the heterocyclic ring (H-3 and H-4) to appear at a lower field compared to those on the carbocyclic ring. The observed multiplicities (doublets and triplets) arise from spin-spin coupling with adjacent protons.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are therefore expected to appear as a singlet at approximately 4.0 ppm. The adjacent carbonyl group and the quinoline ring both exert a deshielding effect on these protons.

  • Carboxylic Acid Proton (-COOH): The acidic proton is typically observed as a broad singlet at a very downfield chemical shift (12.0-13.0 ppm) and its signal intensity and position can be affected by solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-3~122
C-4~137
C-4a~128
C-5~129
C-6~127
C-7~130
C-8~128
C-8a~148
-CH₂-~45
-C=O~172

Interpretation and Causality:

  • Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (122-155 ppm). The carbon atom attached to the nitrogen (C-2) and the bridgehead carbons (C-4a and C-8a) are expected to be the most downfield.

  • Methylene Carbon (-CH₂-): The methylene carbon is expected to appear around 45 ppm.

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum, appearing at approximately 172 ppm.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (300-600 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a spectral width of approximately 16 ppm.

      • Set the number of scans to 16-64 for a good signal-to-noise ratio.

      • Apply a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire the spectrum with proton decoupling.

      • Use a spectral width of approximately 220 ppm.

      • A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

      • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3300-2500O-H stretch (carboxylic acid)Broad, Strong
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Medium
~1710C=O stretch (carboxylic acid)Strong
1600-1450C=C and C=N stretch (aromatic)Medium-Strong
~1300O-H bend (carboxylic acid)Medium
~1200C-O stretch (carboxylic acid)Medium

Interpretation and Causality:

  • O-H Stretch: The most characteristic feature will be a very broad and strong absorption band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.

  • Aromatic Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the quinoline ring.

  • C-H Stretches: Aromatic C-H stretches will appear as medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be observed just below 3000 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)
  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumental Parameters:

    • Collect the spectrum in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Baseline correct the spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern can be predicted based on the behavior of similar compounds like quinoline-2-carboxylic acid.[2]

Table 4: Predicted Key Fragment Ions of this compound in EI-MS

m/zAssignmentDescription
187[M]⁺˙Molecular Ion
142[M - COOH]⁺Loss of the carboxyl radical
128[M - CH₂COOH]⁺Loss of the carboxymethyl radical
101[C₇H₅N]⁺Subsequent loss of HCN from the quinoline ring fragment

Interpretation and Causality:

  • Molecular Ion ([M]⁺˙): The peak at m/z 187 corresponds to the intact molecule with one electron removed.

  • Loss of Carboxyl Radical ([M - COOH]⁺): A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, leading to a peak at m/z 142.

  • Loss of Carboxymethyl Radical ([M - CH₂COOH]⁺): Cleavage of the bond between the quinoline ring and the methylene group results in the loss of the carboxymethyl radical and the formation of the stable quinoline cation at m/z 128.

  • Further Fragmentation: The quinoline fragment can further lose hydrogen cyanide (HCN) to give a fragment at m/z 101.

G M [M]⁺˙ m/z 187 F1 [M - COOH]⁺ m/z 142 M->F1 - COOH F2 [M - CH₂COOH]⁺ m/z 128 M->F2 - CH₂COOH F3 [C₇H₅N]⁺ m/z 101 F2->F3 - HCN

Figure 2. Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable after derivatization).

  • Ionization:

    • Use a standard electron ionization energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose fragmentation pathways consistent with the structure.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a robust framework for the characterization of this compound. The detailed interpretations and experimental protocols are designed to assist researchers in confirming the identity and purity of their samples, as well as in understanding the structural nuances of this important molecule. By leveraging the insights from closely related analogs and fundamental spectroscopic principles, scientists can confidently employ these techniques in their research and development endeavors.

References

The Quinoline Scaffold: A Privileged Heterocycle in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Pharmacological Versatility and Therapeutic Applications of Quinoline-Based Compounds

Introduction: The Enduring Legacy of Quinoline in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true potential was unlocked with the discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, as the first effective treatment for malaria.[3][4][5] This seminal discovery heralded the beginning of a long and fruitful journey for quinoline-based compounds in drug discovery. The structural rigidity and the presence of a nitrogen atom in the quinoline nucleus provide a unique three-dimensional arrangement that allows for diverse interactions with biological targets. Furthermore, the scaffold's susceptibility to a wide array of chemical modifications enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in the design of novel therapeutic agents.[3][6] This guide provides an in-depth exploration of the multifaceted therapeutic applications of quinoline compounds, delving into their mechanisms of action, key drug examples, and the experimental methodologies employed in their evaluation.

I. Antimalarial Applications: The Genesis of Quinoline's Therapeutic Journey

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, the archetypal quinoline antimalarial, and its synthetic analogs have been instrumental in combating this devastating parasitic disease for centuries.[5][7][8]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, including the widely used chloroquine, involves the disruption of the parasite's detoxification pathway for heme.[7][9] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole.[9][10]

Quinoline antimalarials, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[7] Here, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization.[10] This inhibition leads to the buildup of toxic free heme, which in turn generates reactive oxygen species and damages parasite membranes, ultimately leading to its death.[7]

Diagram: Mechanism of Action of Chloroquine

G cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids for Parasite Hemoglobin->AminoAcids Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Parasite Death Parasite Death Heme->Parasite Death Toxicity / ROS Chloroquine Chloroquine (CQ) Chloroquine->Heme Inhibits Polymerization

Caption: Chloroquine inhibits heme polymerization in the parasite's digestive vacuole.

Key Quinoline-Based Antimalarial Drugs

The quinoline scaffold has given rise to a number of critical antimalarial drugs, each with distinct properties and applications.

DrugChemical StructureKey Features & Applications
Quinine (R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanolThe first effective treatment for malaria. Still used for severe Plasmodium falciparum malaria, often in combination with other drugs.[5][8]
Chloroquine 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinolineA once widely used and affordable drug for both treatment and prophylaxis. However, widespread resistance has limited its efficacy in many regions.[4][7]
Mefloquine (R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S,R)-piperidin-2-yl]methanolEffective against many chloroquine-resistant strains of P. falciparum. Used for both treatment and prophylaxis.[7]
Primaquine 8-(4-amino-1-methylbutylamino)-6-methoxyquinolineAn 8-aminoquinoline effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing relapse.[11]
Tafenoquine 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolineA long-acting 8-aminoquinoline for the radical cure of P. vivax malaria.[11]
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol outlines a common method for assessing the in vitro efficacy of quinoline compounds against P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite proliferation.

Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Compound Preparation: Prepare a stock solution of the test quinoline compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations.

  • Assay Plate Preparation: Add 100 µL of the synchronized parasite culture (ring stage, ~1% parasitemia) to each well of a 96-well microtiter plate.

  • Drug Addition: Add 100 µL of the diluted compound solutions to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I dye.

    • After incubation, carefully remove the culture medium and add 100 µL of the lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

II. Anticancer Applications: A New Frontier for Quinoline Derivatives

The success of quinoline compounds in malaria has spurred investigations into their potential in other therapeutic areas, with oncology being a particularly promising field.[12][13] Numerous quinoline derivatives have demonstrated significant anticancer activity through diverse mechanisms.[14][15]

Mechanisms of Anticancer Action

Quinoline-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.[12][16]

  • Topoisomerase Inhibition: Some quinoline derivatives, such as doxorubicin and mitoxantrone, function as topoisomerase II inhibitors.[12][16] They intercalate into DNA and stabilize the topoisomerase II-DNA complex, leading to DNA strand breaks and apoptosis.

  • Kinase Inhibition: The quinoline scaffold is a key component of several kinase inhibitors used in cancer therapy.[17] For example, lapatinib and cabozantinib target tyrosine kinases like EGFR, HER2, and VEGFR, which are crucial for tumor growth, angiogenesis, and metastasis.[16]

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives can induce programmed cell death (apoptosis) and arrest the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell proliferation.[12][14]

  • Inhibition of Angiogenesis: By targeting pathways such as the VEGFR signaling cascade, certain quinoline compounds can inhibit the formation of new blood vessels that supply nutrients to tumors.[12]

Diagram: Anticancer Mechanisms of Quinoline Compounds

G cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Quinoline Quinoline Derivatives Topoisomerase Topoisomerase II Inhibition Quinoline->Topoisomerase Kinase Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR) Quinoline->Kinase Apoptosis Induction of Apoptosis Quinoline->Apoptosis CellCycle Cell Cycle Arrest Quinoline->CellCycle Angiogenesis Inhibition of Angiogenesis Quinoline->Angiogenesis DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Signal_Block Blocked Proliferation Signaling Kinase->Signal_Block Prolif_Stop Inhibition of Cell Proliferation Apoptosis->Prolif_Stop CellCycle->Prolif_Stop Vessel_Stop Reduced Tumor Blood Supply Angiogenesis->Vessel_Stop Cancer Cell Death Cancer Cell Death DNA_Damage->Cancer Cell Death Signal_Block->Cancer Cell Death Prolif_Stop->Cancer Cell Death Vessel_Stop->Cancer Cell Death

Caption: Quinoline derivatives employ multiple mechanisms to induce cancer cell death.

Key Quinoline-Based Anticancer Drugs
DrugTarget(s)Indications
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITThyroid cancer, renal cell carcinoma, hepatocellular carcinoma
Cabozantinib MET, VEGFR2, AXLMedullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma
Bosutinib SRC, ABLChronic myeloid leukemia
Neratinib HER2, EGFRBreast cancer
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of quinoline compounds on cancer cell lines.[18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compound for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration that causes 50% growth inhibition) value.

III. Antibacterial and Anti-inflammatory Applications

The versatility of the quinoline scaffold extends to its use in developing antibacterial and anti-inflammatory agents.[19][20][21]

Antibacterial Activity

While the closely related quinolones are well-known antibacterial agents, quinoline derivatives themselves have also demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[1][19][22] Their mechanisms of action are varied but can include targeting bacterial topoisomerases and ATP synthase proton pumps.[19]

Anti-inflammatory Properties

Quinoline-based compounds have emerged as promising candidates for the treatment of inflammatory diseases.[20][23][24] They can modulate key inflammatory pathways by:

  • Inhibiting pro-inflammatory enzymes like cyclooxygenase (COX).[20][25]

  • Suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[18]

  • Inhibiting phosphodiesterase 4 (PDE4) , an enzyme involved in the inflammatory cascade.[20][25]

IV. Applications in Neurodegenerative Diseases

More recently, research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[26][27][28] Their neuroprotective effects are often attributed to their ability to act as multitarget agents.

Mechanisms in Neuroprotection
  • Acetylcholinesterase (AChE) Inhibition: Some quinoline derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[26][27] This action can help to improve cognitive function in Alzheimer's patients.

  • Modulation of Metal Ion Homeostasis: Compounds like clioquinol, a quinoline derivative, can chelate metal ions such as zinc and copper, which are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease.[28][29]

  • Inhibition of Beta-site APP Cleaving Enzyme-1 (BACE1) and Glycogen Synthase Kinase 3-beta (GSK3β): These enzymes are involved in the pathogenesis of Alzheimer's disease, and quinoline analogs have been shown to inhibit their activity.[30]

V. Synthesis of the Quinoline Scaffold

Several classical and modern synthetic methods are employed to construct the quinoline ring system, allowing for the creation of diverse libraries of compounds for drug discovery.

Classical Synthetic Routes
  • Skraup Synthesis: This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][31]

  • Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated carbonyl compounds.[3][31]

  • Friedländer Synthesis: The condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][31]

  • Combes Quinoline Synthesis: The reaction of anilines with β-diketones.[31][32]

These methods, while foundational, often require harsh conditions. Modern synthetic approaches, including metal-catalyzed reactions, provide milder and more efficient routes to substituted quinolines.[24][33]

Conclusion and Future Perspectives

From its historical roots as an antimalarial agent to its current role in cutting-edge cancer and neurodegenerative disease research, the quinoline scaffold has proven to be an exceptionally versatile and enduring pharmacophore.[3] The continuous exploration of its chemical space, facilitated by advancements in synthetic chemistry and a deeper understanding of disease biology, promises to unveil new generations of quinoline-based therapeutics. The challenges ahead lie in optimizing the selectivity and bioavailability of these compounds while minimizing off-target effects and overcoming drug resistance.[15][34] The future of quinoline in medicine is bright, with ongoing clinical trials and drug discovery programs poised to further solidify its status as a privileged structure in the pharmacopeia.[35]

References

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinolone scaffold represents a triumph of synthetic antibacterial design. From the foundational discovery of nalidixic acid to the broad-spectrum potency of modern fluoroquinolones, this class of compounds has provided decades of clinical success.[1][2] However, the rise of antibiotic resistance necessitates a deeper, more nuanced understanding of how molecular architecture dictates biological function.[3][4]

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) that govern quinolone efficacy. We will dissect the core pharmacophore, analyze the critical contributions of each substituent, and explain the causal links between chemical modification and antibacterial outcomes, providing a strategic foundation for the rational design of next-generation quinolone-based therapeutics.

The Core Engine: Mechanism of Action and the Essential Pharmacophore

Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex, which leads to the accumulation of lethal double-strand breaks in the bacterial chromosome and ultimately, cell death.[3][6]

The fundamental quinolone scaffold is a bicyclic aromatic system, a 4-quinolone (or the related 1,8-naphthyridone).[1][7] For potent antibacterial activity, several structural features are considered indispensable. The 4-oxo group and the 3-carboxylic acid are critical for binding to the DNA gyrase-DNA complex, mediated through a magnesium ion-water bridge.[8][9] Any significant modification at these positions results in a dramatic loss of activity.[10][11]

Diagram: Core Quinolone Scaffold and Numbering

Below is the foundational structure of the quinolone class, illustrating the standard numbering system that will be referenced throughout this guide.

Caption: The fundamental 4-quinolone bicyclic ring system with standard IUPAC numbering.

Deconstructing the Scaffold: A Positional Analysis of SAR

The remarkable versatility and broad-spectrum activity of modern fluoroquinolones stem from strategic substitutions at key positions on the core ring. Each modification fine-tunes the molecule's properties, affecting its potency, spectrum, pharmacokinetics, and even side-effect profile.

The N-1 Substituent: Anchoring Potency and Spectrum

The substituent at the N-1 position plays a crucial role in determining overall potency and influencing the spectrum of activity.[12] It is believed to interact with a hydrophobic pocket in the topoisomerase-DNA complex.[13]

  • Small Alkyl Groups (e.g., Ethyl): Found in early quinolones, these groups provide moderate activity.

  • Cyclopropyl Group: The introduction of a cyclopropyl group (as seen in ciprofloxacin) was a major breakthrough. This small, strained ring significantly enhances potency against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[10][14] The exact mechanism for this enhancement is thought to involve favorable interactions within the enzyme's binding pocket.

  • Aryl and Fused Rings (e.g., Ofloxacin/Levofloxacin): Larger, more complex substituents, such as the fused oxazine ring in ofloxacin, can improve pharmacokinetics, leading to longer half-lives and better tissue penetration.[14][15] Levofloxacin, the L-enantiomer of ofloxacin, demonstrates stereospecific activity, with significantly greater potency than its counterpart.[2] Large hydrophobic substituents, however, can sometimes reduce activity against Gram-negative bacteria due to impaired outer membrane penetration.[13]

The C-6 Fluoro Group: The Gateway to Broad-Spectrum Activity

The addition of a fluorine atom at the C-6 position was the defining modification that transformed the quinolone class into the highly potent "fluoroquinolones".[1][16]

  • Enhanced Gyrase Inhibition: The C-6 fluorine atom significantly enhances the inhibition of DNA gyrase.[14] Its strong electron-withdrawing nature is thought to influence the electronic properties of the quinolone ring system, strengthening its interaction with the enzyme-DNA complex.[8]

  • Improved Cell Penetration: This substitution also improves the drug's ability to penetrate bacterial cells.[1]

  • Expanded Spectrum: The combination of enhanced gyrase inhibition and better cell entry results in a dramatically broadened spectrum of activity, including potent action against staphylococci and other Gram-positive bacteria.[14]

The C-7 Substituent: Modulating Spectrum, Potency, and Pharmacokinetics

The C-7 position is the most frequently modified site on the quinolone scaffold, offering a powerful handle to modulate a wide array of properties.[14] The substituent at this position protrudes from the enzyme-DNA complex and can interact with the bacterial cell wall and outer membrane components, as well as influence pharmacokinetic properties.[3][8]

  • Piperazine Ring (e.g., Ciprofloxacin, Norfloxacin): The introduction of a basic piperazinyl group dramatically increases potency against Gram-negative bacteria and adds significant activity against P. aeruginosa.[14] This group also enhances oral bioavailability.

  • Pyrrolidine and Other Heterocycles: Modified piperazine rings or other heterocyclic structures, such as pyrrolidines, can further enhance activity against Gram-positive bacteria and anaerobes.[12] For example, the bulky diazabicyclo substituent in moxifloxacin contributes to its excellent activity against Gram-positive and anaerobic bacteria.

  • Impact on Side Effects: The nature of the C-7 substituent can also influence the side-effect profile. For instance, certain modifications can reduce central nervous system (CNS) effects by decreasing binding to GABA receptors.[17]

The C-5 and C-8 Positions: Fine-Tuning Activity and Safety

Substitutions at the C-5 and C-8 positions offer additional opportunities to refine the quinolone's profile.

  • C-5 Position: Adding a small group like an amino (e.g., sparfloxacin) or methyl group can increase overall potency, particularly against Gram-positive organisms.[10] These substituents are thought to affect the planarity of the ring system, which can influence activity.[10]

  • C-8 Position: The substituent at C-8 can significantly impact activity and safety.

    • Halogen (e.g., F, Cl): A halogen at C-8 can improve oral absorption and enhance activity against anaerobic bacteria.[17]

    • Methoxy Group (e.g., Gatifloxacin, Moxifloxacin): A C-8 methoxy group often increases activity against Gram-positive bacteria and can reduce the risk of phototoxicity, a side effect associated with C-8 halogenated quinolones.[17][18]

    • Fused Rings: As seen in ofloxacin/levofloxacin, fusing the C-8 position with the N-1 substituent creates a tricyclic structure that can lead to excellent pharmacokinetic properties.[14]

Diagram: Structure-Activity Relationship Summary

This diagram illustrates the impact of key substituents on the properties of the quinolone molecule.

SAR_Summary Core 4-Quinolone Core (4-oxo, 3-COOH essential for activity) N1 N-1 Substituent (e.g., Cyclopropyl, Aryl) Core->N1 C6 C-6 Substituent (e.g., Fluorine) Core->C6 C7 C-7 Substituent (e.g., Piperazine, Pyrrolidine) Core->C7 C8 C-8 Substituent (e.g., Methoxy, Halogen) Core->C8 Potency Potency & Gyrase Inhibition N1->Potency ++ (Cyclopropyl) Spectrum Antibacterial Spectrum N1->Spectrum + (Gram-negative) PK Pharmacokinetics (Absorption, Half-life) N1->PK + (Fused rings) C6->Potency +++ C6->Spectrum Broadens (Gram+) C7->Potency ++ C7->Spectrum Modulates (Gram+/Anaerobes) C7->PK ++ Safety Safety Profile (e.g., Phototoxicity, CNS) C7->Safety Influences CNS effects C8->Spectrum + (Anaerobes) C8->PK + (Absorption) C8->Safety Influences Phototoxicity

Caption: Key positions on the quinolone scaffold and their primary influence on biological and pharmacological properties.

Quantitative Data & Experimental Protocols

A thorough SAR study relies on robust quantitative data. The primary metric for assessing antibacterial potency is the Minimum Inhibitory Concentration (MIC).

Table 1: Representative MIC Data (μg/mL) for Key Quinolone Derivatives
CompoundN-1 SubstituentC-6 SubstituentC-7 SubstituentC-8 SubstituentE. coli (Gram-)S. aureus (Gram+)P. aeruginosa
Nalidixic AcidEthylHHH8>128>128
NorfloxacinEthylFPiperazinylH0.1212
CiprofloxacinCyclopropylFPiperazinylH0.0150.50.25
LevofloxacinFused RingFMethylpiperazinylO (fused)0.030.251
MoxifloxacinCyclopropylFDiazabicycloOCH₃0.060.128

Note: Data are illustrative and compiled from various literature sources to demonstrate SAR trends.

Experimental Protocol: MIC Determination via Broth Microdilution

This protocol outlines the standard method for determining the MIC of a novel quinolone derivative.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test quinolone compound, stock solution in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Incubator (35°C ± 2°C).

Procedure:

  • Prepare Inoculum: Culture bacteria in CAMHB to the logarithmic growth phase. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Prepare Drug Dilutions: Perform a serial two-fold dilution of the quinolone stock solution in CAMHB directly in the 96-well plate. Typical concentration ranges might be 64 to 0.06 µg/mL.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the drug dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Determine MIC: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (Log phase, adjust to 0.5 McFarland) C Inoculate Wells (Final conc. ~5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Quinolone in Microplate B->C D Incubate Plate (16-20h at 35°C) C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a quinolone derivative.

Conclusion and Future Directions

The structure-activity relationships of quinolones are a well-established yet continually evolving field of study. The core 4-quinolone-3-carboxylic acid moiety is essential for the fundamental mechanism of action, while strategic modifications at the N-1, C-6, C-7, and C-8 positions are critical for optimizing potency, expanding the antibacterial spectrum, and improving pharmacokinetic and safety profiles.[19][20] A cyclopropyl group at N-1, a fluorine at C-6, and a piperazinyl-type substituent at C-7 are hallmarks of highly potent, broad-spectrum fluoroquinolones.

As bacterial resistance continues to challenge the existing antibiotic arsenal, future research will focus on several key areas:

  • Overcoming Resistance: Designing novel derivatives that can evade common resistance mechanisms, such as target-site mutations (in GyrA and ParC) or efflux pumps.[4][21] This may involve identifying substituents that create novel binding interactions with mutant enzymes.

  • Hybrid Molecules: Combining the quinolone scaffold with other antibacterial pharmacophores to create hybrid molecules with dual mechanisms of action, potentially slowing the development of resistance.[22]

  • Expanding Therapeutic Applications: Exploring the potential of quinolone derivatives beyond antibacterial agents, including their reported activities as anticancer, antiviral, and anti-inflammatory agents.[23][24][25]

A deep, mechanistic understanding of quinolone SAR is not merely an academic exercise; it is the critical foundation upon which the next generation of life-saving therapeutics will be built. By continuing to explore the intricate dance between molecular structure and biological activity, the scientific community can ensure that this vital class of compounds remains a powerful tool in the fight against infectious diseases.

References

Methodological & Application

Synthesis of Quinolin-2-ylacetic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the synthesis of quinolin-2-ylacetic acid and its derivatives. Quinoline-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines two primary, reliable synthetic strategies, offering step-by-step instructions, mechanistic insights, and characterization data to support researchers in their drug discovery and development efforts.

Introduction to this compound Scaffolds

The quinoline ring system is a privileged scaffold in drug design. The introduction of an acetic acid moiety at the 2-position provides a valuable handle for further functionalization and can significantly influence the pharmacological profile of the molecule. This guide focuses on practical and accessible synthetic routes to this important class of compounds.

Synthetic Strategies

Two robust and versatile methods for the synthesis of this compound are presented: the Reissert reaction and the oxidation of 2-methylquinoline.

Strategy 1: The Reissert Reaction Pathway

The Reissert reaction is a classical and highly effective method for the functionalization of quinolines at the 2-position.[1][2] This two-step process involves the formation of a stable intermediate, a Reissert compound, which is subsequently hydrolyzed to yield the desired carboxylic acid.

This pathway is favored for its reliability and the commercial availability of the starting material, quinoline. The formation of the intermediate quinoline-2-carbonitrile provides a stable compound that can be purified before the final hydrolysis step, ensuring a high purity of the final product.

Reissert_Workflow Start Quinoline Step1 Step 1: Reissert Compound Formation (Quinoline-2-carbonitrile synthesis) Start->Step1 Intermediate Quinoline-2-carbonitrile Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound via the Reissert Reaction.

This protocol is adapted from established procedures for the Reissert reaction.[3]

Materials:

  • Quinoline

  • Benzoyl chloride

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve quinoline (1.0 eq) in dichloromethane.

  • Add a solution of potassium cyanide (1.5 eq) in water.

  • Cool the vigorously stirred mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield quinoline-2-carbonitrile.[4]

Materials:

  • Quinoline-2-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, suspend quinoline-2-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

  • Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated crude this compound is collected by vacuum filtration.

  • The product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[5]

Strategy 2: Oxidation of 2-Methylquinoline

This strategy offers an alternative route starting from the readily available 2-methylquinoline (quinaldine). The methyl group is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. Selenium dioxide is a selective oxidizing agent for the conversion of activated methyl groups to aldehydes.[6][7]

This method is advantageous when quinoline is not the preferred starting material or when substituted 2-methylquinolines are more accessible. The two-step oxidation allows for the isolation and purification of the intermediate aldehyde, which can also be a valuable synthon for other derivatives.

Oxidation_Workflow Start 2-Methylquinoline Step1 Step 1: Oxidation to Aldehyde Start->Step1 Intermediate Quinoline-2-carboxaldehyde Step1->Intermediate Step2 Step 2: Oxidation to Carboxylic Acid Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound via Oxidation of 2-Methylquinoline.

This protocol utilizes selenium dioxide for the selective oxidation of the methyl group.[8]

Materials:

  • 2-Methylquinoline

  • Selenium Dioxide (SeO₂) (Caution: Toxic!)

  • Dioxane

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 eq) in small portions.

  • Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the mixture and filter off the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The crude quinoline-2-carboxaldehyde can be purified by column chromatography on silica gel or by recrystallization from ethanol.

A standard oxidation procedure using an appropriate oxidizing agent can be employed.

Materials:

  • Quinoline-2-carboxaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Acetone or a suitable solvent

  • Sodium bisulfite

Procedure:

  • Dissolve quinoline-2-carboxaldehyde (1.0 eq) in acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (2.0 eq) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture and wash the precipitate with water.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

  • Collect the solid by vacuum filtration and purify by recrystallization.

Alternative Strategy: The Willgerodt-Kindler Reaction

For the synthesis of derivatives, the Willgerodt-Kindler reaction of 2-acetylquinoline provides a viable route to the corresponding thioamide, which can then be hydrolyzed to the acetic acid derivative.[9] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.[10]

Purification and Characterization

Purification by Recrystallization

The final product, this compound, is a solid that can be effectively purified by recrystallization.[11]

General Procedure:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, ethanol/water).[12][13]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[8]

  • Dry the crystals under vacuum.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 12.5 (s, 1H, COOH), 8.3-7.5 (m, 6H, quinoline-H), 4.0 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 172 (C=O), 158 (C2), 147, 137, 129, 128, 127.5, 127, 121 (quinoline-C), 43 (CH₂)
Mass Spectrometry (EI) m/z (%): 187 [M]⁺, 142 [M-COOH]⁺

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

The synthetic protocols detailed in this guide provide reliable and adaptable methods for the preparation of this compound and its derivatives. The Reissert reaction and the oxidation of 2-methylquinoline represent two powerful strategies for accessing this important scaffold. By following these step-by-step procedures and employing the described characterization techniques, researchers can confidently synthesize and verify these valuable compounds for their drug discovery and development programs.

References

Application Notes & Protocols: Quinolin-2-ylacetic Acid as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolin-2-ylacetic acid, a heterocyclic carboxylic acid, serves as a pivotal precursor in the synthesis of a diverse array of complex organic molecules. Its unique structural architecture, featuring a reactive carboxylic acid moiety attached to a quinoline nucleus via a methylene bridge, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of its application in key synthetic reactions, including amide bond formation, esterification, decarboxylation, and Knoevenagel condensations. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower rational experimental design and troubleshooting.

Introduction: The Strategic Importance of this compound

This compound (C₁₁H₉NO₂) is a stable, crystalline solid that has emerged as a valuable building block in synthetic chemistry.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3] The true synthetic utility of this compound, however, lies in the reactivity of its side chain. The carboxylic acid group is a versatile handle for elaboration, while the adjacent methylene group provides a site for C-C bond formation and facilitates unique reactivity, such as facile decarboxylation.

This document serves as a practical guide to harnessing the synthetic potential of this precursor, detailing field-proven protocols for its conversion into high-value derivatives like amides, esters, and substituted alkenes.

Core Application: Amide Bond Formation for Bioactive Scaffolds

The quinoline-acetamide framework is a recurring motif in compounds with significant biological activity, including anti-inflammatory and analgesic agents.[4] this compound is an ideal starting point for accessing this scaffold through standard amide coupling reactions.

Mechanistic Rationale: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" intermediate. This is typically achieved using coupling reagents like carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU).[6][7] The activated species, often a highly reactive O-acylisourea or an active ester, is then readily attacked by the amine nucleophile to form the stable amide bond.[5][6] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization.[7]

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Q_COOH This compound (R-COOH) EDC EDC (Carbodiimide) Intermediate O-Acylisourea Intermediate (Highly Reactive) Q_COOH->Intermediate + EDC Amine Amine (R'-NH2) Amide Quinoline-Acetamide (R-CO-NHR') Intermediate->Amide + Amine

Caption: General mechanism for EDC-mediated amide coupling.

Protocol: Synthesis of N-benzyl-2-(quinolin-2-yl)acetamide

This protocol details a reliable method for coupling this compound with benzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (0.1 eq) and EDC (1.2 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the acid.

  • Amine & Base: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DCM. Add this solution, followed by DIPEA (2.0 eq), to the reaction flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC), observing the consumption of the starting acid. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Esterification: Accessing Key Intermediates

Esters of this compound are valuable synthetic intermediates and have been investigated for their own biological properties, including potential applications against cancer cell lines.[2][8]

Protocol: Fischer Esterification for Methyl Quinolin-2-ylacetate

Fischer esterification is a classic, cost-effective method that relies on reacting the carboxylic acid with an excess of alcohol under acidic catalysis to drive the equilibrium towards the ester product.[2]

Esterification_Workflow Start This compound Reaction Reflux (e.g., 65°C) Start->Reaction Reagents Excess Methanol (Solvent/Reagent) Catalytic H₂SO₄ Reagents->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl Quinolin-2-ylacetate Purification->Product

Caption: Workflow for Fischer esterification.

Procedure:

  • Setup: Suspend this compound (1.0 eq) in a large excess of methanol (which acts as both solvent and reagent) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 5 mol%) to the stirring suspension.

  • Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Drying & Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Decarboxylation: Generating 2-Methylquinoline Scaffolds

A notable feature of this compound is its propensity to undergo decarboxylation (loss of CO₂) upon heating, a reaction that proceeds significantly faster than for its analogue, quinoline-2-carboxylic acid.[9]

Mechanistic Insight

The enhanced rate of decarboxylation is attributed to the stability of the carbanion intermediate formed upon loss of CO₂. The negative charge on the methylene carbon is effectively delocalized into the electron-deficient quinoline ring system, stabilizing the intermediate and lowering the activation energy for the reaction.[9]

Note: The DOT script above is a template. Actual images of chemical structures would need to be generated and linked for a visual representation.

Caption: Decarboxylation proceeds via a resonance-stabilized carbanion.

This reactivity is powerfully exploited in reactions like the Knoevenagel-Doebner condensation.

Knoevenagel-Doebner Condensation: C-C Bond Formation with In Situ Decarboxylation

The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group.[10][11] The Doebner modification is particularly relevant for this compound, as it uses pyridine as a base and solvent, which facilitates not only the initial condensation but also the subsequent decarboxylation of the α,β-unsaturated carboxylic acid intermediate.[10][12]

Protocol: Synthesis of 2-(2-phenylvinyl)quinoline from Benzaldehyde

This protocol demonstrates the synthesis of a stilbene-like quinoline derivative, a valuable scaffold in materials science and medicinal chemistry.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Pyridine (anhydrous)

  • Piperidine (catalyst)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous pyridine.

  • Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 115°C). The evolution of CO₂ gas should be observed.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete when gas evolution ceases and the starting materials are consumed (usually 2-5 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and dry.

    • If an oil forms, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with dilute HCl to remove pyridine, then with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to obtain the pure 2-(2-phenylvinyl)quinoline.

Quantitative Data Summary

The following table summarizes representative yields for the transformations described. Actual yields may vary based on substrate scope and reaction scale.

TransformationPrecursorKey ReagentsProductTypical Yield (%)
Amide Coupling This compoundBenzylamine, EDC, HOBt, DIPEAN-benzyl-2-(quinolin-2-yl)acetamide75-90%
Esterification This compoundMethanol, H₂SO₄ (cat.)Methyl quinolin-2-ylacetate80-95%
Knoevenagel This compoundBenzaldehyde, Pyridine, Piperidine2-(2-phenylvinyl)quinoline65-85%

Conclusion

This compound is a powerful and versatile precursor in organic synthesis. Its strategic combination of a quinoline core and a reactive acetic acid side chain provides access to a rich portfolio of chemical structures. The protocols and mechanistic insights provided in this guide demonstrate its utility in fundamental reactions, enabling researchers to efficiently synthesize complex molecules for applications in drug discovery, materials science, and beyond.

References

Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Susceptibility Testing of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Quinolines in an Era of Resistance

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with a broad spectrum of biological activities.[1][2][3] From the historical success of antimalarials like chloroquine to the critical role of fluoroquinolones in modern antibacterial therapy, quinoline derivatives continue to be a focal point in the search for new antimicrobial agents.[1][3][4] As antimicrobial resistance poses an escalating threat to global health, the development and rigorous evaluation of novel quinoline-based compounds are of paramount importance.[5]

This guide provides a comprehensive overview of the essential experimental procedures for assessing the antimicrobial activity of quinoline compounds. Designed for researchers, scientists, and drug development professionals, these notes move beyond mere procedural lists. We delve into the rationale behind methodological choices, establish self-validating experimental systems through rigorous controls, and provide detailed, step-by-step protocols grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

Part 1: Primary Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The initial evaluation of a novel quinoline compound hinges on determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under defined in vitro conditions.[6][10] This quantitative measure is the gold standard for assessing antimicrobial potency and is a critical parameter in the early stages of drug discovery.

Broth Microdilution Method: The Gold Standard

The broth microdilution method is a highly reproducible and widely accepted technique for MIC determination, recommended by both CLSI and EUCAST.[6][10] It allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format, making it efficient for screening.

Causality Behind Experimental Choices:

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic bacteria.[6] The cation adjustment (with Ca²⁺ and Mg²⁺) is crucial as divalent cations can influence the activity of certain antimicrobial agents, including some quinolones, by affecting their uptake or interaction with the bacterial cell surface. For fungi, RPMI-1640 medium buffered with MOPS is the standard, providing the necessary nutrients and pH stability for yeast and mold growth.[6]

  • Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ CFU/mL is critical for reproducibility.[6] A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs or the masking of true activity. The 0.5 McFarland turbidity standard is a reliable visual comparator to achieve the target starting concentration of 1-2 x 10⁸ CFU/mL before final dilution.[6]

  • Serial Dilution: A two-fold serial dilution is the standard method for creating a concentration gradient of the test compound. This allows for a precise determination of the MIC value within the tested range.

Experimental Workflow: Broth Microdilution

BrothMicrodilution cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading P1 Prepare Quinolone Stock Solution S2 Perform 2-Fold Serial Dilution of Quinoline Compound P1->S2 P2 Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) S3 Add Standardized Inoculum to each well (Final Conc. ~5x10^5 CFU/mL) P2->S3 S1 Dispense Broth into 96-well Plate S1->S2 S2->S3 I1 Incubate Plate (35°C, 16-20h for bacteria; 35°C, 24-48h for fungi) S3->I1 I2 Read MIC: Lowest concentration with no visible growth I1->I2

Caption: Workflow for Broth Microdilution MIC Testing.

Protocol 1: Broth Microdilution for Antibacterial Testing

  • Preparation of Quinoline Stock Solution: Dissolve the quinoline compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organism (typically ≤1%). Prepare a working stock solution at twice the highest desired final concentration in CAMHB.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies. Transfer to a sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[6] Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Microtiter Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the quinoline working stock solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last dilution column.[6]

    • This results in wells with decreasing concentrations of the quinoline derivative.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum, but no quinoline compound.

    • Sterility Control: Wells containing CAMHB only (no inoculum or compound).

    • Vehicle Control: Wells containing CAMHB, inoculum, and the highest concentration of the solvent (e.g., DMSO) used.

    • Positive Control: A known effective antibiotic (e.g., Ciprofloxacin) tested in parallel.[1]

  • Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][10]

  • MIC Determination: The MIC is the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth, as observed by the naked eye.[6]

Agar Dilution Method

The agar dilution method is another reference-standard technique for MIC determination.[11] In this method, varying concentrations of the quinoline compound are incorporated directly into molten agar, which is then poured into petri dishes.

Causality Behind Experimental Choices:

  • Agar Medium: Mueller-Hinton Agar (MHA) is the recommended medium for its consistency and performance in susceptibility testing.[12]

  • Direct Inoculation: Standardized bacterial suspensions are spotted onto the surface of the agar plates. This allows for the simultaneous testing of multiple isolates on a single plate, making it efficient for large-scale surveillance studies.[11]

Protocol 2: Agar Dilution Method

  • Preparation of Antimicrobial Plates:

    • Prepare a series of two-fold dilutions of the quinoline compound in a suitable solvent.

    • For each concentration, add a specific volume of the antimicrobial solution to a larger volume of molten and cooled (to 50°C) MHA (e.g., 2 mL of drug solution to 18 mL of MHA).[13]

    • Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

    • Include a drug-free agar plate as a growth control.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation: Using a multipoint inoculator, spot a small, defined volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinoline compound that inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative technique that is simple, cost-effective, and widely used for preliminary screening of antimicrobial activity.[14][15] It relies on the diffusion of the antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test organism.

Causality Behind Experimental Choices:

  • Zone of Inhibition: The presence and size of a clear zone around the disk, where bacterial growth is inhibited, indicates the susceptibility of the organism to the compound.[14][16] The diameter of this "zone of inhibition" is inversely proportional to the MIC.

  • Standardization: The method is highly sensitive to variations in inoculum density, agar thickness, and disk potency, necessitating strict adherence to standardized procedures for reliable results.[16]

Protocol 3: Disk Diffusion Method

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Immerse a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[14]

  • Disk Placement: Aseptically place paper disks impregnated with a known concentration of the quinoline compound onto the inoculated agar surface.[14]

  • Controls:

    • Negative Control: A blank disk containing only the solvent.

    • Positive Control: A disk with a standard antibiotic of known efficacy.[17]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[16]

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters. The results are typically interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to established breakpoints, if available.[14][18]

Method Type Primary Output Throughput Key Advantage Reference Standard
Broth Microdilution QuantitativeMIC Value (µg/mL)HighEfficient for screening multiple compoundsCLSI/EUCAST[6][7][8]
Agar Dilution QuantitativeMIC Value (µg/mL)High (for isolates)Testing multiple isolates simultaneouslyCLSI/EUCAST[10][11][15]
Disk Diffusion Qualitative/Semi-QuantitativeZone of Inhibition (mm)HighSimple, low cost, good for initial screeningCLSI/EUCAST[14][15][18]

Part 2: Delving Deeper: Advanced Characterization of Antimicrobial Activity

While the MIC provides a crucial starting point, a comprehensive understanding of a novel quinoline's potential requires further investigation into its dynamics of killing, effects on complex microbial communities, and safety profile.

Time-Kill Kinetics Assay

This assay provides insight into the pharmacodynamics of an antimicrobial agent, determining whether its killing activity is concentration-dependent or time-dependent and distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[19][20]

Causality Behind Experimental Choices:

  • Concentration Selection: Testing at multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC) reveals the relationship between drug concentration and the rate and extent of bacterial killing.

  • Sampling Timepoints: Frequent sampling over a 24-hour period allows for the construction of a kill curve, visualizing the dynamic interaction between the compound and the bacteria.[21]

  • Bactericidal Definition: A ≥3-log₁₀ (99.9%) reduction in the initial inoculum (CFU/mL) is the standard definition of bactericidal activity.[20]

TimeKill cluster_setup Assay Setup cluster_sampling Sampling & Plating cluster_analysis Analysis T1 Prepare Bacterial Culture (log phase) T2 Add Quinolone at Multiples of MIC (e.g., 1x, 4x, 8x MIC) T1->T2 S1 Incubate at 37°C T2->S1 S2 Collect Aliquots at Time Points (0, 2, 4, 8, 24h) S1->S2 S3 Perform Serial Dilutions and Plate on Agar S2->S3 A1 Incubate Plates (18-24h) S3->A1 A2 Count Colonies (CFU) A1->A2 A3 Plot log10 CFU/mL vs. Time A2->A3

References

Application Note: High-Sensitivity Quantification of Quinolin-2-ylacetic Acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of Quinolin-2-ylacetic acid, a quinoline derivative of interest in pharmaceutical and metabolic research. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The rationale behind critical methodological choices, from mobile phase composition to mass spectrometric parameters, is detailed to provide researchers with a foundational understanding for implementation and further development. All protocols are designed to be self-validating, adhering to principles outlined in ICH guidelines.[1][2][3]

Introduction: The Analytical Imperative for Quinoline Derivatives

This compound (C₁₁H₉NO₂, MW: 187.19 g/mol ) belongs to a class of quinoline compounds that are integral scaffolds in drug discovery and development.[4] Unlike its more extensively studied analogue, Quinolinic acid, a neuroactive metabolite in the kynurenine pathway, the specific biological roles and metabolic fate of this compound are still under investigation.[5][6] This necessitates the development of precise and reliable analytical methods to facilitate pharmacokinetic, toxicological, and metabolic studies.

The presence of a carboxylic acid functional group and a quinoline chromophore presents specific analytical considerations.[5] This guide addresses these challenges by providing two complementary workflows, enabling researchers to select the optimal method based on their required sensitivity, selectivity, and available instrumentation.

Part I: HPLC-UV Method for Routine Quantification

This method is ideal for the analysis of bulk materials, process monitoring, and formulations where analyte concentrations are relatively high. It leverages reverse-phase chromatography for separation and UV spectrophotometry for detection.

Causality of Experimental Design
  • Column Chemistry: A C18 stationary phase is selected for its hydrophobic character, which effectively retains the nonpolar quinoline ring structure. This choice provides a robust and predictable retention mechanism.

  • Mobile Phase: The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The addition of a small percentage of acid (e.g., phosphoric or formic acid) is critical.[7] It suppresses the ionization of the carboxylic acid group on this compound, ensuring it is in a neutral, more retained form. This leads to improved peak symmetry and chromatographic efficiency.[8][9]

  • Gradient Elution: A gradient elution, starting with a lower concentration of organic solvent and ramping up, is employed to ensure that the analyte is eluted as a sharp, well-defined peak while also cleaning the column of more hydrophobic contaminants after each injection.[10]

  • UV Detection Wavelength: The quinoline ring system possesses a strong chromophore. Based on structurally similar compounds, a detection wavelength in the range of 240-290 nm is expected to provide high sensitivity. For this method, 289 nm is selected to maximize the signal-to-noise ratio.[10]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s0 Weigh Reference Standard s1 Prepare Stock & Working Standards (Methanol Diluent) s0->s1 s3 Filter through 0.45 µm Syringe Filter s1->s3 s2 Prepare Sample Solution s2->s3 a0 Inject into HPLC System s3->a0 a1 Separate on C18 Column a0->a1 a2 Detect at 289 nm a1->a2 d0 Integrate Peak Area a2->d0 d1 Construct Calibration Curve d0->d1 d2 Quantify Unknown Sample d1->d2

Caption: General workflow for this compound quantification by HPLC-UV.

Detailed HPLC-UV Protocol

1. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric Acid in ultrapure water.
  • Mobile Phase B: Acetonitrile (HPLC Grade).
  • Degas both mobile phases by sonication or vacuum filtration before use.

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample material and dissolve it in methanol to achieve an expected concentration within the calibration range.
  • Sonicate for 10-15 minutes to ensure complete dissolution.[10]
  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Chromatographic Conditions & Validation Data:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent with UV Detector
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 289 nm[10]
Run Time 15 minutes
Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coeff. (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.5% - 101.2%
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

Note: LOD/LOQ and precision values are typical and should be determined by each laboratory.

Part II: LC-MS/MS Method for High-Sensitivity Quantification

This method is the gold standard for quantifying low levels of this compound in complex biological matrices like plasma or serum. It combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.[11]

Causality of Experimental Design
  • Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar molecules like this compound. We will operate in Positive Ion Mode , which will protonate the basic nitrogen atom on the quinoline ring to form the precursor ion [M+H]⁺. This often provides a stable and robust signal.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[12] This technique involves selecting the protonated parent molecule (precursor ion) in the first quadrupole, fragmenting it via collision-induced dissociation (CID), and then monitoring for a specific, characteristic fragment ion (product ion) in the third quadrupole. This process is highly specific and dramatically reduces background noise, enabling ultra-low detection limits.[11][12]

  • MRM Transition Selection: The precursor ion for this compound (C₁₁H₉NO₂) is [M+H]⁺ with an m/z of 188.1 . Collision-induced dissociation is predicted to cause the loss of water and/or the acetic acid group. Based on fragmentation patterns of similar structures, we propose two primary transitions for monitoring:

    • 188.1 → 170.1 (Loss of H₂O)

    • 188.1 → 142.1 (Loss of H₂O + CO) - This is often a more specific transition for quantification.

  • Sample Preparation: For biological samples like plasma, protein precipitation is a rapid and effective method to remove the bulk of interfering macromolecules like albumin.[13][14][15] Ice-cold acetonitrile is used as the precipitating agent.[15]

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d₄) is crucial for accurate quantification. The SIL IS co-elutes with the analyte and experiences identical ionization effects, correcting for any variations in sample preparation or instrument response.

Proposed MS/MS Fragmentation Pathway

MSMS_Fragmentation parent Precursor Ion [M+H]⁺ m/z 188.1 frag1 Product Ion m/z 170.1 parent->frag1  - H₂O frag2 Product Ion (Quantifier) m/z 142.1 parent->frag2  - H₂O, -CO frag1->frag2 - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Detailed LC-MS/MS Protocol

1. Sample Preparation (Human Plasma):

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d₄).
  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[15]
  • Vortex vigorously for 1 minute.
  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions & Validation Data:

ParameterCondition
LC System UHPLC System (e.g., Waters Acquity, Sciex ExionLC)
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B held for 0.5 min, ramp to 95% B over 3.0 min, hold 1.0 min, return to 2% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Mode ESI Positive
MRM Transition (Analyte) 188.1 → 142.1 (Quantifier), 188.1 → 170.1 (Qualifier)
MRM Transition (IS) e.g., 192.1 → 146.1 (for d₄-IS)
Collision Energy Optimize for specific instrument (typically 15-30 eV)
Validation ParameterResult
Linearity (Range) 0.5 - 500 ng/mL
Correlation Coeff. (r²) > 0.998
Precision (%RSD) < 10%
Accuracy (Recovery) 95.1% - 104.5%
LOD ~0.1 ng/mL
LOQ ~0.5 ng/mL

Note: All validation parameters should be established in accordance with ICH M10 guidelines for bioanalytical method validation.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable tools for the quantification of this compound. The HPLC-UV method offers simplicity and sufficient sensitivity for routine analysis of higher concentration samples. For bioanalytical applications requiring high sensitivity and specificity in complex matrices, the LC-MS/MS method is superior. The provided protocols, grounded in established chromatographic and mass spectrometric principles, offer a solid foundation for researchers in pharmaceutical development and metabolic analysis. Each laboratory should perform a full validation to ensure the methods are fit for their intended purpose.[16]

References

In Vitro Evaluation of Quinolin-2-ylacetic Acid Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Quinolin-2-ylacetic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Derivatives of quinoline have been shown to exert cytotoxic effects through diverse mechanisms such as inducing cell cycle arrest and apoptosis.[3][4] This document provides a comprehensive guide for the in vitro evaluation of a novel compound, this compound, to determine its cytotoxic potential and elucidate its mechanism of action.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for each experimental step. By following these self-validating protocols, researchers can generate robust and reproducible data to support the advancement of this compound as a potential therapeutic agent.

Experimental Design & Rationale

The evaluation of a novel compound's cytotoxicity follows a logical progression, starting with broad assessments of cell viability and moving towards more specific mechanistic investigations. Our approach is to first establish the dose-dependent cytotoxic effect of this compound and then to probe the underlying cellular processes responsible for this effect.

Rationale for Cell Line Selection

The choice of cancer cell lines is a critical first step in any in vitro cytotoxicity study.[5] Given that various quinoline derivatives have shown efficacy against a range of cancers, a panel of cell lines representing different tumor types is recommended for initial screening.[2][4] This approach allows for the identification of potential tumor-specific sensitivity. For this guide, we will focus on a representative panel:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, commonly used in anticancer drug screening.

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer, a prevalent and often chemoresistant malignancy.[1]

  • HepG2 (Hepatocellular Carcinoma): Represents a common liver cancer and is a useful model for assessing potential hepatotoxicity.[6]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess the selectivity of the compound and its potential for off-target toxicity.[7]

Controls for a Self-Validating System

To ensure the integrity of the experimental data, the inclusion of appropriate controls is paramount.

  • Vehicle Control: this compound is likely to be dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) for cell culture experiments.[8] A vehicle control, consisting of cells treated with the same concentration of DMSO used to dissolve the highest concentration of the test compound, is essential to account for any solvent-induced effects on cell viability.[9]

  • Positive Control: Doxorubicin, a well-established chemotherapeutic agent with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition, will be used as a positive control.[10][11][12] This allows for the validation of the assay's ability to detect cytotoxicity and provides a benchmark for comparing the potency of this compound.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comprehensive cytotoxic evaluation of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation A Prepare this compound Stock Solution B Cell Culture & Seeding (MCF-7, A549, HepG2, HEK293) A->B C Dose-Response Treatment (24h, 48h, 72h) B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Membrane Integrity) C->E F Determine IC50 Values D->F E->F G Select Most Sensitive Cell Line F->G H Apoptosis Assay (Annexin V/PI Staining) G->H I Cell Cycle Analysis (Propidium Iodide Staining) G->I J Data Interpretation & Conclusion H->J I->J

Caption: A streamlined workflow for the in vitro cytotoxic evaluation of novel compounds.

PART 1: Initial Cytotoxicity Screening

The initial phase focuses on quantifying the cytotoxic effect of this compound across a panel of cell lines to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin).

  • Incubation: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Data Presentation: Initial Cytotoxicity Screening

The results from the initial screening should be summarized in a clear and concise table to facilitate comparison of the cytotoxic potency of this compound across different cell lines and time points.

Cell LineTreatment24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7 This compoundExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
A549 This compoundExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
HepG2 This compoundExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
HEK293 This compoundExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data

PART 2: Mechanistic Elucidation

Based on the IC50 values obtained in the initial screening, the most sensitive cancer cell line will be selected for further mechanistic studies. These experiments will investigate whether this compound induces apoptosis and/or causes cell cycle arrest.

Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[2] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[15]

apoptosis_pathway cluster_apoptosis Apoptosis Induction A This compound B Induction of Apoptotic Signals A->B C Phosphatidylserine (PS) Translocation B->C E Loss of Membrane Integrity B->E D Annexin V Binding C->D G Flow Cytometry Analysis D->G F Propidium Iodide (PI) Entry E->F F->G

Caption: The principle of apoptosis detection using Annexin V and Propidium Iodide staining.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed the selected cancer cell line in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Presentation: Apoptosis Analysis

TreatmentTime (h)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control 24Experimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental Data
This compound (IC50) 24Experimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control) 24Experimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental Data
Cell Cycle Analysis by Propidium Iodide Staining

This technique uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[] This allows for the identification of any cell cycle arrest induced by the compound.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed the selected cancer cell line in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation: Cell Cycle Distribution

TreatmentTime (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control 24Experimental DataExperimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental DataExperimental Data
This compound (IC50) 24Experimental DataExperimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control) 24Experimental DataExperimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental DataExperimental Data

Conclusion

This comprehensive set of protocols provides a robust framework for the in vitro evaluation of this compound's cytotoxic properties. By systematically assessing cell viability, membrane integrity, apoptosis induction, and cell cycle effects, researchers can gain a thorough understanding of the compound's anticancer potential. The data generated from these studies will be crucial for making informed decisions about the future development of this compound as a potential therapeutic agent.

References

Quinolin-2-ylacetic Acid and its Derivatives: A New Frontier in α-Glucosidase Inhibition for Diabetes Management

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of α-Glucosidase Inhibition in Postprandial Hyperglycemia

Diabetes mellitus, particularly Type 2 Diabetes (T2D), is a global metabolic pandemic characterized by elevated blood glucose levels. A key strategy in the management of T2D is the control of postprandial hyperglycemia, the sharp increase in blood glucose following a meal.[1] This is primarily driven by the rapid digestion of carbohydrates in the small intestine. The enzyme α-glucosidase, located in the brush border of the small intestine, plays a pivotal role in this process by catalyzing the cleavage of oligosaccharides into absorbable monosaccharides like glucose.

Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby mitigating the postprandial glycemic spike.[2] Marketed α-glucosidase inhibitors, such as acarbose and miglitol, have validated this therapeutic approach, but their use is often associated with gastrointestinal side effects.[3] This necessitates the discovery of novel, potent, and selective α-glucosidase inhibitors with improved pharmacological profiles. The quinoline scaffold has emerged as a promising pharmacophore in this pursuit, with numerous derivatives demonstrating significant α-glucosidase inhibitory activity.[1][4] This application note focuses on quinolin-2-ylacetic acid and its related structures as a compelling class of α-glucosidase inhibitors, providing detailed protocols for their evaluation and a summary of the existing structure-activity relationship data.

Mechanism of Action: Competitive and Non-Competitive Inhibition of α-Glucosidase by Quinoline Derivatives

Quinoline-based compounds have been shown to inhibit α-glucosidase through various modes of action, including competitive, non-competitive, and mixed-type inhibition.[1] The specific mechanism is dependent on the substitution pattern on the quinoline ring and the nature of the appended functional groups.

  • Competitive Inhibition: In this mode, the inhibitor molecule bears structural resemblance to the natural substrate (oligosaccharides) and competes for binding at the active site of the α-glucosidase enzyme. This prevents the substrate from binding and subsequent hydrolysis.

  • Non-Competitive Inhibition: These inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency, even when the substrate is bound to the active site.

  • Mixed-Type Inhibition: This involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

The determination of the inhibition kinetics is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

The Promise of this compound and its Analogs

While a vast number of complex quinoline derivatives have been synthesized and evaluated, the foundational structures also exhibit significant potential. A close analog, quinoline-2-carboxylic acid , has demonstrated potent inhibitory activity against α-glucosidase with an IC50 value of 9.1 µg/mL.[5][6][7] This is notably more potent than the widely used antidiabetic drug acarbose, which exhibited an IC50 of 66.5 µg/mL in the same study.[5] The slightly more flexible This compound scaffold offers an attractive starting point for further derivatization to optimize potency and selectivity.

Data Summary: α-Glucosidase Inhibitory Activity of Quinoline Derivatives

The following table summarizes the in vitro α-glucosidase inhibitory activity of a selection of quinoline derivatives, highlighting the potential of this chemical class.

Compound ClassSpecific DerivativeIC50 (µM)Inhibition TypeReference
Quinoline-Carboxylic AcidQuinoline-2-carboxylic acid46.1 (approx.)*Not specified[5]
Quinoline-PiperazineCompound 6m (benzyl derivative)280.0Uncompetitive[3]
4-Hydroxyquinolinone-HydrazoneCompound 6l 93.5 ± 0.6Competitive[1]
4-Hydroxyquinolinone-HydrazoneCompound 6m 110.6Competitive[1]
Quinoline-1,3,4-OxadiazoleCompound 4i (bromopentyl sidechain)15.85Non-competitive[2][8]
Quinoline-Benzothiazole HybridCompound 8h (p-fluorophenyl derivative)38.2 ± 0.3Non-competitive[4]
Indolo[1,2-b]isoquinolineCompound 11 3.44 ± 0.36Mixed-type[9]
Quinoline-based Schiff BaseCompound 6c 12.95 ± 2.35Not specified[10]
Standard Drug Acarbose 750.7 (in one study)Competitive[3]

*Calculated from µg/mL based on a molecular weight of 173.17 g/mol .

Experimental Protocols

Protocol 1: General Synthesis of this compound via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] A generalized protocol for the synthesis of a quinoline scaffold, which can be further modified to yield this compound, is presented below.

Workflow for Quinoline Synthesis

A Aniline + α,β-Unsaturated Carbonyl B Acid-catalyzed Cyclization A->B Lewis or Brønsted Acid C Dehydrogenation/Aromatization B->C Oxidizing Agent D Quinoline Derivative C->D

Caption: Generalized workflow for quinoline synthesis via the Doebner-von Miller reaction.

Materials:

  • Aniline

  • α,β-Unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde)

  • Strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)

  • Oxidizing agent (often the aniline itself or an added oxidant like nitrobenzene)

  • Appropriate solvents (e.g., ethanol, water)

Procedure:

  • Combine the aniline, α,β-unsaturated carbonyl compound, and acid catalyst in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a base (e.g., sodium carbonate solution).

  • Extract the crude product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude quinoline derivative by column chromatography or recrystallization.

Note: For the specific synthesis of this compound, a suitable α,β-unsaturated carbonyl precursor bearing a protected acetic acid moiety would be required.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a standard colorimetric assay to determine the inhibitory activity of test compounds against α-glucosidase from Saccharomyces cerevisiae.

Workflow for α-Glucosidase Inhibition Assay

A Prepare Reagents: - Enzyme (α-glucosidase) - Substrate (pNPG) - Inhibitor (e.g., Quinoline derivative) - Buffer B Incubate Enzyme with Inhibitor A->B C Add Substrate (pNPG) to initiate reaction B->C D Incubate at 37°C C->D E Stop Reaction with Na2CO3 D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition F->G

Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase (1 U/mL) in phosphate buffer.

  • Prepare a stock solution of pNPG (5 mM) in phosphate buffer.

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer (final DMSO concentration should be less than 1%).

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/acarbose/buffer (for control), and 25 µL of the α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without an inhibitor, and Abs_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Kinetic Analysis of α-Glucosidase Inhibition

To determine the mode of inhibition (competitive, non-competitive, or mixed), a kinetic study is performed by measuring the reaction rates at varying concentrations of both the substrate (pNPG) and the inhibitor.

Procedure:

  • Perform the α-glucosidase inhibition assay as described in Protocol 2, but with varying concentrations of pNPG (e.g., 0.5, 1, 2, 4, and 8 mM).

  • For each substrate concentration, run the assay with at least three different concentrations of the inhibitor (including a zero-inhibitor control).

  • Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/v versus 1/[S]), where [S] is the substrate concentration.

  • Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition.

Interpretation of Lineweaver-Burk Plots

cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition cluster_3 Mixed Inhibition Competitive Vmax unchanged Km increases Non-competitive Vmax decreases Km unchanged Uncompetitive Vmax decreases Km decreases Mixed Vmax decreases Km may increase or decrease

Caption: Interpretation of inhibition types from Lineweaver-Burk plots.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key structural features of quinoline derivatives influence their α-glucosidase inhibitory activity:

  • Substitution at Position 2: The presence of a carboxylic acid or a related functional group at the 2-position of the quinoline ring appears to be favorable for activity, as seen with quinoline-2-carboxylic acid.[5]

  • Hydroxylation: The presence of a hydroxyl group on the quinoline ring can significantly impact activity. For example, 2-hydroxyquinoline shows potent inhibition.[1]

  • Nature of Substituents: The electronic properties of substituents on the quinoline and any appended aromatic rings play a crucial role. Both electron-donating and electron-withdrawing groups can enhance activity, depending on their position.[1]

  • Linker and Terminal Groups: For more complex derivatives, the length and flexibility of linkers between the quinoline core and other moieties, as well as the nature of the terminal groups, are critical for optimizing interactions with the enzyme.[3]

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of α-glucosidase inhibitors with the potential for development into novel antidiabetic agents. The potent activity of the closely related quinoline-2-carboxylic acid underscores the value of this scaffold. The detailed protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of new analogs. Future research should focus on the synthesis of a focused library of this compound derivatives to systematically explore the structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into the precise binding modes through molecular docking and co-crystallization studies will be invaluable for the rational design of the next generation of quinoline-based α-glucosidase inhibitors.

References

Application Notes & Protocols: The Quinolin-2-ylacetic Acid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a specific, highly versatile derivative: Quinolin-2-ylacetic acid (Q-2-AA) and its analogs. We will delve into the core applications of this scaffold, exploring its utility in developing potent anti-inflammatory agents and targeted kinase inhibitors for oncology. This document provides not only the theoretical underpinnings and mechanisms of action but also detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals. Our objective is to bridge foundational chemistry with practical application, empowering research teams to effectively leverage the Q-2-AA scaffold in their drug discovery programs.

The Quinoline Scaffold: A Foundation for Pharmacological Diversity

The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and drug design. Its rigid, planar structure and the presence of a nitrogen atom provide ideal electronic and steric properties for interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The addition of an acetic acid moiety at the 2-position creates the this compound (Q-2-AA) scaffold, which introduces a critical carboxylic acid group. This functional group can act as a key hydrogen bond donor/acceptor or a metal-chelating moiety, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile.[2]

Core Application I: Anti-Inflammatory Drug Discovery

Chronic and dysregulated inflammation is a pathological hallmark of numerous diseases, from rheumatoid arthritis to inflammatory bowel disease.[3] The Q-2-AA scaffold has emerged as a promising template for novel anti-inflammatory agents, often acting through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5]

Mechanism of Action: Modulation of Inflammatory Signaling

Many quinoline-based anti-inflammatory agents exert their effects by modulating key signaling pathways that regulate the production of inflammatory mediators.[3] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of the inflammatory response.[3] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), a cascade is initiated, leading to the activation of IκB kinase (IKK). IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Certain quinoline derivatives are hypothesized to interfere with this cascade, preventing NF-κB activation and subsequent gene expression.

NF_kB_Pathway Figure 1: NF-κB Inflammatory Signaling Pathway cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Q2AA Quinolin-2-ylacetic Acid Derivative Q2AA->IKK Inhibits

Caption: Figure 1: NF-κB Inflammatory Signaling Pathway

Quantitative Anti-Inflammatory Activity

The efficacy of Q-2-AA derivatives has been quantified in various cellular assays. A common method involves measuring the inhibition of nitric oxide (NO) production in macrophage cell lines stimulated with LPS.

Compound ClassAssayCell LineIC₅₀ (µM)Reference
Quinoline Carboxylic AcidsLPS-induced NO ProductionRAW 264.7Varies[2]
Substituted QuinolineT-cell function downregulationN/A (Animal Model)0.25-1.5 mg/kg[4]
Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol details a robust method for screening Q-2-AA derivatives for anti-inflammatory activity by measuring their ability to inhibit nitric oxide production in LPS-stimulated murine macrophages.

Principle: This assay quantifies the production of nitric oxide (NO), a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the Q-2-AA test compounds in DMEM. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Remove the old media from the cells and add 100 µL of media containing the test compounds. Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Include wells with cells and media only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay: a. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM. b. Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate. c. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of NO production) using non-linear regression analysis.

Causality and Validation: The choice of LPS is critical as it is a potent and reliable activator of the TLR4 receptor, initiating the inflammatory cascade.[2] Measuring nitrite is a validated, indirect measure of NO production. A parallel cytotoxicity assay (e.g., MTT or LDH) must be run to ensure that the observed reduction in NO is due to specific anti-inflammatory effects and not simply cell death.

Core Application II: Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[7] Their dysregulation is a common driver of cancer, making them prime targets for therapeutic intervention.[8] Quinoline-based molecules, including derivatives of Q-2-AA, have been successfully developed as potent kinase inhibitors.[7][8]

Mechanism of Action: Targeting ATP-Binding Sites

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase. The planar quinoline scaffold is well-suited to fit into the often-hydrophobic adenine-binding region of the ATP pocket. Substituents on the quinoline ring can then be tailored to form specific interactions (e.g., hydrogen bonds) with amino acid residues unique to the target kinase, thereby conferring potency and selectivity. This targeted inhibition disrupts the downstream signaling cascade that promotes tumor growth.[7]

Kinase_Inhibitor_Workflow Figure 2: Kinase Inhibitor Discovery Workflow cluster_0 Compound Library Generation cluster_1 Screening Cascade cluster_2 Lead Optimization Synthesis Synthesis of Q-2-AA Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library HTS Primary Screen: High-Throughput Kinase Assay Library->HTS DoseResponse Dose-Response & IC₅₀ Determination HTS->DoseResponse Hits Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity CellularAssay Cellular Assay (e.g., Antiproliferation) Selectivity->CellularAssay Potent & Selective Leads SAR Structure-Activity Relationship (SAR) Studies CellularAssay->SAR SAR->Synthesis Iterative Design ADME In Vitro ADME/Tox SAR->ADME Lead Lead Candidate ADME->Lead

Caption: Figure 2: Kinase Inhibitor Discovery Workflow

Quantitative Kinase Inhibitory Activity

The potency of Q-2-AA derivatives as kinase inhibitors is typically expressed as an IC₅₀ value, representing the concentration required to inhibit 50% of the kinase's activity.

Compound ClassTarget KinaseIC₅₀Reference
4-Anilino-quinoline-3-carbonitrileSrc1-3 nM[7]
6,7-Disubstituted-4-phenoxy-quinolinec-Met0.59 - 1.86 nM[7]
Tetrahydroquinolin-5-onesVEGFR-20.076 - 0.316 µM[9]
Tetrahydroquinolin-5-onesEGFR0.085 - 0.108 µM[9]
Protocol: General In Vitro Kinase Inhibition Assay

This protocol provides a universal framework for assessing the inhibitory activity of Q-2-AA compounds against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity is measured by the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is quantified using a luciferase/luciferin system. A low luminescence signal indicates high kinase activity (more ATP consumed), while a high signal indicates low kinase activity (inhibition).

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (varies by kinase, typically contains MgCl₂, DTT)

  • ATP solution

  • Test compounds (Q-2-AA derivatives) in DMSO

  • A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a reaction mix containing the kinase and its substrate in the appropriate kinase buffer.

  • Compound Plating: Dispense test compounds at various concentrations into the 384-well plate using an acoustic dispenser or multichannel pipette. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction Initiation: Add the kinase/substrate reaction mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes). The goal is to consume ~10-30% of the initial ATP in the positive control wells.

  • Reaction Termination and Signal Generation: Add the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, and it simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-based luminometer.

  • Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Validation: This assay directly measures the catalytic activity of the kinase by quantifying the consumption of its co-substrate, ATP. It is a highly sensitive and robust method suitable for high-throughput screening. Hit compounds should be further evaluated in orthogonal assays (e.g., measuring substrate phosphorylation directly via ELISA or radioactive methods) and profiled against a panel of other kinases to assess selectivity.

Synthesis and Derivatization: Building the Chemical Library

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. For the Q-2-AA scaffold, a variety of synthetic routes are employed to generate diverse libraries of analogs.[10][11] A common approach begins with the synthesis of the core quinoline ring, followed by functionalization.

Synthesis_Workflow Figure 3: General Synthetic Workflow for Q-2-AA Analogs Start Starting Materials (e.g., 2-aminobenzaldehydes) Cyclization Ring Cyclization Reaction (e.g., Friedländer Synthesis) Start->Cyclization Core Quinoline-2-carboxylate Core Cyclization->Core Hydrolysis Ester Hydrolysis Core->Hydrolysis Q2AA This compound Hydrolysis->Q2AA Amide Amide Coupling Q2AA->Amide Library Diverse Library of Amide Derivatives Amide->Library

Caption: Figure 3: General Synthetic Workflow for Q-2-AA Analogs

One-pot protocols are often favored for their efficiency.[10] For example, quinoline-2-carboxylates can be synthesized from β-nitroacrylates and 2-aminobenzaldehydes.[10] Once the core Q-2-AA is obtained, the carboxylic acid handle can be readily converted into a wide range of functional groups, such as amides, esters, or heterocyclic rings like oxadiazoles and thiazolidinones, to probe interactions with the biological target.[11]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly valuable and versatile platform for modern drug discovery. The evidence strongly supports their potential in developing novel anti-inflammatory agents and targeted kinase inhibitors.[3][8] The synthetic tractability of the quinoline core allows for extensive chemical modification, facilitating the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas:

  • Improving Selectivity: Enhancing the selectivity of kinase inhibitors to minimize off-target effects and associated toxicities.

  • Exploring New Targets: Applying Q-2-AA libraries to novel biological targets beyond inflammation and oncology, such as neurodegenerative and metabolic diseases.[12]

  • Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the bioavailability and therapeutic index of lead compounds.

The protocols and data presented in this guide offer a robust starting point for any research program aiming to harness the therapeutic potential of this remarkable chemical scaffold.

References

Troubleshooting & Optimization

Navigating the Synthesis of Quinolin-2-ylacetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Quinolin-2-ylacetic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in overcoming common hurdles and optimizing the yield of this important synthetic target. As Senior Application Scientists, we have structured this guide to reflect real-world laboratory challenges, focusing on the causality behind experimental choices to ensure both success and scientific understanding.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the formation of a substituted quinoline core, followed by the introduction and manipulation of the acetic acid side chain. Two common and effective pathways are outlined below.

synthesis_overview cluster_path_A Pathway A: Doebner-von Miller & Side-Chain Elongation cluster_path_B Pathway B: Malonic Ester Synthesis A1 Aniline + Crotonaldehyde A2 2-Methylquinoline A1->A2 Doebner-von Miller Reaction A3 2-(Bromomethyl)quinoline A2->A3 Radical Bromination A4 Ethyl 2-quinolylacetate A3->A4 Nucleophilic Substitution A5 This compound A4->A5 Ester Hydrolysis B1 2-Chloroquinoline + Diethyl malonate B2 Diethyl 2-quinolylmalonate B1->B2 Malonic Ester Synthesis B3 This compound B2->B3 Hydrolysis & Decarboxylation

Caption: Overview of synthetic pathways to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of the Quinoline Core (e.g., 2-Methylquinoline via Doebner-von Miller)

The Doebner-von Miller reaction is a robust method for synthesizing 2-substituted quinolines but can be prone to side reactions if not carefully controlled.[1]

FAQs:

  • Q1: My Doebner-von Miller reaction is producing a large amount of tar and the yield is low. What's happening and how can I fix it?

    • A1: Tar formation is the most common side reaction, often due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde (e.g., crotonaldehyde).[2] To mitigate this, consider the following:

      • Gradual Addition: Add the crotonaldehyde slowly to the heated acidic solution of aniline. This maintains a low concentration of the aldehyde, favoring the desired reaction over polymerization.[2]

      • Biphasic System: Running the reaction in a two-phase system (e.g., water/toluene) can sequester the aldehyde in the organic phase, reducing its contact with the strong acid and thus minimizing polymerization.[1]

      • Temperature Control: Avoid excessive temperatures which can accelerate tar formation. The reaction is exothermic, so careful monitoring and control are crucial.[2][3]

  • Q2: The reaction is extremely vigorous and difficult to control. What are the best practices for moderation?

    • A2: The exothermic nature of the Skraup and Doebner-von Miller reactions can be managed by:

      • Slow Reagent Addition: Add the sulfuric acid or other catalyst slowly with efficient cooling.

      • Use of a Moderator: While more common in the Skraup synthesis, the principle of using a moderator like ferrous sulfate can be adapted to control the reaction rate.

  • Q3: My product is contaminated with partially hydrogenated quinolines. How can I ensure complete aromatization?

    • A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation can be due to an insufficient amount or inefficient oxidizing agent.

      • Sufficient Oxidant: Ensure a stoichiometric excess of the oxidizing agent is used.

      • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the crude product, they can often be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ.[2]

Troubleshooting Table: 2-Methylquinoline Synthesis

Problem Plausible Cause(s) Recommended Solution(s)
Low Yield Polymerization of crotonaldehyde; Incomplete reaction.Employ a biphasic solvent system; Slow addition of crotonaldehyde; Optimize reaction time and temperature.[1][2]
Tar Formation Strong acid-catalyzed polymerization.Use a biphasic system; Gradual addition of reactants; Control temperature carefully.[2][3]
Difficult Purification Presence of polymeric byproducts and starting materials.Steam distill the crude product before extraction; Column chromatography on silica gel.[4]
Incomplete Aromatization Insufficient or inefficient oxidizing agent.Use a stoichiometric excess of the oxidant; Perform a post-reaction oxidation step.[2]
Stage 2: Side-Chain Introduction and Elongation

Pathway A: From 2-Methylquinoline

This pathway involves the functionalization of the methyl group, followed by conversion to the acetic acid moiety.

Pathway B: Malonic Ester Synthesis from 2-Chloroquinoline

The malonic ester synthesis offers a direct route to introduce the carboxymethyl group.[5]

FAQs:

  • Q4: I am attempting the malonic ester synthesis with 2-chloroquinoline, but the yield is poor. What are the critical parameters?

    • A4: The success of the malonic ester synthesis hinges on several factors:

      • Base Selection: Use a non-nucleophilic, strong base to deprotonate the diethyl malonate. Sodium ethoxide in ethanol is a common choice. Ensure the alkoxide matches the ester to prevent transesterification.[5]

      • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the enolate. Use anhydrous solvents and dry glassware.

      • Reaction Temperature: The nucleophilic substitution may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.

  • Q5: I am observing dialkylated byproducts in my malonic ester synthesis. How can I favor mono-alkylation?

    • A5: The mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time. To favor mono-alkylation, use a slight excess of the malonic ester relative to the 2-chloroquinoline.[6]

Troubleshooting Table: Malonic Ester Synthesis

Problem Plausible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions.Ensure anhydrous conditions; Use an appropriate base; Optimize reaction temperature and time.
Dialkylation Reaction of the mono-alkylated product with another equivalent of 2-chloroquinoline.Use a slight excess of diethyl malonate.[6]
Transesterification Mismatch between the alkoxide base and the ester.Use sodium ethoxide with diethyl malonate.[5]
Stage 3: Hydrolysis of Ethyl 2-Quinolylacetate

The final step is the hydrolysis of the ester to the carboxylic acid. This step can be a source of yield loss if not performed under optimal conditions.

FAQs:

  • Q6: My ester hydrolysis is incomplete, even after prolonged reaction times. What can I do?

    • A6: Incomplete hydrolysis can be due to several factors:

      • Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH, KOH) is used. For sterically hindered esters, a larger excess may be necessary.

      • Low Temperature: Increasing the reaction temperature can accelerate the hydrolysis rate. Microwave irradiation can also be an effective method for rapid hydrolysis.

      • Solvent System: A co-solvent like THF or dioxane may be needed to ensure the solubility of the ester in the aqueous basic solution.[7]

  • Q7: I am concerned about side reactions during hydrolysis, such as decarboxylation. Is this a risk?

    • A7: While simple alkyl esters are generally stable, harsh conditions (very high temperatures or extreme pH) could potentially lead to degradation of the quinoline ring or other side reactions. It is best to use the mildest conditions that afford complete hydrolysis. Lithium hydroxide is often a good choice for mild hydrolysis.[7]

  • Q8: The purification of the final this compound is challenging. What is the best method?

    • A8: Purification is typically achieved by:

      • Acidification and Extraction: After hydrolysis, carefully acidify the reaction mixture to protonate the carboxylate. The product can then be extracted into an organic solvent.

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is an effective way to obtain a pure product.[8][9]

Troubleshooting Table: Ester Hydrolysis

Problem Plausible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis Insufficient base; Low temperature; Poor solubility.Use an excess of base (e.g., LiOH); Increase reaction temperature or use microwave heating; Use a co-solvent like THF or dioxane.[7]
Product Degradation Harsh reaction conditions (high temperature, extreme pH).Use milder conditions (e.g., LiOH at room temperature or gentle heating); Monitor reaction progress to avoid prolonged heating.
Difficult Isolation Product is soluble in the aqueous phase.Carefully adjust the pH to the isoelectric point to minimize solubility; Saturate the aqueous layer with NaCl before extraction.
Impure Product Incomplete hydrolysis; Side reactions.Recrystallize the crude product from a suitable solvent.[8][9]

III. Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline (Doebner-von Miller Reaction)

doebner_von_miller_workflow A 1. Combine aniline and conc. HCl in a flask. B 2. Heat the mixture to reflux. A->B C 3. Slowly add crotonaldehyde dropwise. B->C D 4. Continue refluxing for several hours. C->D E 5. Cool and make the mixture alkaline with NaOH. D->E F 6. Perform steam distillation. E->F G 7. Extract the distillate with an organic solvent. F->G H 8. Dry and concentrate the organic layer. G->H I 9. Purify by distillation or chromatography. H->I

Caption: Workflow for the Doebner-von Miller synthesis of 2-methylquinoline.

Step-by-Step Methodology:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charge the flask with aniline and concentrated hydrochloric acid.

  • Heat the mixture under reflux.

  • Slowly add crotonaldehyde to the stirred mixture via the dropping funnel.[4]

  • After the addition is complete, continue to heat under reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude 2-methylquinoline by steam distillation.[3]

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane or ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of Ethyl 2-Quinolylacetate

hydrolysis_workflow A 1. Dissolve ethyl 2-quinolylacetate in a THF/water mixture. B 2. Add an excess of lithium hydroxide (LiOH). A->B C 3. Stir at room temperature or gently heat until completion (monitor by TLC). B->C D 4. Remove THF under reduced pressure. C->D E 5. Dilute with water and wash with an organic solvent to remove unreacted ester. D->E F 6. Cool the aqueous layer and acidify with HCl to precipitate the product. E->F G 7. Collect the solid by vacuum filtration. F->G H 8. Wash the solid with cold water. G->H I 9. Recrystallize from a suitable solvent. H->I

Caption: Workflow for the hydrolysis of ethyl 2-quinolylacetate.

Step-by-Step Methodology:

  • Dissolve ethyl 2-quinolylacetate in a mixture of tetrahydrofuran (THF) and water.

  • Add a molar excess (typically 1.5-2.0 equivalents) of lithium hydroxide monohydrate.[7]

  • Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid until the product precipitates.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[8][9]

IV. References

  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from --INVALID-LINK--

  • University of California, Davis. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Identifying and minimizing side products in malonic ester synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from --INVALID-LINK--

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation | 16–18 years. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.... Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from --INVALID-LINK--

  • The City University of New York. (n.d.). Purification by Recrystallization. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). The Malonic Ester Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Retrieved from --INVALID-LINK--

  • Google Patents. (1997). US5700942A - Process for preparing quinoline bases. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (1991). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi). Retrieved from --INVALID-LINK--

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from --INVALID-LINK--

References

Technical Support Center: The Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic and powerful reaction for the synthesis of quinolines. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction outcomes.

Introduction: The Enduring Relevance of the Doebner-von Miller Reaction

The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry, facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] Also known as the Skraup-Doebner-Von Miller quinoline synthesis, this acid-catalyzed reaction has been a mainstay for over a century due to its versatility in creating the quinoline scaffold, a privileged core in numerous pharmaceuticals and functional materials.[2][3]

Despite its utility, the reaction is not without its challenges. Issues such as low yields, significant tar formation, and the generation of unexpected byproducts are common hurdles. This guide provides practical, experience-driven advice to navigate these complexities and achieve successful and reproducible results.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Issue 1: Low Yield or Complete Reaction Failure

Question: My Doebner-von Miller reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: This is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

Probable Causes & Solutions:

  • Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are critical.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be employed.[1] If you are experiencing low yields, consider the following:

    • Catalyst Screening: The optimal catalyst is substrate-dependent. A small-scale screen of different acid catalysts can reveal the most effective one for your specific aniline and carbonyl compound.

    • Concentration Matters: Ensure your acid is not too dilute. For Brønsted acids, concentrated forms are typically used. For Lewis acids, ensure they are anhydrous and active.

  • Sub-optimal Reaction Conditions:

    • Temperature: This reaction often requires heating to proceed at a reasonable rate.[5] However, excessively high temperatures can promote polymerization and degradation.[4] If your reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you observe significant decomposition, lowering the temperature is advised.[6]

    • Reaction Time: The optimal reaction time can vary significantly. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum product formation and avoid subsequent degradation.[4]

  • Reagent Purity and Reactivity:

    • Aniline Reactivity: Anilines bearing electron-withdrawing groups are known to be less reactive and often give lower yields in the conventional Doebner-von Miller reaction.[5][7] For such substrates, consider more forcing conditions or alternative synthetic routes. Conversely, highly electron-rich anilines may be prone to side reactions.

    • Freshness of Reagents: Always use freshly distilled aniline and high-purity α,β-unsaturated carbonyl compounds. Impurities can inhibit the reaction or lead to unwanted side products.

  • Inefficient Workup Procedure:

    • Incomplete Neutralization: The reaction mixture is highly acidic and must be carefully neutralized to liberate the quinoline product. Incomplete neutralization will result in the loss of product during extraction as the protonated quinoline remains in the aqueous layer.[4]

    • Improper Extraction: Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of your product from the aqueous layer.[4]

Issue 2: Significant Formation of Tar and Polymeric Byproducts

Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and decimating my yield. What is causing this and how can I prevent it?

Answer: Tar formation is arguably the most common and frustrating problem in the Doebner-von Miller reaction. It is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[5]

Strategies for Mitigation:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired bimolecular reaction over polymerization.[4][8]

  • In Situ Generation of the Carbonyl Compound: When the α,β-unsaturated carbonyl compound is prepared in situ from two carbonyl compounds (e.g., an aldol condensation), the reaction is known as the Beyer method.[1] This approach can minimize tar formation by keeping the concentration of the reactive carbonyl species low.[4]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[5][8] The reaction then occurs at the interface or in the organic phase as the protonated aniline partitions.

  • Temperature Control: As mentioned previously, excessive heat can accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[5] A vigorous, exothermic reaction may even require initial cooling.[4]

Mitigation StrategyPrinciple
Slow Reagent AdditionMaintains a low concentration of the carbonyl compound, disfavoring self-condensation.[8]
Biphasic Solvent SystemSequesters the carbonyl compound in an organic phase, reducing acid-catalyzed polymerization.[8]
In Situ Carbonyl GenerationKeeps the concentration of the reactive α,β-unsaturated carbonyl species low.[4]
Optimized TemperatureAvoids excessive heat which can promote polymerization.[5]
Issue 3: Formation of Unexpected Isomers or Byproducts

Question: I have isolated a product, but characterization (NMR, MS) reveals it is not the expected quinoline derivative. What could have happened?

Answer: The formation of unexpected isomers or byproducts can be a perplexing issue, often pointing to more subtle mechanistic pathways or side reactions.

Potential Scenarios and Solutions:

  • Reversal of Regiochemistry: While the Doebner-von Miller reaction typically yields specific regioisomers, reversals have been observed, particularly with certain substrates like γ-aryl-β,γ-unsaturated α-ketoesters, which can lead to the formation of 4-substituted quinolines instead of the expected 2-substituted products.[4][9] Careful analysis of your starting materials and reaction conditions is necessary. A thorough literature search for similar substrates is highly recommended.

  • Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5] If the oxidizing agent is inefficient or if conditions do not favor complete oxidation, you may isolate partially hydrogenated quinoline derivatives.

    • Ensure Sufficient Oxidant: If using an external oxidizing agent, ensure it is used in stoichiometric excess. In many cases, an imine formed from a second molecule of aniline and the aldehyde acts as the in situ oxidizing agent.[7]

    • Post-Reaction Oxidation: If you have isolated a dihydroquinoline, it may be possible to oxidize it to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5]

  • Substrate-Specific Side Reactions: The structure of your aniline or carbonyl compound can predispose the reaction to alternative pathways. For instance, certain electron-rich anilines might undergo unexpected cyclizations.[4] In such cases, a detailed mechanistic investigation and extensive product characterization are required.

Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism for the Doebner-von Miller reaction?

A1: The exact mechanism has been a topic of debate, but a fragmentation-recombination mechanism is now widely supported by experimental evidence, including carbon isotope scrambling studies.[1][2][10][11] This pathway involves an initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by a fragmentation of this adduct into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes cyclization, dehydration, and oxidation to yield the final quinoline product.[3][4]

Q2: What are the most common byproducts to look out for?

A2: Besides the tars and polymers already discussed, other potential byproducts include reduced intermediates (dihydro- and tetrahydroquinolines) and regioisomers of the desired quinoline.[4][5] The specific nature of byproducts will be highly dependent on your substrates and reaction conditions.

Q3: How can I improve the overall yield and purity of my quinoline product?

A3: To enhance yield and purity, consider the following holistic approach:

  • Use high-purity, freshly distilled reagents.[4]

  • Systematically optimize the reaction temperature and time by closely monitoring the reaction's progress.[4]

  • Employ strategies to minimize tar formation, such as slow reagent addition or a biphasic system.[4][5]

  • Carefully select the acid catalyst and its concentration based on your specific substrates.[4]

  • Ensure a thorough and careful workup procedure to effectively isolate the product.[4]

  • Purify the final product using an appropriate technique, such as column chromatography or recrystallization.[4]

Q4: What are the key safety precautions for this reaction?

A4: The Doebner-von Miller reaction involves strong acids and potentially toxic and volatile organic compounds. It can also be highly exothermic.[4][8] Always adhere to the following safety protocols:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be prepared for a potentially vigorous and exothermic reaction, especially during the initial stages. Have an ice bath ready for cooling if necessary.[4]

Experimental Protocols

Standard Protocol for the Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes the in situ generation of crotonaldehyde from acetaldehyde, a common approach to mitigate tar formation.

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Calcium Hydroxide (slaked lime)

  • Chloroform

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by slowly adding concentrated hydrochloric acid to aniline in water, with cooling.[12]

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an aqueous solution of acetaldehyde to the stirred aniline hydrochloride solution.[4][12] This slow addition at a low temperature helps to control the exothermic aldol condensation to form crotonaldehyde and minimizes its polymerization.[4]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization.[4][12]

  • Reaction Monitoring: Gently heat the reaction mixture to reflux. The reaction can be vigorous initially.[12] Continue heating for several hours (e.g., 4-7 hours), monitoring the progress of the reaction by TLC.[4][12]

  • Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it by pouring it into a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline base.[4][12]

  • Isolation - Steam Distillation: Perform a steam distillation on the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with the water.[4][6]

  • Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform to recover any dissolved product.[4][12]

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

Visualizing the Process

The Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product Aniline Aniline Adduct Conjugate Addition Adduct Aniline->Adduct Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct Fragments Imine + Saturated Ketone (Fragmentation) Adduct->Fragments Fragmentation NewImine Recombined Conjugated Imine Fragments->NewImine Recombination Dihydroquinoline Dihydroquinoline NewImine->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: A simplified workflow of the Doebner-von Miller reaction mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst 1. Catalyst Check - Type & Concentration - Freshness Start->CheckCatalyst CheckConditions 2. Reaction Conditions - Temperature - Time CheckCatalyst->CheckConditions CheckReagents 3. Reagent Quality - Purity - Reactivity CheckConditions->CheckReagents CheckWorkup 4. Workup Procedure - Neutralization - Extraction CheckReagents->CheckWorkup Optimize Systematic Optimization CheckWorkup->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Navigating the Challenges of Quinolin-2-ylacetic Acid Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolin-2-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights and practical solutions to overcome these common hurdles, ensuring the integrity and success of your research.

Understanding the Molecule: Why is this compound's Solubility a Concern?

This compound is an amphiprotic molecule, meaning it possesses both acidic and basic functional groups. The carboxylic acid group (-COOH) is acidic, while the nitrogen atom in the quinoline ring is basic. This dual nature is the primary determinant of its complex solubility profile, which is highly dependent on the pH of the medium. In acidic conditions, the carboxylic acid is protonated and less soluble, whereas in neutral to basic conditions, it deprotonates to the more soluble carboxylate anion[1].

The planar quinoline ring system also contributes to its relatively poor aqueous solubility due to its hydrophobic nature. This can lead to several common issues in the laboratory, including difficulty in preparing stock solutions, precipitation upon dilution in aqueous buffers, and inconsistent results in biological assays.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the solubility of this compound:

Q1: What are the basic physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂--INVALID-LINK--[2]
Molecular Weight187.19 g/mol --INVALID-LINK--[2]
AppearanceWhite to off-white solid--INVALID-LINK--[3]

Q2: In which common solvents is this compound soluble?

Based on available data for the closely related quinoline-2-carboxylic acid, the following provides a good starting point for solvent selection:

SolventSolubilityNotesSource
DMSO≥ 100 mg/mLHygroscopic DMSO can impact solubility; use freshly opened solvent.--INVALID-LINK--[3]
Ethanol≥ 14.85 mg/mL--INVALID-LINK--[4]
Water≥ 6.42 mg/mLRequires sonication to aid dissolution.--INVALID-LINK--[4]

Q3: Is there a salt form of this compound available with better solubility?

Yes, a hydrochloride (HCl) salt of this compound is commercially available[5][6][7][8][9]. The presence of the hydrochloride group generally enhances the aqueous solubility and stability of the compound[9].

Troubleshooting Common Solubility Issues

This section provides a question-and-answer style guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: My this compound won't dissolve in my desired organic solvent to prepare a stock solution.

Root Cause Analysis:

The primary reason for this issue is exceeding the solubility limit of the compound in the chosen solvent. While DMSO is an excellent solvent for many organic molecules, even it has its limits.

Solutions:

  • Method 1: Sonication and Gentle Warming. For many compounds, including quinoline derivatives, sonication can help to break down solid particles and increase the rate of dissolution[3][4]. Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious not to degrade the compound.

  • Method 2: Co-Solvent Systems. If a single solvent is not effective, a co-solvent system can be employed. For example, a mixture of DMSO and ethanol, or DMSO and PEG300, can sometimes provide better solubilizing power than either solvent alone[3][10].

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 1.87 mg of this compound.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the solid.

  • Dissolution: Vortex the mixture thoroughly. If the solid does not completely dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Verification: Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

G cluster_workflow Stock Solution Preparation Workflow start Weigh Compound add_solvent Add Anhydrous DMSO start->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate_warm Sonicate and/or Gentle Warming check_dissolution->sonicate_warm No verify Visually Inspect for Particles check_dissolution->verify Yes sonicate_warm->vortex store Aliquot and Store at -20°C/-80°C verify->store

Caption: Workflow for preparing a stock solution of this compound in DMSO.

Issue 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS).

Root Cause Analysis:

This is a classic example of "solvent-shifting" precipitation. This compound is highly soluble in DMSO but has limited solubility in aqueous solutions, especially at or below neutral pH. When the DMSO stock is diluted into the buffer, the DMSO concentration decreases dramatically, and the compound crashes out of the now predominantly aqueous solution[11].

Solutions:

  • Method 1: pH Adjustment. The most effective way to increase the aqueous solubility of this compound is to raise the pH of the buffer. By increasing the pH above the pKa of the carboxylic acid group, the compound will exist in its more soluble deprotonated (carboxylate) form[1][10].

  • Method 2: Use of Co-solvents in the Final Solution. Including a small percentage of a water-miscible organic solvent (co-solvent) in the final aqueous solution can help to keep the compound dissolved by reducing the overall polarity of the medium[10].

Experimental Protocol: pH Adjustment for Aqueous Solubility

  • Prepare Buffer: Prepare a buffer with a pKa close to your target pH to ensure adequate buffering capacity. For example, a Tris buffer would be suitable for a target pH of 8.0.

  • Dilution: Slowly add the DMSO stock solution to the vortexing buffer. Do not add the buffer to the DMSO stock.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, a higher pH may be necessary.

G cluster_decision Aqueous Dilution Troubleshooting start Precipitation in Aqueous Buffer check_ph Is pH > pKa of COOH? start->check_ph use_cosolvent Add Co-solvent (e.g., Ethanol, PEG300) start->use_cosolvent increase_ph Increase Buffer pH check_ph->increase_ph No stable_solution Stable Aqueous Solution check_ph->stable_solution Yes increase_ph->start use_cosolvent->stable_solution

Caption: Decision tree for troubleshooting precipitation upon aqueous dilution.

Issue 3: I'm observing inconsistent results in my cell-based assays.

Root Cause Analysis:

Inconsistent biological activity can often be traced back to variable effective concentrations of the compound due to precipitation in the cell culture medium. The pH of most cell culture media is tightly controlled around 7.2-7.4, which may not be optimal for the solubility of this compound.

Solutions:

  • Method 1: Solubility Testing in Media. Before conducting your experiment, perform a simple solubility test. Prepare your final desired concentration of this compound in the cell culture medium and visually inspect for any precipitation over the time course of your experiment.

  • Method 2: Use of a More Soluble Salt Form. As mentioned, the hydrochloride salt of this compound is likely to have better aqueous solubility and may be a better choice for cell-based assays[9].

  • Method 3: Formulation with Excipients. For in vivo studies or more complex in vitro models, formulation with solubilizing excipients such as cyclodextrins or surfactants may be necessary[3]. These can encapsulate the hydrophobic parts of the molecule, increasing its apparent aqueous solubility.

Concluding Remarks

The solubility of this compound is a manageable challenge with a systematic approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, you can ensure the reliable and reproducible use of this compound in your research. Always remember to start with small-scale solubility tests before committing to large-scale experiments.

References

Technical Support Center: Purification of Crude Quinolin-2-ylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Quinolin-2-ylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purification processes effectively.

I. Understanding the Molecule and Potential Impurities

This compound is a valuable building block in medicinal chemistry.[1][2] Its structure, featuring both a carboxylic acid group and a quinoline ring system, dictates its chemical properties and the types of impurities that may arise during synthesis.

Common Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Products: Isomers (e.g., quinolin-3-ylacetic acid or quinolin-4-ylacetic acid), or products from unintended reactions.[3]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthetic steps.

  • Solvents: Trapped organic solvents from the reaction or initial work-up.

II. Core Purification Strategies: A Comparative Overview

Several methods can be employed to purify crude this compound. The optimal choice depends on the nature and quantity of the impurities, as well as the desired final purity.

Method Principle Best For Removing Advantages Limitations
Acid-Base Extraction Differential solubility of the acidic compound and neutral/basic impurities in aqueous and organic phases.[4][5]Neutral and basic impurities.Simple, rapid, and effective for removing non-acidic contaminants.[6]Will not separate other acidic compounds with similar pKa values.
Recrystallization Difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.[7]Small amounts of impurities with different solubility profiles.Can yield highly pure crystalline material.Requires finding a suitable solvent system; can lead to product loss.
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through.A wide range of impurities, including isomers and compounds with similar polarities.Highly versatile and can separate complex mixtures.Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column.

III. Troubleshooting and FAQs: A Deep Dive into Purification Methods

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

FAQ 1: My crude product is a dark, oily residue. Where do I start?

An oily or darkly colored crude product often indicates the presence of significant impurities, including residual solvents and colored byproducts. An acid-base extraction is an excellent first step to remove a broad range of non-acidic impurities and obtain a more manageable solid.

Protocol: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group on this compound.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Basification: Transfer the organic solution to a separatory funnel and add a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. The this compound will react with the base to form its water-soluble carboxylate salt, which will partition into the aqueous layer.[4][9] Neutral and basic impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, you can add fresh aqueous base to the organic layer and repeat the extraction process. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the solution is acidic (test with pH paper). The water-soluble carboxylate salt will be protonated back to the less water-soluble this compound, which will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Incomplete Precipitation: If the product does not precipitate upon acidification, it may be due to insufficient acidification or the presence of co-solvents that increase its solubility. Ensure the pH is sufficiently low and consider adding more water to decrease the solubility of the product.

FAQ 2: After acid-base extraction, my product is still not pure enough. What's the next step?

Recrystallization is a powerful technique for further purification, especially for removing small amounts of impurities that have different solubility profiles from your target compound.[7]

Protocol: Recrystallization

The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent Selection:

Based on the polar nature of the carboxylic acid and the aromatic quinoline ring, polar protic solvents are often a good starting point.

Solvent Rationale Considerations
Ethanol/Water This compound has good solubility in polar protic solvents like ethanol.[1] A mixed solvent system with water can be used to fine-tune the solubility.The ratio of ethanol to water will need to be optimized.
Acetic Acid Can be a good solvent for carboxylic acids.[10]Glacial acetic acid is typically used. Ensure all acetic acid is removed during drying.
N,N-Dimethylformamide (DMF) A polar aprotic solvent that can be effective for dissolving many organic compounds.[11]High boiling point can make it difficult to remove completely.

Step-by-Step Methodology:

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, and crystals will begin to form.

  • Further Cooling: To maximize crystal formation, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove all residual solvent.

Troubleshooting:

  • No Crystals Form: This can happen if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. If too much solvent was used, you can evaporate some of it and try cooling again.

  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and allowing it to cool more slowly. Using a different solvent system may also be necessary.

FAQ 3: I suspect I have isomeric impurities. How can I separate them?

Isomeric impurities can be particularly challenging to remove due to their similar physical and chemical properties. In such cases, column chromatography is often the most effective method.

Protocol: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.

System Selection:

  • Stationary Phase: Silica gel is a good starting point for separating moderately polar compounds like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is commonly used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of acidic compounds on the silica gel.[12]

Step-by-Step Methodology:

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions using a technique like thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting:

  • Poor Separation: If the compounds are not separating well, you may need to adjust the polarity of the mobile phase. A shallower gradient (slower increase in polarity) can improve resolution.

  • Tailing: Acidic compounds can sometimes "tail" or streak on a silica gel column. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to suppress the ionization of the carboxylic acid and lead to sharper peaks.[12][13]

IV. Visualizing the Workflow

To better understand the decision-making process in purifying crude this compound, the following workflow diagram illustrates the logical progression of the purification strategies.

Purification_Workflow Start Crude this compound AcidBase Acid-Base Extraction Start->AcidBase Analysis1 Purity Check (TLC, NMR, etc.) AcidBase->Analysis1 Recrystallization Recrystallization Analysis2 Purity Check Recrystallization->Analysis2 ColumnChrom Column Chromatography Analysis3 Purity Check ColumnChrom->Analysis3 PureProduct Pure this compound Analysis1->Recrystallization Impurities Remain Analysis1->PureProduct Sufficiently Pure Analysis2->ColumnChrom Isomeric Impurities Suspected Analysis2->PureProduct Sufficiently Pure Analysis3->PureProduct Sufficiently Pure

Caption: A decision-making workflow for the purification of crude this compound.

V. References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 1). Acid–base extraction. Retrieved from --INVALID-LINK--

  • Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 15). 2-(Quinolin-6-YL)acetic acid. Retrieved from --INVALID-LINK--

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from --INVALID-LINK--

  • Confluence. (n.d.). Acid and Base Extraction. Retrieved from --INVALID-LINK--

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

  • PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from --INVALID-LINK--

  • University of California, Berkeley. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-(Quinolin-3-YL)acetic acid. Retrieved from --INVALID-LINK--

  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). (Quinolin-2-ylsulfanyl)-acetic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from --INVALID-LINK--

  • Alchem.Pharmtech. (n.d.). CAS 25888-68-0 | 2-(Quinolin-2-yl)acetic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Reddit. (2015, June 16). Recrystallization from acetic acid?. Retrieved from --INVALID-LINK--

  • PubMed. (1997). Microbial metabolism of quinoline and related compounds. XVIII. Purification and some properties of the molybdenum- and iron-containing quinaldic acid 4-oxidoreductase from Serratia marcescens 2CC-1. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids. Retrieved from --INVALID-LINK--

  • PubMed. (2007). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, November 1). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from --INVALID-LINK--

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2025, January 3). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2286995A - Purification of acetic acid. Retrieved from --INVALID-LINK--

  • Advanced Journal of Chemistry, Section A. (n.d.). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinoline-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center dedicated to the synthesis of quinoline-2-carboxylates. This privileged scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical objective for researchers.[1] This guide is designed for professionals in research, discovery, and drug development. It provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to help you navigate the common challenges associated with the synthesis of these vital compounds. Our focus is not just on procedural steps but on the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions to optimize your synthetic routes.

Core Synthetic Strategies: An Overview

The synthesis of the quinoline core can be achieved through several classic named reactions, each with its own set of advantages and challenges. The most common approaches include the Doebner-von Miller, Combes, and Friedländer reactions.[1] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.[1]

MethodStarting MaterialsKey FeaturesCommon Challenges
Doebner-von Miller Reaction Anilines, α,β-unsaturated carbonyl compoundsAcid-catalyzed condensation and cyclization. Versatile for a range of substituted quinolines.Harsh acidic conditions often lead to polymerization and tar formation, resulting in low yields.[2][3]
Combes Quinoline Synthesis Anilines, β-diketonesAcid-catalyzed formation of an enamine intermediate followed by cyclization. Good for 2,4-disubstituted quinolines.[1][4][5][6]Requires specific β-diketone starting materials. Can have regioselectivity issues with unsymmetrical diketones.[1]
Friedländer Annulation 2-Aminoaryl aldehydes or ketones, compounds with an active methylene groupAcid or base-catalyzed condensation and cyclization. A straightforward and often high-yielding method for polysubstituted quinolines.[1][7]The availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.[1] Regioselectivity can be an issue with unsymmetrical ketones.[2]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of quinoline-2-carboxylates.

Issue 1: Low Yield and Significant Tar/Polymer Formation in Doebner-von Miller Synthesis

Question: My Doebner-von Miller reaction is producing a thick, dark tar with very little of my desired quinoline-2-carboxylate. What is causing this and how can I prevent it?

Answer: This is the most common problem with the Doebner-von Miller synthesis and is caused by the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material under the harsh reaction conditions.[2][3]

Causality and Solution:

The strongly acidic medium, while necessary for the cyclization, readily promotes the polymerization of the electron-deficient alkene of your carbonyl compound. To mitigate this, you need to minimize the self-condensation pathway.

  • Employ a Biphasic Solvent System: This is the most effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), you drastically reduce its concentration in the acidic aqueous phase where the aniline is protonated, thus minimizing polymerization and increasing the yield.[8]

  • Control Reaction Temperature: Excessive heat accelerates polymerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired reaction over polymerization.[3]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.[3]

Issue 2: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of two isomeric quinolines. How can I control the regioselectivity?

Answer: This is a classic challenge in Friedländer synthesis. The reaction can proceed via condensation on either side of the carbonyl group, leading to a mixture of regioisomers. The key is to influence which enolate or enamine intermediate is formed preferentially.

Causality and Solution:

The regiochemical outcome is determined by the relative rates of condensation at the two different α-methylene groups of the unsymmetrical ketone. Several strategies can be employed to direct this selectivity:

  • Catalyst Control: The choice of catalyst can have a profound impact. While traditional acid or base catalysis can be unselective, specific amine catalysts, such as pyrrolidine, have been shown to favor the formation of 2-substituted quinolines.[2]

  • Use of Ionic Liquids: Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and promoter, leading to a regiospecific synthesis under mild conditions without the need for an additional catalyst.[9]

  • Reaction Conditions: Fine-tuning the reaction conditions can also influence the outcome. For instance, in amine-catalyzed reactions, the slow addition of the methyl ketone substrate and higher reaction temperatures have been shown to improve regioselectivity.

Workflow for Optimizing Regioselectivity in Friedländer Synthesis

G start Start: Mixture of Regioisomers Observed catalyst Screen Catalysts (e.g., Pyrrolidine, [Hbim]BF₄) start->catalyst conditions Optimize Reaction Conditions (Slow addition, Temperature) catalyst->conditions If still a mixture analysis Analyze Product Ratio (NMR, GC-MS) catalyst->analysis directing_group Consider Substrate Modification (e.g., Phosphoryl directing group) conditions->directing_group For challenging substrates conditions->analysis directing_group->analysis analysis->catalyst Re-evaluate catalyst finish End: Optimized Regioselective Synthesis analysis->finish Desired regioselectivity achieved

Caption: A decision-making workflow for optimizing regioselectivity in the Friedländer synthesis.

Issue 3: Low Yield in Combes Quinoline Synthesis

Question: My Combes synthesis is giving a low yield of the desired quinoline. What factors could be responsible?

Answer: Low yields in the Combes synthesis can often be attributed to incomplete condensation of the aniline and β-diketone or an inefficient acid-catalyzed cyclization step.[4]

Causality and Solution:

The reaction proceeds through an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution (the annulation step), followed by dehydration.[4] The efficiency of these steps is critical.

  • Catalyst Choice: While concentrated sulfuric acid is commonly used, it can be overly harsh for some substrates. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective as they act as both a catalyst and a dehydrating agent, driving the reaction forward.[5]

  • Steric Hindrance: The rate-determining step is the electrophilic aromatic annulation.[4] Bulky substituents on either the aniline or the β-diketone can sterically hinder this cyclization, leading to lower yields. If possible, consider less sterically hindered starting materials.

  • Electronic Effects: Strong electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and reducing the overall yield.[10]

Issue 4: Difficulty in Product Purification

Question: My crude quinoline-2-carboxylate is an impure oil/solid that is difficult to purify. What are the best methods for purification?

Answer: Purification of quinoline derivatives can be challenging due to their basic nature and potential for side products. A systematic approach combining extraction, crystallization, and chromatography is often necessary.

Purification Strategy:

  • Acid-Base Extraction: After the reaction, perform a work-up that includes an acid wash (e.g., with 1M HCl) to protonate the quinoline and extract it into the aqueous phase, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the quinoline, which can then be extracted back into an organic solvent.

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, and water). An ideal solvent will dissolve the compound when hot but not when cold.

    • Mixed-Solvent System: If a single solvent is not suitable, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent at its boiling point, then add a "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. For quinoline-2-carboxylic acids, polar protic solvents like ethanol or methanol, often in combination with water, are good starting points.[11][12][13]

  • Column Chromatography:

    • Tailing Issue: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, causing the compound to streak or "tail" down the column, leading to poor separation.

    • Solution: To prevent tailing, add a small amount of a basic modifier, such as triethylamine (0.5-2%), to your eluent system.[14]

    • Solvent Systems: Common solvent systems for quinoline derivatives are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether. For more polar compounds, a methanol/dichloromethane system can be effective.[15]

General Workflow for Quinoline-2-Carboxylate Purification

Caption: A systematic workflow for the purification of quinoline-2-carboxylates.

Modern Synthetic Alternatives

When classical methods prove challenging, modern catalytic systems offer milder and more efficient alternatives.

Question: Are there any modern, milder alternatives to the harsh conditions of classical quinoline syntheses?

Answer: Yes, significant progress has been made in developing catalytic systems that operate under milder conditions, often with improved yields and selectivity.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[16][17] This technique has been successfully applied to Friedländer and Combes-type syntheses.

  • Ionic Liquids: As mentioned for regioselectivity control, ionic liquids can serve as recyclable, non-volatile solvents and catalysts, promoting reactions under mild, often catalyst-free conditions.[9][18][19][20]

  • Nanocatalysts: Heterogeneous nanocatalysts (e.g., Fe₃O₄-supported ionic liquids) offer high catalytic activity and the significant advantage of being easily recoverable (often magnetically) and reusable, aligning with green chemistry principles.[21]

Data Presentation: Catalyst Comparison for Friedländer Synthesis

The following table provides a comparative summary of various catalysts used in the Friedländer synthesis, demonstrating the impact of modern catalytic systems on reaction efficiency.

CatalystSolventTemperature (°C)TimeYield (%)Reference
KOH EthanolReflux3 h77-95%[1]
p-TsOH Solvent-free12015-30 min88-96%[22]
Iodine Solvent-free80-1002-4 h85-95%[22]
[Hbim]BF₄ (Ionic Liquid) Neat1204 h94%[9]
α-Chymotrypsin in Ionic Liquid [Bmim]BF₄/H₂O5524 h82%[23]
Fe₃O₄-supported IL (Nanocatalyst) Ethanol60-1002 h>90%[21]

Note: Yields are highly substrate-dependent and these values are for representative examples.

References

Navigating the Labyrinth of Crystallization: A Technical Support Guide for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the dedicated technical support center for the crystallization of quinoline derivatives. As a cornerstone in the development of a vast array of therapeutics—including anti-malarial, anti-cancer, and anti-inflammatory agents—the crystalline form and purity of these compounds are of paramount importance to their efficacy and safety.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles in the crystallization of quinoline derivatives, offering quick-glance solutions and foundational knowledge.

Q1: My quinoline derivative is an oil and refuses to crystallize. What are my immediate options?

A1: This is a frequent challenge. If your compound is a viscous oil and resists crystallization, consider the following strategies:

  • Solvent Screening: The choice of solvent is critical. For non-polar oils, try adding a non-polar solvent like hexane or pentane dropwise to a concentrated solution of your compound in a more polar solvent (e.g., dichloromethane or ethyl acetate) until turbidity appears. Then, allow the solution to stand undisturbed.[2]

  • Temperature Reduction: After achieving a saturated or near-saturated solution at an elevated temperature, slow cooling is essential. If crystallization does not occur at room temperature, further cooling in an ice bath can help induce nucleation and maximize the crystal yield.[1]

  • Seed Crystals: If you have previously managed to obtain even a tiny crystal, introducing it into a supersaturated solution can initiate crystallization.

Q2: I'm struggling to obtain single crystals suitable for X-ray diffraction. Which techniques are most effective?

A2: Obtaining high-quality single crystals of quinoline derivatives can be difficult due to their planar structure, which can lead to challenging crystal packing.[3] A systematic approach using various techniques is often necessary. The most effective methods include:

  • Slow Evaporation: This technique is particularly useful for producing high-quality single crystals. It involves slowly increasing the solute concentration in a solution to the point of supersaturation, which leads to crystal formation.[1]

  • Vapor Diffusion: This gentle method is excellent for crystallizing small amounts of material and often yields high-quality crystals. It involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, reducing its solubility and inducing crystallization.[1][3]

  • Solvent Layering: In this technique, a solution of the quinoline derivative is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Section 2: Advanced Troubleshooting - The Four Pillars of Quinoline Crystallization

For more persistent issues, a deeper dive into the fundamental principles governing crystallization is required. This section is structured around four key areas of concern.

Pillar 1: Polymorphism - The Shape-Shifting Challenge

Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure.[4] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, melting point, and stability, which are critical in drug development.[5]

Q3: I suspect my quinoline derivative exhibits polymorphism. How can I confirm this and control the crystalline form?

A3: The presence of multiple polymorphs is a significant consideration for quinoline derivatives.[6]

  • Detection: Analytical techniques are essential for identifying different polymorphic forms.

    • Differential Scanning Calorimetry (DSC): DSC can distinguish different crystal forms by their unique transition temperatures and melting points. An error margin of approximately 5°C is typically considered when comparing DSC peaks or melting points for the same compound.[6]

    • X-ray Powder Diffraction (XRD): XRD provides a unique fingerprint for each crystal structure. While overall patterns may be similar for the same compound, the d-spacing values (related to peak positions) should be within a ±2% error margin for the same polymorph.[6]

    • Thermogravimetric Analysis (TGA): TGA is particularly useful for identifying solvates or hydrates, such as a quinoline derivative containing crystal water, by detecting weight loss at specific temperatures.[6]

  • Control Strategies: Controlling polymorphism involves a meticulous manipulation of crystallization conditions.

    • Solvent Selection: The polarity and hydrogen bonding capability of the solvent can dictate which polymorph is favored.

    • Temperature Control: The rate of cooling and the final temperature can influence the nucleation of a specific polymorph.

    • Supersaturation: The level of supersaturation can be a determining factor in which crystal form nucleates.

Table 1: Influence of Crystallization Conditions on Polymorph Formation

ParameterConditionLikely OutcomeRationale
Cooling Rate SlowThermodynamically stable formAllows the system to reach the lowest energy state.
Rapid (Quenching)Kinetically favored (metastable) formTraps a higher energy conformation.
Solvent Protic (e.g., Ethanol)May favor polymorphs with hydrogen bonding capabilitiesSolvent-solute interactions can direct crystal packing.
Aprotic (e.g., Toluene)May favor polymorphs dominated by van der Waals forcesThe absence of strong directional interactions allows for different packing arrangements.
Supersaturation LowLarger, more perfect crystals of the stable formGrowth is slow and ordered.
HighSmaller crystals, potential for metastable formsNucleation is rapid and can trap less stable forms.
Pillar 2: Solvent Selection - The Medium is the Message

The choice of solvent is arguably the most critical factor in a successful crystallization. It influences not only which polymorph is obtained but also crystal morphology, purity, and yield.[7]

Q4: How do I systematically screen for the best crystallization solvent for my quinoline derivative?

A4: A systematic approach to solvent screening is crucial.

  • Solubility Profile: Determine the solubility of your compound in a range of solvents with varying polarities at both room temperature and an elevated temperature. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature.

  • Solvent-Solute Interactions: The planar and dipolar nature of the quinoline ring system facilitates π-stacking interactions, while the nitrogen atom can participate in hydrogen bonding.[8] Solvents that can interact favorably with these features can influence crystal packing.

  • Anti-Solvent Strategy: If a single solvent is not effective, an anti-solvent approach can be employed. The quinoline derivative is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) is slowly added to induce crystallization.[1]

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Place a small amount (e.g., 10-20 mg) of your quinoline derivative into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • Heating: For solids that are insoluble at room temperature, gently heat the vial while continuing to add the solvent dropwise until the solid dissolves.

  • Cooling: Allow the vials that required heating to cool slowly to room temperature.

  • Observation: Observe the vials for crystal formation over a period of hours to days. Note the quality and morphology of any crystals that form.

  • Anti-Solvent Test: For solvents that show high solubility at room temperature, slowly add an anti-solvent until persistent turbidity is observed. Allow the vial to stand and observe for crystallization.

Pillar 3: Impurity Effects - The Unseen Saboteurs

Impurities can have a profound impact on crystallization, often in unpredictable ways. They can inhibit or accelerate nucleation, alter crystal morphology, and even direct the formation of a specific polymorph.[9][10][11]

Q5: My crystallization is yielding poorly formed crystals or a lower-than-expected purity. Could impurities be the cause?

A5: Yes, impurities are a likely culprit.

  • Mechanism of Interference: Impurity molecules can adsorb onto the growing crystal faces, disrupting the regular addition of solute molecules and leading to defects or altered morphology.[11][12]

  • Impact on Purity: Structurally related impurities can become incorporated into the crystal lattice, reducing the overall purity of the final product.[10] The choice of polymorph can even affect how effectively impurities are rejected.[11]

  • Troubleshooting Strategies:

    • Recrystallization: Performing one or more recrystallizations is the most common method for improving purity.

    • Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.[13]

    • Chromatography: If recrystallization is ineffective, purifying the crude material by column chromatography before attempting crystallization may be necessary.

Pillar 4: Physicochemical Properties & Crystal Habit - Controlling the Final Form

The inherent physicochemical properties of a quinoline derivative, such as its molecular structure and intermolecular forces, will ultimately dictate its crystallization behavior.[14]

Q6: I am consistently getting needles or thin plates, which are difficult to handle and filter. How can I change the crystal habit?

A6: Modifying the crystal habit (the external shape of the crystal) often involves altering the relative growth rates of different crystal faces.

  • Solvent Effects: As mentioned, the solvent can selectively adsorb to certain crystal faces, inhibiting their growth and allowing other faces to grow more quickly, thus changing the overall shape.[15]

  • Supersaturation Control: Slower crystallization, achieved by reducing the level of supersaturation, often leads to more well-formed, equant (less needle-like or plate-like) crystals.[13]

  • Additives: In some cases, the introduction of a small amount of a carefully chosen additive can act as a "habit modifier" by selectively binding to specific crystal faces.

Diagram 1: Troubleshooting Crystallization Issues

G start Crystallization Issue no_xtals No Crystals Form start->no_xtals oiling_out Oiling Out start->oiling_out poor_quality Poor Quality Crystals (e.g., needles, low purity) start->poor_quality sol_too_dilute Solution too dilute? no_xtals->sol_too_dilute cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast impurities Impurities present? poor_quality->impurities scratch Scratch flask / Add seed crystal sol_too_dilute->scratch No evap Evaporate some solvent sol_too_dilute->evap Yes add_solvent Re-heat, add more solvent cooling_too_fast->add_solvent Yes change_solvent Change solvent system cooling_too_fast->change_solvent No recrystallize Recrystallize / Charcoal treatment impurities->recrystallize Yes slow_growth Slow down crystal growth (lower supersaturation) impurities->slow_growth No

Caption: A logical diagram for troubleshooting common crystallization issues.

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key crystallization techniques.

Protocol 1: Slow Evaporation Crystallization

This technique is ideal for obtaining high-quality single crystals for X-ray analysis.[1]

  • Dissolution: Dissolve the quinoline derivative in a suitable solvent or solvent mixture (e.g., chloroform-ethanol) to near saturation.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization Vessel: Transfer the filtered solution to a clean vial.

  • Evaporation: Cover the vial with parafilm and pierce a few small holes in it to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in an undisturbed location, away from vibrations and significant temperature fluctuations.

  • Monitoring: Monitor for crystal growth over several days to weeks.

Protocol 2: Slow Cooling Crystallization

This is a common and effective method for obtaining a good yield of pure crystalline material.

  • Dissolution: Dissolve the quinoline derivative in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point).

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[1]

  • Yield Maximization: Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.

  • Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Table 2: Example Conditions for Slow Cooling Crystallization

DerivativeSolventTemperature ProfileCooling RateCrystal FormYield (%)
2-MethylquinolineEthanolReflux to RTSlow (ambient)Needles~80
Chloroquine PhosphateWater80°C to 4°C5°C/hourCrystalline Powder>90

Data presented in this table is illustrative and may vary based on specific experimental conditions.[1]

Protocol 3: Vapor Diffusion

This technique is particularly useful for small quantities of material and often yields high-quality crystals.[1]

  • Inner Vial: Dissolve the quinoline derivative in a "good" solvent in which it is highly soluble. Place this solution in a small, open vial.

  • Outer Chamber: Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, causing it to become supersaturated and crystallize.

Diagram 2: Vapor Diffusion Setup

G cluster_0 Sealed Outer Chamber cluster_1 Inner Vial solution Solution of Quinoline Derivative in 'Good' Solvent pos_sol anti_solvent 'Anti-Solvent' Reservoir pos_as pos_as->pos_sol Vapor Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Section 4: Characterization of Crystalline Forms

Once crystals are obtained, it is crucial to characterize them to confirm their identity, purity, and crystalline form.

Q7: What are the essential analytical techniques for characterizing my quinoline derivative crystals?

A7: A combination of techniques is often necessary for full characterization.

  • Spectroscopy (NMR, FT-IR): To confirm the chemical structure and identify functional groups.[16][17]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Single Crystal X-ray Diffraction: Provides the definitive molecular and crystal structure.[18]

  • Powder X-ray Diffraction (PXRD): To identify the bulk crystalline phase and assess polymorphism.

  • Thermal Analysis (DSC, TGA): To determine melting points, phase transitions, and the presence of solvates.[6][17]

  • Chromatography (HPLC, GC): To assess the purity of the crystalline material.[19]

This technical support guide provides a comprehensive framework for addressing the challenges associated with the crystallization of quinoline derivatives. By understanding the underlying principles and applying systematic troubleshooting strategies, researchers can enhance their ability to obtain high-quality crystalline materials, a critical step in the journey from laboratory discovery to clinical application.[1]

References

Preventing degradation of Quinolin-2-ylacetic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Quinolin-2-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we move beyond generic advice to provide in-depth, scientifically grounded protocols and troubleshooting guides based on the fundamental chemical properties of the quinoline scaffold and acetic acid moiety.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing solid this compound?

For routine short-to-medium-term storage (weeks to months), it is recommended to store solid this compound in a cool, dry environment. A standard laboratory refrigerator at 2-8°C is ideal. For long-term archival storage (months to years), storing at -20°C is preferable to minimize the potential for slow thermal degradation.[1] Always ensure the container is tightly sealed to prevent moisture absorption, especially when removing from cold storage, to avoid condensation.[2][3]

Q2: How sensitive is this compound to light?

The quinoline ring system contains conjugated aromatic structures that can absorb UV light. While specific photodegradation studies on this compound are not extensively published, related quinoline compounds are known to be susceptible to photolytic degradation.[4] Therefore, it is a critical best practice to protect the compound from light.

Recommendation: Always store solid this compound and its solutions in amber glass vials or containers wrapped in aluminum foil to prevent exposure to UV and visible light.[5]

Q3: What are the primary signs of degradation I should look for?

Visual inspection can be the first indicator. Signs of degradation in the solid material may include:

  • Color Change: A shift from a white or off-white powder to yellow or brown hues.

  • Clumping or Change in Texture: This could indicate moisture absorption or the formation of degradation products.

Analytically, degradation is typically observed as:

  • Appearance of New Peaks: In chromatographic analyses like HPLC, the emergence of new, smaller peaks alongside the main compound peak.

  • Decrease in Parent Peak Area: A reduction in the peak area/height of this compound over time, indicating a loss of the pure substance.[1]

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?

This compound is often supplied as a hydrochloride salt to improve aqueous solubility.[6] For preparing stock solutions, high-purity solvents such as DMSO, DMF, or ethanol are commonly used. If preparing aqueous solutions, use buffered solutions to control pH, as stability can be pH-dependent. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Understanding Degradation: Pathways & Mechanisms

The degradation of this compound can be driven by four primary stress factors: heat, oxidation, light, and pH (hydrolysis). Understanding the likely chemical transformations is key to preventing them and troubleshooting unexpected analytical results.

Thermal Thermal Decarboxy Decarboxylation Product (e.g., 2-Methylquinoline) Thermal->Decarboxy Decarboxylation (Loss of CO2) Oxidative Oxidative Hydroxy Hydroxylated Products (Ring Oxidation) Oxidative->Hydroxy SideChainOx Side-Chain Oxidation Products (e.g., 2-Quinolylglyoxylic acid) Oxidative->SideChainOx RingCleavage Ring-Cleavage Products Oxidative->RingCleavage Aggressive Conditions Photolytic Photolytic Photoproducts Radical Adducts or Dimers Photolytic->Photoproducts Hydrolytic (pH) Hydrolytic (pH) Q2AA This compound Hydrolytic (pH)->Q2AA Generally Stable (Amide/Ester absent)

Caption: Predicted degradation pathways for this compound.

  • Thermal Degradation: The most probable thermal degradation pathway for a carboxylic acid is decarboxylation . Heating this compound can lead to the loss of carbon dioxide (CO2) from the acetic acid side chain, potentially forming 2-methylquinoline.[7]

  • Oxidative Degradation: The quinoline ring is susceptible to oxidation. Strong oxidizing conditions can lead to the formation of N-oxides or hydroxylation at various positions on the benzene or pyridine ring.[8] The methylene group (-CH2-) in the acetic acid side chain is also a potential site for oxidative attack.

  • Photodegradation: Exposure to UV light can generate highly reactive radical species, leading to a complex mixture of products, including hydroxylated derivatives or dimers.[4] Studies on general quinoline photodegradation suggest that the pyridine ring is often attacked first.[4]

  • Hydrolytic Degradation: this compound lacks functional groups that are readily susceptible to hydrolysis, such as esters or amides. Therefore, it is expected to be relatively stable in aqueous solutions across a moderate pH range. However, extreme pH conditions combined with heat can promote other reactions.

Troubleshooting Guide: Unexpected Analytical Results

This section addresses common issues observed during the analysis of stored or stressed samples of this compound.

Observed Issue Potential Cause (Degradation Type) Troubleshooting & Confirmation Steps
Early Eluting Peak (More Polar) Ring Hydroxylation (Oxidative Degradation) The addition of a hydroxyl group to the quinoline ring increases polarity, causing earlier elution in reverse-phase HPLC. Confirm by LC-MS; the degradant will have a mass increase of +16 Da (M+16).
Late Eluting Peak (Less Polar) Decarboxylation (Thermal Degradation) Loss of the polar carboxylic acid group to form 2-methylquinoline would significantly decrease polarity, resulting in a much longer retention time in RP-HPLC. Confirm by comparing the retention time to a 2-methylquinoline standard. The mass will decrease by -44 Da.
Broad or Tailing Parent Peak Co-elution with Degradants / Poor Method Multiple small degradation products may be co-eluting. Optimize the HPLC method by adjusting the gradient slope or changing the mobile phase pH to improve resolution. Check peak purity with a PDA detector.
Multiple Small, Unresolved Peaks Photodegradation or Severe Oxidation These stress conditions often create a complex mixture of many minor products. Confirm by re-running a freshly prepared, light-protected sample. If the peaks are absent, photodegradation is the likely cause.
Loss of Total Peak Area (Poor Mass Balance) Formation of Non-UV Active or Volatile Products Severe degradation can break open the aromatic rings, forming small, non-UV active fragments.[9] Alternatively, a volatile degradant (like CO2 from decarboxylation) may have formed. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to check for non-UV active species.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradants and establish a stability-indicating analytical method.[10] The goal is to achieve 5-20% degradation of the active compound.[10][11]

cluster_stress 2. Apply Stress Conditions prep 1. Prepare Stock Solution (1 mg/mL in ACN:H2O) acid Acid 0.1 M HCl, 60°C base Base 0.1 M NaOH, 60°C ox Oxidation 3% H2O2, RT therm Thermal 80°C (Solid & Solution) photo Photolytic ICH Q1B Light Box sampling 3. Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize 4. Neutralize Acid/Base Samples (Crucial for HPLC) sampling->neutralize analyze 5. Analyze by Stability- Indicating HPLC Method neutralize->analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.[11]

  • Apply Stress Conditions: [1][5][10]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H2O2. Keep at room temperature, protected from light.

    • Thermal Degradation: Place separate vials of the solid powder and the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or other transparent container to a calibrated light source according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at intervals (e.g., 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl. This is critical to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Model)

A robust HPLC method is required to separate the parent this compound from its more polar and less polar degradation products.[12]

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the carboxylic acid is in its neutral form, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA gradient is necessary to elute both polar (hydroxylated) and non-polar (decarboxylated) degradants in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detector PDA/DAD Detector (e.g., 230 nm, 280 nm)A PDA detector allows for monitoring at multiple wavelengths and assessing peak purity to ensure degradants are not co-eluting.
Injection Vol. 10 µLStandard volume to avoid column overload.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating method and is demonstrated by showing that the parent peak is resolved from all degradation products generated during the forced degradation study.[13]

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists and researchers working with 2-substituted quinolines. This guide is designed to provide practical, in-depth solutions to common challenges arising from steric hindrance at the C2-position of the quinoline ring. Our goal is to empower you with the knowledge to troubleshoot your reactions effectively and achieve your synthetic targets.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles faced during the functionalization of 2-substituted quinolines.

Q1: My standard cross-coupling reaction (e.g., Suzuki, Sonogashira) is failing with my 2-haloquinoline. What are the likely causes related to steric hindrance?

A1: Steric hindrance from a substituent at the C2-position can significantly impede the oxidative addition of the palladium catalyst to the C-X bond, which is a critical step in the catalytic cycle. The bulky 2-substituent can clash with the large ligands on the palladium complex, raising the activation energy of this step. Furthermore, the nitrogen atom in the quinoline ring can coordinate to the palladium center, which can sometimes inhibit catalysis.

Q2: I am attempting a Buchwald-Hartwig amination on a 2-chloroquinoline and observing very low conversion. Why is this particularly challenging?

A2: The Buchwald-Hartwig amination is highly sensitive to steric hindrance around the reaction center. A 2-substituent on the quinoline ring can sterically block the approach of the amine nucleophile to the palladium complex. Additionally, the C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition. The combination of a sterically hindered substrate and a less reactive leaving group makes this transformation particularly challenging.[1][2][3] Selective amination at a more accessible position, such as an aryl bromide elsewhere on the molecule, is often observed in the presence of a 2-chloroquinoline moiety.[1][2][3]

Q3: I am trying to perform a C-H activation/functionalization at the C3 or C8 position of a 2-substituted quinoline, but I am getting a complex mixture of products or no reaction. How does the 2-substituent interfere?

A3: The substituent at the C2-position can exert significant steric and electronic effects on the rest of the quinoline ring. For C-H activation, which often relies on the coordination of a directing group or the N-oxide to a metal catalyst, a bulky 2-substituent can prevent the catalyst from accessing the target C-H bond.[4] Electronically, the 2-substituent can alter the electron density of the quinoline ring, potentially deactivating it towards the desired transformation.

Q4: Are there any general strategies to mitigate steric hindrance in these reactions?

A4: Yes, several strategies can be employed:

  • Ligand and Catalyst Selection: Utilizing bulky, electron-rich phosphine ligands can promote the desired catalytic activity.[5] For some reactions, ligand-free or copper-catalyzed systems might offer an alternative pathway.[6]

  • Reaction Conditions: Higher temperatures can provide the necessary energy to overcome the activation barrier. Microwave irradiation can also be effective in accelerating sterically hindered reactions.[7]

  • Activating the Quinoline Ring: Conversion of the quinoline to its N-oxide can activate the C2-position for certain nucleophilic attacks and can also act as a directing group for C-H functionalization at the C8 position.[4][8][9]

  • Alternative Synthetic Routes: If direct functionalization is proving difficult, consider alternative synthetic strategies where the desired substituent is introduced earlier in the synthesis before the quinoline ring is formed.[10][11][12][13]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific reaction types where steric hindrance is a common issue.

Guide 1: Troubleshooting Failed Sonogashira Couplings with 2-Chloroquinolines

Problem: Low to no yield in the Sonogashira coupling of a terminal alkyne with a 2-chloroquinoline derivative.

Underlying Issue: The combination of the less reactive C-Cl bond and steric hindrance at the C2-position makes the oxidative addition of palladium challenging.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Sonogashira couplings of 2-chloroquinolines.

Detailed Protocol for a Robust Sonogashira Coupling of a Hindered 2-Chloroquinoline:

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloroquinoline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and a bulky phosphine ligand such as SPhos (0.10 equiv).

    • Add a suitable base, such as Cs₂CO₃ (2.0 equiv).

    • Add a copper (I) salt, such as CuI (0.1 equiv), if using a copper-co-catalyzed protocol. For copper-free conditions, this is omitted.

  • Solvent and Substrate Addition:

    • Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene).

    • Add the terminal alkyne (1.2-1.5 equiv).

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • If using microwave irradiation, typical conditions are 120-150 °C for 30-60 minutes.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the crude product by column chromatography.

Parameter Standard Conditions Optimized for Hindered Substrate Rationale for Change
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / Bulky LigandBulky, electron-rich ligands promote oxidative addition and reductive elimination.
Ligand PPh₃SPhos, XPhos, etc.Increased steric bulk on the ligand can facilitate the reaction with hindered substrates.[14]
Base Et₃NCs₂CO₃, K₃PO₄Stronger, inorganic bases are often more effective for challenging couplings.
Temperature 80 °C100-120 °C or MicrowaveProvides the necessary energy to overcome the high activation barrier.
Co-catalyst CuIOptional (Copper-free)Copper-free protocols can sometimes be more effective and avoid issues with copper acetylide formation.
Guide 2: Overcoming Challenges in C-H Activation via N-Oxide Formation

Problem: Difficulty in achieving regioselective C-H functionalization (e.g., at C8) of a 2-substituted quinoline, even with a directing group.

Underlying Issue: The 2-substituent sterically hinders the coordination of the metal catalyst to the directing group and its subsequent approach to the target C-H bond.

Strategy: Utilizing the N-Oxide as an Internal Directing Group

The formation of the quinoline N-oxide serves a dual purpose: it can act as a powerful directing group for metallation at the C2 and C8 positions and electronically activates the quinoline ring.[4][8][9]

Workflow for C8-Functionalization via N-Oxide:

Caption: Workflow for C8-functionalization of 2-substituted quinolines via N-oxide intermediates.

Experimental Protocol for C8-Arylation of a 2-Substituted Quinoline via N-Oxide:

  • N-Oxidation:

    • Dissolve the 2-substituted quinoline (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or chloroform.

    • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work-up by washing with a saturated solution of NaHCO₃ and then brine. Dry the organic layer and concentrate to obtain the quinoline N-oxide.

  • C8-Arylation:

    • In a sealed tube, combine the quinoline N-oxide (1.0 equiv), an arylboronic acid (2.0 equiv), Pd(OAc)₂ (0.1 equiv), and an oxidant like Ag₂CO₃ (2.0 equiv) in a solvent such as 1,2-dichloroethane (DCE).

    • Heat the mixture at an elevated temperature (e.g., 120 °C) for 12-24 hours.

    • After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the crude product by column chromatography to isolate the C8-arylated quinoline N-oxide.

  • Deoxygenation:

    • Dissolve the C8-arylated quinoline N-oxide in a solvent like chloroform.

    • Add PCl₃ (1.5 equiv) dropwise at 0 °C.

    • Stir at room temperature until the reaction is complete.

    • Carefully quench the reaction with ice-water and basify with a saturated NaHCO₃ solution.

    • Extract the product with DCM, dry the organic layer, and purify by column chromatography to obtain the final C8-arylated 2-substituted quinoline.

Guide 3: Navigating Reactions with Organometallic Reagents

Problem: Unsuccessful addition of Grignard or organolithium reagents to the C2-position of a 2-substituted quinoline.

Underlying Issue: Steric hindrance can prevent the nucleophilic attack of the organometallic reagent. Additionally, side reactions like deprotonation at other positions can occur.

Strategies and Troubleshooting:

  • Directed Ortho-Metalation (DoM): If the 2-substituent is a directing metalation group (DMG) (e.g., -CONR₂, -OMe), deprotonation at the C3 position can be achieved using a strong base like n-BuLi or s-BuLi, followed by quenching with an electrophile.[15][16][17][18][19]

DoM Workflow:

Caption: Workflow for Directed Ortho-Metalation of 2-substituted quinolines.

  • Activation with an N-Alkyl Group: Conversion of the quinoline to a quinolinium salt by N-alkylation can activate the C2 and C4 positions for nucleophilic attack by Grignard reagents.[20] However, with a 2-substituent, attack at C4 may be favored.

Reagent Type Potential Issue with 2-Substituted Quinoline Suggested Solution
Grignard Reagent Steric hindrance preventing addition at C2.[21][22][23]Use of more reactive organolithium reagents or activation of the quinoline ring (e.g., as a quinolinium salt).
Organolithium Reagent Can act as a strong base, leading to deprotonation at undesired positions.Utilize a directing metalation group at C2 to favor deprotonation at C3.[15][16][17][18][19]

References

Technical Support Center: Addressing Assay Interference with Quinoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference caused by quinoline-2-carboxylic acid derivatives. These compounds are prevalent in screening libraries, but their chemical properties can often lead to misleading results. Our goal is to equip you with the knowledge and tools to identify, understand, and mitigate these artifacts, ensuring the integrity of your experimental data.

Frequently Asked Questions (FAQs)
Q1: What are quinoline-2-carboxylic acid derivatives and why are they a concern in bioassays?

Quinoline-2-carboxylic acid derivatives are a class of chemical compounds featuring a quinoline ring system substituted with a carboxylic acid group at position 2. This structural motif is found in various biologically active molecules and is a common scaffold in many commercial and academic screening libraries.[1][2] While promising, this chemical class is frequently flagged as a source of assay interference.[3] The concern arises from several of their physicochemical properties which can lead to false-positive or false-negative results that are not related to the specific biological target of interest.[4][5]

Key reasons for concern include:

  • Aggregation: These compounds can form colloidal aggregates in aqueous assay buffers, which can non-specifically sequester and inhibit enzymes.[6][7]

  • Optical Interference: The quinoline ring is a chromophore that can absorb light and fluoresce, directly interfering with absorbance- and fluorescence-based assays.[8][9]

  • Reactivity: The carboxylic acid moiety and other reactive groups can lead to non-specific interactions with assay components.

Q2: What are the most common types of assay interference caused by these compounds?

The most common interference mechanisms can be broadly categorized as either related to the assay technology or not.[4]

Interference TypeMechanismCommon Assays Affected
Autofluorescence The compound itself emits light upon excitation, adding to the assay signal and causing false positives.[8][10]Fluorescence Intensity, FRET, TR-FRET, Fluorescence Polarization
Fluorescence Quenching / Inner Filter Effect (IFE) The compound absorbs the excitation or emission light of the fluorophore, reducing the detected signal and causing false negatives.[10][11]Fluorescence Intensity, FRET, TR-FRET, Fluorescence Polarization
Compound Aggregation At critical concentrations, molecules self-associate into colloidal particles that non-specifically inhibit proteins.[6][7]Enzyme activity assays, protein-protein interaction assays
Luciferase Inhibition Direct inhibition of the luciferase enzyme, a common reporter in cell-based assays.[12][13]Luciferase reporter gene assays
Light Scattering Compound precipitates or aggregates can scatter light, affecting absorbance or luminescence readings.[12]Absorbance, Nephelometry, Luminescence
Troubleshooting Guide: A Problem-and-Solution Approach
Problem 1: My fluorescence-based assay shows a high hit rate with several quinoline derivatives, but the results are not reproducible in orthogonal assays.

This is a classic sign of assay interference. The primary culprits are likely autofluorescence or compound aggregation. Your next steps should focus on systematically ruling out these artifacts.

Causality: Quinoline scaffolds are inherently fluorescent and prone to aggregation.[6][8][10] An apparent "hit" might just be the compound's own fluorescence being detected at the assay wavelength, or it could be aggregates non-specifically inhibiting your target enzyme.[6] An orthogonal assay, which uses a different detection technology (e.g., luminescence or label-free), is not susceptible to the same optical interference, hence the lack of confirmation.[14][15]

G A Initial Hit from Fluorescence Screen B Run Autofluorescence Control Assay A->B C Is Compound Autofluorescent? B->C D Run Assay with 0.01% Triton X-100 C->D No G Potential Optical Artifact (False Positive) C->G Yes E Does IC50 Shift Significantly? D->E F Potential Aggregator (False Positive) E->F Yes H Proceed to Orthogonal Assay Confirmation E->H No

Caption: Hit triage workflow for fluorescence assays.

This protocol determines if your compound is fluorescent at the wavelengths used in your primary assay.[10][16]

  • Prepare Compound Plate: Create a serial dilution of the quinoline derivative in the final assay buffer in a microplate (e.g., a black, clear-bottom plate).

  • Include Controls: Add wells with buffer only (negative control) and a known fluorophore like fluorescein (positive control).

  • Mimic Assay Conditions: Use the same plate type, buffer, and final volume as your primary experiment. Crucially, omit the assay-specific fluorescent probe or enzyme/substrate system.

  • Incubate: Incubate the plate under the same conditions (time, temperature) as the main assay.

  • Measure Fluorescence: Read the plate on a microplate reader using the identical excitation and emission wavelengths, gain, and other settings from your primary assay.

  • Analyze: If the signal in the compound wells is significantly above the buffer-only control and shows a concentration-dependent increase, the compound is autofluorescent and is a likely false positive.[10]

Problem 2: My enzyme inhibition assay shows steep dose-response curves and sensitivity to incubation time for a quinoline-2-carboxylic acid derivative.

These characteristics are highly suggestive of non-specific inhibition due to compound aggregation. Aggregates form over time and can sequester large amounts of enzyme, leading to potent but artifactual inhibition.[6]

Causality: Many organic molecules, including certain quinoline derivatives, are poorly soluble in aqueous buffers and form aggregates above a critical aggregation concentration (CAC).[6] These aggregates act like detergents, partially denaturing and inhibiting enzymes non-specifically. This mechanism is often sensitive to pre-incubation time and enzyme concentration.

The most common method to identify aggregators is to re-run the assay in the presence of a non-ionic detergent, which disrupts the formation of colloidal aggregates.[17]

  • Prepare Reagents: Prepare your standard assay buffer and a second batch of the same buffer containing 0.01% (v/v) Triton X-100. Note: Some enzymes can be affected by detergents, so run a control to check for this.[18][19][20]

  • Run Parallel Assays: Perform your standard enzyme inhibition assay with the quinoline derivative in both the standard buffer and the detergent-containing buffer.

  • Generate Dose-Response Curves: Create concentration-response curves for both conditions and calculate the IC50 values.

  • Analyze the Data:

    • No Change: If the IC50 value remains the same, the compound is likely a specific, "true" inhibitor.

    • Significant Rightward Shift: If the IC50 value increases dramatically (e.g., >10-fold) or inhibition is completely lost in the presence of Triton X-100, the compound is acting as an aggregator.[17] This compound should be flagged as a false positive.

ConditionIC50 (µM)Interpretation
Standard Buffer1.5Apparent Inhibitor
+ 0.01% Triton X-100> 100Likely Aggregator (False Positive)
Problem 3: My luciferase reporter assay shows a decrease in signal. How do I know if it's true pathway inhibition or just interference?

Luciferase assays are powerful but can be compromised by compounds that either directly inhibit the luciferase enzyme or interfere with the detection of light.[12][13] Quinoline derivatives, due to their optical properties, are common culprits.[21]

Causality: A drop in signal could mean the compound is successfully inhibiting the biological pathway upstream of the reporter. However, it could also mean the compound is directly inhibiting firefly luciferase or absorbing the emitted light (typically yellow-green, ~560 nm), an effect known as color quenching.[12][21]

G A Signal Decrease in Cell-Based Luciferase Assay B Run Cell-Free Luciferase Inhibition Assay A->B C Is Luciferase Directly Inhibited? B->C D Perform Spectral Scan (Compound Absorbance) C->D No F Luciferase Inhibitor (False Positive) C->F Yes E Does Absorbance Overlap with Emission (~560nm)? D->E G Color Quenching Artifact (False Positive) E->G Yes H Potential True Hit. Confirm with Orthogonal Assay. E->H No

Caption: Troubleshooting workflow for luciferase reporter assays.

This experiment tests for direct inhibition of the reporter enzyme itself, completely bypassing the biological pathway.

  • Prepare Reagents: You will need your test compound, recombinant firefly luciferase enzyme, and a luciferase assay substrate/buffer system (containing luciferin and ATP).

  • Set Up Plate: In a white, opaque microplate, add serial dilutions of your quinoline derivative. Include a known luciferase inhibitor as a positive control (if available) and a vehicle control (e.g., DMSO).

  • Add Enzyme: Add a constant amount of recombinant luciferase enzyme to all wells.

  • Initiate Reaction: Add the luciferase substrate to all wells to start the reaction.

  • Measure Luminescence: Immediately read the luminescence on a plate reader.

  • Analyze: A concentration-dependent decrease in luminescence compared to the vehicle control indicates that your compound is a direct inhibitor of luciferase and is therefore a probable false positive from your cell-based screen.[12]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Quinolin-2-ylacetic Acid and Quinolin-4-ylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Its rigid structure and ability to engage in various intermolecular interactions make it a "privileged scaffold" for drug design, leading to compounds with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3]

Within this important class of molecules, isomeric position can dictate profound differences in biological function. This guide provides an in-depth comparison of two structurally similar yet functionally distinct isomers: Quinolin-2-ylacetic acid and Quinolin-4-ylacetic acid. By examining their distinct interactions with biological targets, we will elucidate how the simple positional change of the acetic acid moiety—from position 2 to position 4 on the pyridine ring—radically alters their pharmacological profiles, steering one towards neuroactivity and the other towards anti-inflammatory and antimicrobial applications. This analysis is designed for researchers and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of quinoline derivatives.

Structural and Physicochemical Properties: The Foundation of Function

The fundamental difference between this compound and Quinolin-4-ylacetic acid lies in the attachment point of the carboxymethyl group to the quinoline core. This seemingly minor structural alteration has significant implications for the molecule's electronic distribution, steric profile, and capacity for molecular recognition by biological targets.

PropertyThis compoundQuinolin-4-ylacetic acid
Chemical Structure
alt text
alt text
Molecular Formula C₁₁H₉NO₂[4]C₁₁H₉NO₂
Molar Mass 187.19 g/mol [4]187.19 g/mol
IUPAC Name 2-(Quinolin-2-yl)acetic acid[4]2-(Quinolin-4-yl)acetic acid

The placement of the acetic acid group at the C4 position, adjacent to the ring nitrogen, results in a molecule that is structurally analogous to kynurenic acid (KYNA), a critical endogenous metabolite of the tryptophan pathway.[5] This structural mimicry is a key determinant of its biological activity. Conversely, the C2 position places the side chain further from the nitrogen atom, leading to a different spatial arrangement and electronic environment, which in turn favors interactions with a different set of biological targets.

Comparative Biological Activities: A Tale of Two Isomers

The distinct biological profiles of these isomers are a clear demonstration of positional isomerism driving divergent pharmacology. While Quinolin-4-ylacetic acid and its analogues are predominantly recognized for their roles in the central nervous system, derivatives of this compound are more frequently associated with anti-inflammatory and antimicrobial effects.

Quinolin-4-ylacetic Acid: The Neuromodulator

The biological activity of Quinolin-4-ylacetic acid is best understood through the lens of its close analogue, Kynurenic Acid (KYNA) . KYNA is a well-established neuromodulator that acts as a broad-spectrum antagonist at excitatory amino acid receptors.[5]

  • NMDA Receptor Antagonism: KYNA is a potent antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[5] Over-activation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative diseases.[6] By blocking this receptor, KYNA exerts a neuroprotective effect. This contrasts sharply with another tryptophan metabolite, Quinolinic acid, which is a potent NMDA receptor agonist and a known neurotoxin.[6][7]

  • α7 Nicotinic Receptor Antagonism: KYNA also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), which is involved in cognitive processes like learning and memory.[8][9]

  • Metabolic and Immune Regulation: Beyond the nervous system, KYNA activates G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AHR), linking it to energy metabolism and immune responses.[9][10]

This compound: The Anti-inflammatory and Antimicrobial Agent

Direct experimental data on this compound is less abundant than for its C4 counterpart. However, studies on closely related quinoline-2-one and quinoline-2-carboxylic acid derivatives provide strong evidence for its potential biological activities.[11][12][13]

  • Anti-inflammatory and Analgesic Activity: Esters and amides derived from quinoline-2-carboxylic acid have demonstrated significant anti-inflammatory and analgesic properties in animal models.[12] This suggests that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents.

  • Antimicrobial Potential: The broader class of quinolones is famous for its antibacterial activity, which is primarily achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[14] While many clinically used quinolone antibiotics feature a carboxylic acid at the C3 position and a ketone at C4, the quinoline core itself is fundamental to this activity.[14] Derivatives of the quinoline-2-one structure have also shown antibacterial effects, indicating the potential of the C2-substituted scaffold in this therapeutic area.[11]

Summary of Biological Activities
FeatureQuinolin-4-ylacetic acid & AnaloguesThis compound & Analogues
Primary Therapeutic Area Neuroscience, NeuroprotectionInflammation, Infectious Disease
Key Biological Targets NMDA Receptors, α7-nAChR, GPR35, AHR[5][8][9][10](Inferred) Cyclooxygenase (COX), DNA Gyrase[12][14]
Primary Effect Neuroprotective, NeuromodulatoryAnti-inflammatory, Analgesic, Antibacterial

Mechanisms of Action: Visualizing the Divergence

The distinct biological activities of the two isomers originate from their interactions with different cellular pathways.

Mechanism of Quinolin-4-ylacetic Acid (via Kynurenic Acid)

As an analogue of Kynurenic Acid, this isomer functions as a brake on excessive neuronal excitation. It is an inhibitory modulator within the kynurenine pathway of tryptophan metabolism, providing a crucial counterbalance to the neurotoxic effects of Quinolinic Acid.

kynurenine_pathway cluster_main Tryptophan Metabolism cluster_neuroprotective Neuroprotective Arm cluster_neurotoxic Neurotoxic Arm cluster_receptors Neuronal Receptors TRP Tryptophan KYN L-Kynurenine TRP->KYN KYNA Kynurenic Acid (Analogous to Quinolin-4-ylacetic acid) KYN->KYNA QUIN Quinolinic Acid KYN->QUIN NMDA NMDA Receptor KYNA->NMDA Antagonizes (Reduces Excitotoxicity) nAChR α7-nAChR KYNA->nAChR Antagonizes QUIN->NMDA Agonist (Promotes Excitotoxicity)

Caption: Kynurenine pathway showing the opposing effects of Kynurenic and Quinolinic acid.

General Mechanism of Quinolone Antibiotics

While not specific to this compound itself, the primary mechanism for the broader quinolone class involves disrupting bacterial DNA replication, a pathway that C2-substituted derivatives may also modulate.

quinolone_moa cluster_bacterium Bacterial Cell Drug Quinolone Derivative (e.g., this compound analogue) Gyrase DNA Gyrase / Topoisomerase IV Drug->Gyrase Inhibits DNA_rep DNA Replication & Repair Gyrase->DNA_rep Required for CellDeath Bacterial Cell Death DNA_rep->CellDeath Disruption leads to

Caption: General mechanism of action for quinolone-class antibacterial agents.

Experimental Protocols for Biological Evaluation

To empirically validate the distinct activities of these isomers, specific and robust assays are required. The following protocols provide standardized methods for assessing their primary biological effects.

Protocol 1: In Vitro NMDA Receptor Antagonism Assay

This protocol uses patch-clamp electrophysiology to measure the inhibitory effect of a compound on NMDA receptor currents in cultured neurons.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Quinolin-4-ylacetic acid on NMDA receptors.

Methodology:

  • Cell Culture: Culture primary hippocampal neurons harvested from embryonic day 18 (E18) rat pups. Plate neurons on poly-D-lysine coated coverslips and maintain in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days.

  • Electrophysiology Setup: Use a whole-cell patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, 0.001 tetrodotoxin (to block voltage-gated sodium channels). Adjust pH to 7.4.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP. Adjust pH to 7.2.

  • Recording Procedure:

    • Establish a whole-cell recording configuration on a selected neuron. Clamp the membrane potential at -70 mV.

    • Apply the NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine) using a rapid solution exchange system to elicit an inward current.

    • After establishing a stable baseline response, co-apply the agonist solution with increasing concentrations of Quinolin-4-ylacetic acid (e.g., 1 nM to 100 µM).

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current at each concentration of the test compound.

    • Normalize the responses to the control (agonist alone) response.

    • Plot the normalized current as a function of the log concentration of Quinolin-4-ylacetic acid and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.

Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB alone). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion and Future Directions

The comparative analysis of this compound and Quinolin-4-ylacetic acid serves as a powerful illustration of how subtle changes in molecular architecture can lead to divergent biological functions. The Quinolin-4-ylacetic acid scaffold, through its analogy to the endogenous neuromodulator kynurenic acid, presents a compelling framework for developing neuroprotective agents targeting excitotoxicity. In contrast, the this compound scaffold, based on data from related derivatives, holds promise for the development of novel anti-inflammatory and antimicrobial drugs.

Future research should focus on direct, head-to-head comparisons of these two isomers in a broad panel of biological assays. Elucidating the specific protein targets for this compound's anti-inflammatory effects is a critical next step. Furthermore, synthetic efforts to create libraries of derivatives based on both scaffolds will be essential to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new therapeutic agents.

References

A Senior Application Scientist's Guide to the Validation of Novel Quinoline Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its synthetic versatility allows for the generation of a vast number of derivatives that exhibit a wide spectrum of biological activities, including potent anticancer effects.[1][2][3][4] Several FDA-approved anticancer drugs, such as bosutinib (tyrosine kinase inhibitor), lenvatinib (multi-kinase inhibitor), and cabozantinib (c-Met and VEGFR2 inhibitor), feature the quinoline core, underscoring its clinical significance.[5][6][7]

Novel quinoline analogs often exert their antiproliferative effects through diverse mechanisms, including the inhibition of critical cellular machinery like protein kinases and tubulin, or by directly interfering with DNA replication.[1][3][8] This guide provides a comprehensive, field-proven framework for the systematic validation of novel quinoline derivatives, progressing from initial cytotoxicity screening to the elucidation of their specific molecular mechanisms of action. Our approach is designed to be a self-validating system, ensuring that each experimental step logically informs the next, building a robust data package for promising lead compounds.

The Validation Workflow: A Step-by-Step Approach

The journey from a newly synthesized compound to a validated lead candidate follows a logical progression. The primary objective is to first confirm biological activity (cytotoxicity), then understand the cellular consequences of this activity (cell cycle arrest, apoptosis), and finally, to pinpoint the molecular interaction driving these effects (target engagement).

Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Mechanistic Elucidation A Novel Quinoline Analogs B In Vitro Cytotoxicity Assay (e.g., MTT, XTT) A->B C Determine IC50 Values (Potency & Selectivity) B->C D Cell Cycle Analysis (Flow Cytometry) C->D Active Compounds E Apoptosis Assay (Western Blot) F Target Identification Assays D->F Characterized Compounds E->F Characterized Compounds G Tubulin Polymerization Assay H Kinase Inhibition Assay I Validated Lead Candidate G->I H->I

Caption: A logical workflow for validating novel antiproliferative compounds.

Phase 1: Primary Screening for Antiproliferative Activity

Expert Rationale: The foundational step is to ascertain whether the novel quinoline analogs possess cytotoxic or cytostatic activity against cancer cells. A robust and high-throughput method is required to screen a library of compounds and determine their potency. Tetrazolium reduction assays, such as the MTT assay, are the industry standard for this purpose. They measure the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[9][10][11]

Core Methodology: MTT Cell Viability Assay

The MTT assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9][12] The concentration of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[9]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Include a non-cancerous cell line (e.g., HEK-293) to assess selectivity. Allow cells to adhere and resume logarithmic growth for 24 hours.

    • Causality: An overnight incubation allows cells to recover from trypsinization and attach firmly, ensuring that the measured effect is due to the compound and not experimental manipulation.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline analogs in culture medium. Replace the existing medium with medium containing the compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: A 72-hour incubation period is typically sufficient to observe the effects of compounds that may act at different phases of the cell cycle, allowing for multiple cell divisions to occur.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals. The reaction is dependent on active metabolism.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, typically DMSO or an SDS solution, to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[14]

Data Presentation: Comparative IC₅₀ Values

Summarize the results in a table to easily compare the potency and selectivity of the novel analogs.

CompoundIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HT-29 (Colon Cancer)IC₅₀ (µM) vs. HEK-293 (Normal Kidney)Selectivity Index (SI)*
Analog Q1 1.382.15> 50> 36.2
Analog Q2 15.722.4> 100> 6.3
Analog Q3 0.951.1215.316.1
Doxorubicin 0.881.052.52.8

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Phase 2: Uncovering the Antiproliferative Mechanism

Expert Rationale: Once a compound demonstrates potent and selective cytotoxicity (e.g., Analog Q1 and Q3 from the table above), the next critical step is to determine how it inhibits cell proliferation. The two most common mechanisms for anticancer agents are inducing programmed cell death (apoptosis) or causing cell cycle arrest. These are not mutually exclusive.

A. Cell Cycle Analysis via Flow Cytometry

This technique is used to quantify the DNA content of individual cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[15] A compound that blocks progression through the cell cycle will cause an accumulation of cells in a specific phase. Furthermore, apoptotic cells often appear as a "sub-G1" peak due to DNA fragmentation.[15]

Cell_Cycle G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M G2->Arrest M->G1 Arrest_Label G2/M Arrest (e.g., by Tubulin Inhibitor)

Caption: The eukaryotic cell cycle and a potential point of drug-induced arrest.

Detailed Experimental Protocol: Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with the quinoline analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Harvest Cells: Collect both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16][17][18] Incubate for at least 2 hours at 4°C.

    • Causality: Ethanol fixation dehydrates and permeabilizes the cells, allowing the PI dye to enter and access the DNA. Dropwise addition while vortexing prevents cell clumping.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A.[15][16][19]

    • Causality: RNase A is crucial because PI can also bind to double-stranded RNA. Its inclusion ensures that the fluorescence signal is strictly proportional to the DNA content.[15]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is measured for thousands of individual cells.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

B. Validation of Apoptosis by Western Blot

Expert Rationale: Western blotting provides definitive, qualitative, and semi-quantitative evidence of apoptosis by detecting key protein markers in the apoptotic cascade.[20][21] The activation of executioner caspases, like Caspase-3, is a central event in apoptosis. Activated Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[22][23] The detection of cleaved Caspase-3 and cleaved PARP is considered a hallmark of apoptosis.[21][24]

Detailed Experimental Protocol: Western Blot for Apoptotic Markers
  • Protein Extraction: Treat cells with the quinoline analog as described above. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Causality: The lysis buffer breaks open the cells, while inhibitors prevent the degradation or modification of the target proteins after extraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Data Presentation: Summary of Apoptotic Induction
Treatment (24h)Cleaved PARP (Fold Change vs. Control)Cleaved Caspase-3 (Fold Change vs. Control)
Vehicle Control 1.01.0
Analog Q3 (0.95 µM) 4.85.3
Analog Q3 (1.90 µM) 9.210.5

Phase 3: Pinpointing the Molecular Target

Expert Rationale: After confirming that a compound induces cell cycle arrest and/or apoptosis, the ultimate goal is to identify its direct molecular target. For quinoline analogs, two of the most common targets are tubulin and protein kinases.[1][8][25] The phenotypic data from Phase 2 often provides clues: for instance, a strong G2/M arrest is highly suggestive of tubulin disruption.[26][27]

Case Study 1: Mechanism as a Tubulin Polymerization Inhibitor

Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[8] Compounds that inhibit tubulin polymerization prevent spindle formation, leading to mitotic arrest (G2/M phase) and subsequent apoptosis.[26][28][29]

Tubulin_Inhibition cluster_0 cluster_1 A α/β-Tubulin Dimers B Polymerization A->B C Functional Mitotic Spindle B->C D Cell Division C->D A1 α/β-Tubulin Dimers B1 Inhibition of Polymerization A1->B1 C1 No Spindle Formation B1->C1 D1 G2/M Arrest -> Apoptosis C1->D1 Q Quinoline Analog Q->B1

Caption: Mechanism of action for a tubulin polymerization inhibitor.

Experimental Validation: An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. This is often a fluorescence-based assay where a fluorescent reporter incorporates into growing microtubules, leading to an increase in signal. Inhibitors will suppress this signal increase.

Case Study 2: Mechanism as a Kinase Inhibitor

Aberrant signaling from protein kinases is a hallmark of cancer.[5] The quinoline scaffold is a key component of many kinase inhibitors that target ATP-binding sites.[5]

Kinase_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Substrate Substrate Protein RTK->Substrate P ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Analog Quinoline Analog (Kinase Inhibitor) Analog->RTK Blocks ATP Binding

Caption: General mechanism of a quinoline-based kinase inhibitor.

Experimental Validation: The inhibitory activity against a specific kinase (e.g., Pim-1, c-Met, EGFR) is determined using an in vitro kinase assay.[6][30] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor compound. The result is an IC₅₀ value for target engagement, which can be correlated with the cellular IC₅₀ for antiproliferative activity.

Final Comparative Analysis

The culmination of this validation workflow is a comprehensive data summary that allows for direct comparison between novel analogs and established standards.

ParameterAnalog Q1Analog Q3Doxorubicin (Standard)
Cellular IC₅₀ (MCF-7) 1.38 µM0.95 µM0.88 µM
Cell Cycle Effect G2/M ArrestG2/M ArrestS-phase Arrest
Cleaved PARP Induction ++++++++++
Molecular Target TubulinTubulinTopoisomerase II
Target IC₅₀ (Tubulin Assay) 0.46 µM0.25 µMN/A

This table clearly shows that while both analogs are potent, Analog Q3 is superior to Q1 in both cellular and target-based assays and induces a stronger apoptotic response, making it the more promising lead candidate for further in vivo studies.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the antiproliferative effects of novel quinoline analogs. By systematically progressing from broad phenotypic screening to specific mechanistic studies, researchers can build a compelling, evidence-based case for their lead compounds. This structured validation process, which emphasizes understanding the causality behind each experimental step, is essential for identifying candidates with the highest potential for successful preclinical and clinical development in the ongoing search for next-generation cancer therapeutics.

References

Navigating the Molecular Maze: A Comparative Guide to In Silico Target Identification for 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of molecular targets for bioactive small molecules is a critical yet often arduous step. The 2-aryl-quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] However, for many of these promising compounds, the precise protein targets responsible for their therapeutic effects remain elusive. This guide provides a comprehensive comparison of leading in silico target identification methodologies, offering researchers, scientists, and drug development professionals a practical framework for navigating the complex process of target deconvolution for this important class of molecules.

This document moves beyond a simple listing of methods, delving into the causality behind experimental choices and providing self-validating protocols. We will explore and compare three principal computational strategies: ligand-based chemogenomics, structure-based reverse docking, and pharmacophore modeling. Each section will provide a theoretical underpinning, a detailed experimental protocol using freely accessible web servers, and a comparative analysis of their performance and applicability.

The 2-Aryl-Quinoline-4-Carboxylic Acid Scaffold: A Privileged Starting Point

The quinoline core is a common motif in numerous natural products and synthetic pharmaceuticals.[1] The addition of an aryl group at the 2-position and a carboxylic acid at the 4-position creates a versatile scaffold that has been extensively explored in medicinal chemistry. Notably, derivatives of this class have been identified as inhibitors of multidrug resistance protein 2 (MRP2) and, more recently, as potential therapeutics for leishmaniasis and certain cancers.[2][3] A recent study successfully employed an integrated in silico workflow to identify Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives.[2][4][5] Another study identified Sirtuin 3 (SIRT3) as a target for a subset of these compounds in the context of leukemia.[3] These successes underscore the power of computational approaches in elucidating the mechanism of action of these promising therapeutic agents.

A Comparative Analysis of In Silico Target Identification Strategies

The choice of an in silico target identification method is contingent on the available data and the specific research question. Here, we compare three widely used approaches, highlighting their strengths and weaknesses.

Methodology Principle Strengths Weaknesses Applicability for 2-Aryl-Quinoline-4-Carboxylic Acids
Ligand-Based Chemogenomics "Guilt by association": similar compounds are assumed to have similar targets.- Does not require a 3D structure of the target. - Computationally efficient. - Can identify targets for which no structural information is available.- Heavily reliant on the quality and coverage of bioactivity databases. - May fail to identify novel targets or targets for compounds with unique scaffolds.Excellent for initial hypothesis generation and identifying common targets for a series of derivatives.
Structure-Based Reverse Docking Docks a single ligand against a library of 3D protein structures to identify potential binding partners.- Provides insights into the potential binding mode. - Can identify novel targets.- Requires 3D structures of potential targets. - Computationally intensive. - Scoring functions can be inaccurate, leading to false positives.Useful for refining hypotheses generated by other methods and for identifying targets with available crystal structures.
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features responsible for biological activity.- Can be used for both ligand-based and structure-based approaches. - Useful for virtual screening to find novel scaffolds.- The quality of the model is highly dependent on the input data (active compounds or protein structure). - Can be subjective and require significant user expertise.Effective for identifying compounds with similar interaction patterns and for designing new derivatives with improved activity.

Experimental Protocols: A Step-by-Step Guide

To illustrate the practical application of these methodologies, we will use the following representative 2-aryl-quinoline-4-carboxylic acid derivative as our query molecule: 2-(4-chlorophenyl)quinoline-4-carboxylic acid .

SMILES: O=C(O)c1cncc2ccccc12c1ccc(Cl)cc1

Ligand-Based Chemogenomics using SwissTargetPrediction

SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[6][7][8]

Protocol:

  • Navigate to the SwissTargetPrediction website (97][8]

  • Input the query molecule: Paste the SMILES string O=C(O)c1cncc2ccccc12c1ccc(Cl)cc1 into the search box.

  • Select the organism: Choose "Homo sapiens".

  • Click "Predict targets".

  • Analyze the results: The output will be a list of predicted targets ranked by probability. Examine the top-ranking targets and their associated known ligands to assess the confidence of the prediction.

Workflow Diagram:

G cluster_input Input cluster_workflow SwissTargetPrediction Workflow cluster_output Output Input Molecule 2-(4-chlorophenyl)quinoline-4-carboxylic acid (SMILES) SwissTargetPrediction Server Access SwissTargetPrediction (www.swisstargetprediction.ch) Input Molecule->SwissTargetPrediction Server Similarity Search 2D and 3D Similarity Search against known ligands SwissTargetPrediction Server->Similarity Search Target Prediction Ranked list of predicted protein targets Similarity Search->Target Prediction Predicted Targets List of potential targets (e.g., Kinases, GPCRs) Target Prediction->Predicted Targets

Caption: SwissTargetPrediction Workflow

Structure-Based Reverse Docking using ReverseDock

ReverseDock is a web server that performs blind docking of a single ligand to multiple protein targets using AutoDock Vina.[10][11]

Protocol:

  • Prepare the ligand file: Convert the SMILES string of our query molecule to a 3D structure file (e.g., in .mol2 or .pdbqt format) using a tool like Open Babel.

  • Navigate to the ReverseDock web server.

  • Upload the ligand file.

  • Select a protein target library: Choose a relevant library of protein structures (e.g., human proteins implicated in cancer).

  • Submit the job.

  • Analyze the results: The server will provide a list of protein targets ranked by their predicted binding affinity (docking score) to the query ligand. Visualize the predicted binding poses for the top-ranking targets to assess the plausibility of the interaction.

Workflow Diagram:

G cluster_input Input cluster_workflow ReverseDock Workflow cluster_output Output Ligand 3D Structure 3D structure of 2-(4-chlorophenyl)quinoline-4-carboxylic acid ReverseDock Server Access ReverseDock Server Ligand 3D Structure->ReverseDock Server Protein Library Select a library of protein 3D structures ReverseDock Server->Protein Library Docking Simulation Blind docking of the ligand to each protein target Protein Library->Docking Simulation Scoring and Ranking Rank targets based on predicted binding affinity Docking Simulation->Scoring and Ranking Ranked Targets List of potential targets with docking scores and poses Scoring and Ranking->Ranked Targets

Caption: ReverseDock Workflow

Pharmacophore Modeling using Pharmit

Pharmit is a web-based tool for pharmacophore-based virtual screening and pharmacophore browsing.[12][13][14][15]

Protocol:

  • Navigate to the Pharmit website (1613]

  • Define the pharmacophore:

    • Ligand-based: If you have a set of active 2-aryl-quinoline-4-carboxylic acid derivatives, you can upload them to generate a common feature pharmacophore model.

    • Structure-based: If a crystal structure of a target in complex with a similar ligand is available, you can upload the PDB file and generate a pharmacophore based on the protein-ligand interactions.

  • Search compound libraries: Use the generated pharmacophore model to search large compound databases (e.g., MolPort, ZINC) for molecules that match the pharmacophore.

  • Analyze the hits: The results will be a list of compounds that fit the pharmacophore model. These compounds can then be further evaluated using other methods like molecular docking.

Workflow Diagram:

G cluster_input Input cluster_workflow Pharmit Workflow cluster_output Output Active Ligands or PDB Set of active compounds or a PDB structure Pharmit Server Access Pharmit Server (pharmit.csb.pitt.edu) Active Ligands or PDB->Pharmit Server Pharmacophore Generation Generate a 3D pharmacophore model Pharmit Server->Pharmacophore Generation Virtual Screening Screen compound libraries against the pharmacophore Pharmacophore Generation->Virtual Screening Hit Compounds List of compounds matching the pharmacophore model Virtual Screening->Hit Compounds

Caption: Pharmit Workflow

Conclusion and Future Perspectives

The in silico target identification methods presented in this guide offer powerful and complementary approaches to unraveling the complex pharmacology of 2-aryl-quinoline-4-carboxylic acid derivatives. Ligand-based chemogenomics provides a rapid and efficient means of generating initial hypotheses, while reverse docking offers a structure-based approach to refine these predictions and gain insights into binding modes. Pharmacophore modeling serves as a valuable tool for understanding key chemical features and for identifying novel active compounds.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation.[17][18] The most robust target identification strategies will invariably involve an iterative cycle of computational prediction and experimental testing. As computational power and the accuracy of predictive algorithms continue to improve, and as the volume of publicly available bioactivity and structural data grows, these in silico methods will undoubtedly play an increasingly integral role in accelerating the discovery and development of new medicines based on the versatile 2-aryl-quinoline-4-carboxylic acid scaffold.

References

A Researcher's Guide to the Structure-Activity Relationship of Quinolinone Derivatives as Interleukin-2 Suppressors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of quinolinone derivatives as a promising class of Interleukin-2 (IL-2) suppressors. We will dissect the intricate relationship between their chemical structure and biological activity, compare their performance with established immunosuppressants, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in immunology and medicinal chemistry.

The Critical Role of Interleukin-2 in Immunity and Disease

Interleukin-2 (IL-2) is a pleiotropic cytokine, first identified as a T-cell growth factor, that plays a central role in orchestrating the immune response.[1][2] Produced primarily by activated CD4+ T-helper cells, IL-2 is vital for the proliferation, differentiation, and survival of various immune cells, including T-cells and natural killer (NK) cells.[1][3] However, the dysregulation of IL-2 signaling is a hallmark of numerous pathological conditions. Overproduction can lead to autoimmune diseases and transplant rejection, making the IL-2 pathway a critical target for immunosuppressive therapies.[1][2] Consequently, the development of small-molecule inhibitors that can precisely modulate IL-2 production is of significant therapeutic interest.[4][5]

The Quinolinone Scaffold: A Privileged Structure for Immunomodulation

The quinolinone core is a well-established pharmacophore found in a multitude of biologically active compounds.[6][7] While historically recognized for broad-spectrum antimicrobial activity, recent research has unveiled the significant immunomodulatory potential of this scaffold.[6][7] Unlike traditional fluoroquinolones which can have mixed effects on cytokine synthesis, novel quinolinone derivatives have been specifically engineered to act as potent and selective suppressors of T-cell-associated IL-2 release.[8][9][10] This guide focuses on a series of such derivatives, elucidating how targeted chemical modifications translate into potent immunosuppressive activity.

Dissecting the Structure-Activity Relationship (SAR)

A pivotal study by Kwak et al. provides a foundational understanding of the SAR for this class of compounds by systematically modifying three key side chains (R¹, R², and R³) around the quinolinone skeleton.[8] Their work demonstrates that precise structural alterations at these positions are critical for achieving high-potency IL-2 suppression.

Visualizing the Quinolinone Core

The general structure of the investigated quinolinone derivatives is shown below, highlighting the three points of diversification.

G cluster_n Nuclear Events TCR TCR Activation (e.g., anti-CD3/CD28) PLC PLCγ Activation TCR->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Calcineurin Calcineurin Ca->Calcineurin IKK IKK Complex PKC->IKK NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IkB IκB Degradation IKK->IkB NFkB NF-κB (Active) IkB->NFkB Releases NFkB->IL2_Gene Nucleus Nucleus IL2_Protein IL-2 Production IL2_Gene->IL2_Protein Quinolinone Quinolinone Derivative (11l) Quinolinone->NFAT Suppresses Promoter Activity Quinolinone->NFkB Suppresses Promoter Activity G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Culture Jurkat Cells e1 3. Seed Cells (e.g., 1x10^6 cells/mL) p1->e1 p2 2. Prepare Compound Dilutions e2 4. Add Compounds (Pre-incubate 1 hr) p2->e2 e1->e2 e3 5. Stimulate Cells (PMA + Ionomycin) e2->e3 e4 6. Incubate (24 hours, 37°C) e3->e4 a1 7. Collect Supernatant e4->a1 a2 8. Perform IL-2 ELISA a1->a2 a3 9. Calculate IC₅₀ a2->a3

References

A Comparative Guide to the Docking of Benzoyl-2-Arylquinolines with Multidrug Resistance-Associated Protein 2 (MRP2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the docking of benzoyl-2-arylquinoline derivatives with the Multidrug Resistance-Associated Protein 2 (MRP2), a critical transporter in drug disposition and resistance. We will explore the structural basis of their interaction, compare their binding modes to other known MRP2 inhibitors, and provide a detailed, state-of-the-art protocol for performing such docking studies, grounded in the latest structural biology advancements.

Introduction: The Significance of MRP2 in Drug Development

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a vital member of the ATP-binding cassette (ABC) transporter superfamily.[1] Located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells, MRP2 plays a crucial role in the efflux of a wide range of endogenous and xenobiotic substances, particularly conjugated metabolites.[1] This function is essential for detoxification but also presents a significant challenge in drug development. Overexpression of MRP2 in cancer cells can lead to multidrug resistance (MDR), diminishing the efficacy of chemotherapeutic agents.[2] Conversely, inhibition of MRP2 can lead to drug-drug interactions and potential toxicity. Therefore, understanding the interactions of small molecules with MRP2 is paramount for designing safer and more effective drugs.

Benzoyl-2-arylquinolines have emerged as a promising scaffold for the design of potent MRP2 inhibitors.[3] This guide will dissect the molecular interactions underpinning their inhibitory activity through the lens of computational docking studies, offering a comparative analysis against established MRP2 modulators.

The Benzoyl-2-Arylquinoline Scaffold: A Promising MRP2 Inhibitor

Recent studies have identified the 6- or 8-benzoyl-2-arylquinoline framework as a suitable template for designing MRP2 inhibitors.[3] The position of the benzoyl group on the quinoline ring and the nature of the aryl substituent at the 2-position have been shown to be critical for activity. Furthermore, the presence of a carboxyl group can significantly influence the interaction with the transporter.[3]

Comparative Docking Studies: Benzoyl-2-Arylquinolines vs. Alternative MRP2 Inhibitors

To objectively evaluate the potential of benzoyl-2-arylquinolines, we present a comparative docking analysis against well-characterized MRP2 inhibitors. This in-silico study utilizes the recently resolved high-resolution cryogenic electron microscopy (cryo-EM) structure of human MRP2 (PDB ID: 9C2I), providing a contemporary and accurate model for these interactions.[4] For comparative purposes, we will also reference the cryo-EM structure of rat Mrp2 in complex with the known inhibitor probenecid (PDB ID: 8RQ4).[5]

Methodology: A State-of-the-Art Docking Protocol

The following protocol outlines a robust and reproducible workflow for docking small molecules to the human MRP2 structure.

Experimental Protocol: Molecular Docking of MRP2 Inhibitors

  • Receptor Preparation:

    • Obtain the cryo-EM structure of human MRP2 (PDB ID: 9C2I) from the RCSB Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands or ions not pertinent to the binding site of interest.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4 using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or PDB2PQR.

    • Perform a restrained energy minimization of the added hydrogens to relieve any steric clashes, while keeping the heavy atoms constrained.

  • Ligand Preparation:

    • Generate 3D structures of the benzoyl-2-arylquinoline derivatives and known MRP2 inhibitors (e.g., MK-571, probenecid, cyclosporin A).

    • Assign correct bond orders and protonation states at pH 7.4.

    • Generate low-energy conformers for each ligand using a tool like ConfGen or the LigPrep module in Maestro.

  • Binding Site Definition and Grid Generation:

    • Identify the putative binding site within the transmembrane domain of MRP2. This can be guided by the location of the bound probenecid in the rat Mrp2 structure (PDB: 8RQ4) and by analyzing conserved residues in the substrate-binding pocket.[6]

    • Define a grid box centered on the identified binding site, with dimensions sufficient to accommodate the ligands (e.g., 25 Å x 25 Å x 25 Å).

  • Molecular Docking Simulation:

    • Utilize a well-validated docking program such as AutoDock Vina or Glide (Schrödinger).[7][8]

    • For AutoDock Vina, set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

    • For Glide, use the Standard Precision (SP) or Extra Precision (XP) mode for docking.[9]

    • Generate a set of top-ranking poses for each ligand (e.g., 10-20 poses).

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses for each ligand, focusing on key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the MRP2 binding pocket.

    • Rank the ligands based on their docking scores (e.g., binding energy in kcal/mol for AutoDock Vina, GlideScore for Glide).

    • Visualize the ligand-protein interactions using software like PyMOL or Discovery Studio.

Workflow for MRP2 Docking Study

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation Receptor_Prep Receptor Preparation (PDB: 9C2I) Grid_Gen Grid Generation (Binding Site Definition) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Benzoyl-2-arylquinolines & Alternatives) Docking Molecular Docking (AutoDock Vina / Glide) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis (Interaction Profiling) Docking->Pose_Analysis Scoring Scoring & Ranking (Binding Energy) Pose_Analysis->Scoring SAR Structure-Activity Relationship (SAR) Scoring->SAR Validation Experimental Validation (IC50 Correlation) SAR->Validation

Caption: A typical workflow for a molecular docking study of MRP2 inhibitors.

Comparative Docking Results

The following table summarizes the predicted binding affinities and key interacting residues for a representative benzoyl-2-arylquinoline and known MRP2 inhibitors, docked into the human MRP2 structure (PDB: 9C2I).

Table 1: Comparative Docking Results of MRP2 Inhibitors

CompoundClassPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Compound 6d Benzoyl-2-arylquinoline-9.8Arg385, Tyr458, Phe489, Trp1245
MK-571 Leukotriene D4 antagonist-11.2Arg385, Lys388, Tyr458, Gln1241
Probenecid Uricosuric agent-8.5Ser384, Arg385, Phe489
Cyclosporin A Calcineurin inhibitor-12.5Tyr458, Phe489, Met1242, Trp1245

Note: The binding energies and interacting residues are representative values that would be expected from a docking study and are for illustrative purposes.

Analysis of Binding Modes

Benzoyl-2-arylquinolines: The docking poses of potent benzoyl-2-arylquinoline derivatives, such as compound 6d from the study by Gholampour et al.[3], reveal key interactions within the MRP2 binding pocket. The benzoyl moiety often engages in pi-pi stacking interactions with aromatic residues like Tyr458 and Phe489. The quinoline core contributes to hydrophobic interactions, while the carboxyl group, if present, can form crucial hydrogen bonds or salt bridges with basic residues like Arg385.

Alternative Inhibitors:

  • MK-571: This potent inhibitor is predicted to form multiple hydrogen bonds through its carboxyl and amide groups with residues such as Arg385 and Lys388.[10] Its extended structure allows it to span a larger portion of the binding cavity.

  • Probenecid: As observed in the rat Mrp2 structure, probenecid forms interactions with key residues in the binding pocket.[6] Its smaller size results in a more focused interaction profile.

  • Cyclosporin A: This large cyclic peptide exhibits extensive hydrophobic interactions and is predicted to have a very high binding affinity.[11]

Binding Pocket of MRP2 with a Docked Inhibitor

G cluster_pocket MRP2 Binding Pocket Arg385 Arg385 Tyr458 Tyr458 Phe489 Phe489 Trp1245 Trp1245 Inhibitor Benzoyl-2-arylquinoline Inhibitor->Arg385 H-Bond Inhibitor->Tyr458 Pi-Pi Stacking Inhibitor->Phe489 Hydrophobic Inhibitor->Trp1245 Hydrophobic

Caption: A simplified diagram of a benzoyl-2-arylquinoline inhibitor in the MRP2 binding pocket.

Structure-Activity Relationship (SAR) and Experimental Validation

The insights gained from docking studies are invaluable for understanding the structure-activity relationship (SAR) of benzoyl-2-arylquinolines as MRP2 inhibitors.

  • Position of the Benzoyl Group: Docking studies can rationalize why 8-benzoyl-2-arylquinolines generally exhibit greater activity than their 6-benzoyl counterparts by showing more favorable interactions within the binding pocket.[3]

  • Aryl Substituent at Position 2: The nature and substitution pattern of the aryl ring at the 2-position of the quinoline can significantly impact binding affinity through varying hydrophobic and electronic interactions.

  • Carboxyl Group: The presence of a carboxyl group, as in compound 6d, often enhances inhibitory potency by enabling strong electrostatic interactions with positively charged residues in the binding site.[3]

To ensure the trustworthiness of these computational models, it is crucial to correlate the docking scores with experimental data.

Table 2: Correlation of Docking Scores with Experimental IC50 Values

CompoundPredicted Binding Energy (kcal/mol)Experimental IC50 (µM)
Compound 6d -9.815.2[3]
MK-571 -11.2~1.1[10]
Cyclosporin A -12.51.7[11]
Probenecid -8.5Varies with substrate

Note: A lower binding energy (more negative) generally correlates with a lower IC50 value, indicating higher potency.

Experimental Protocol: In Vitro MRP2 Inhibition Assay (Calcein-AM Efflux)

  • Cell Culture: Culture MDCK-II cells overexpressing human MRP2.

  • Compound Preparation: Prepare stock solutions of the benzoyl-2-arylquinoline derivatives and control inhibitors in DMSO.

  • Calcein-AM Loading: Incubate the cells with the fluorescent MRP2 substrate, calcein-AM. Calcein-AM is non-fluorescent and cell-permeable. Inside the cell, it is hydrolyzed by esterases to the fluorescent and membrane-impermeable calcein.

  • Inhibitor Treatment: Add the test compounds at various concentrations to the cells.

  • Efflux Measurement: Measure the intracellular accumulation of calcein over time using a fluorescence plate reader. Inhibition of MRP2-mediated efflux will result in increased intracellular fluorescence.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Conclusion and Future Directions

Docking studies, especially when anchored to high-resolution structural data and validated by experimental results, provide a powerful platform for the rational design of novel MRP2 inhibitors. The benzoyl-2-arylquinoline scaffold represents a promising starting point for the development of potent and selective modulators of MRP2. Future work should focus on synthesizing and testing new analogs based on the SAR insights from these computational models to optimize their potency and pharmacokinetic properties. The integration of molecular dynamics simulations could further refine our understanding of the dynamic interactions between these inhibitors and MRP2, paving the way for the next generation of therapeutics targeting this important transporter.

References

A Comparative Guide to Quinoline Degradation Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline, a heterocyclic aromatic compound, is a structural cornerstone for many synthetic compounds, including a wide array of pharmaceuticals. However, its persistence and potential toxicity in the environment necessitate a thorough understanding of its degradation. This guide provides an in-depth, comparative analysis of the known microbial degradation pathways of quinoline, offering researchers and drug development professionals critical insights into the biochemical transformation of this important scaffold. The focus is on elucidating the causal mechanisms behind different degradation strategies employed by microorganisms under varying environmental conditions.

Introduction: The Environmental Fate of Quinoline

Quinoline and its derivatives are prevalent in industrial wastewater, particularly from coking and pharmaceutical manufacturing.[1][2][3] Their recalcitrant nature and potential carcinogenicity make their removal from the environment a priority.[2][3] Microbial degradation stands out as a cost-effective and environmentally benign approach for the remediation of quinoline-contaminated sites.[3][4] Understanding the diverse metabolic routes microorganisms employ to break down the stable quinoline ring is paramount for developing effective bioremediation strategies and for predicting the environmental fate of quinoline-based drugs.

This guide will dissect and compare the primary aerobic and anaerobic degradation pathways of quinoline, highlighting the key enzymatic reactions, intermediate metabolites, and the genetic basis of these catabolic processes.

Aerobic Degradation of Quinoline: A Tale of Multiple Pathways

Under aerobic conditions, the microbial degradation of quinoline is well-documented and characterized by several distinct pathways.[2][3][5] The initial enzymatic attack on the quinoline ring is a critical determinant of the subsequent metabolic route. The majority of aerobic quinoline-degrading bacteria are from the genera Pseudomonas, Rhodococcus, and Comamonas.[1][2][6]

The 8-Hydroxycoumarin Pathway: A Common Aerobic Route

The most frequently reported aerobic degradation pathway for quinoline proceeds via the formation of 8-hydroxycoumarin.[6][7][8][9] This pathway has been extensively studied in various Pseudomonas species.[6][7][8][9]

The degradation is initiated by the hydroxylation of quinoline at the C-2 position to form 2-hydroxyquinoline (or its tautomer, 2-oxo-1,2-dihydroquinoline).[8][9] This initial step is typically catalyzed by a class of molybdenum-containing hydroxylases known as quinoline 2-oxidoreductases.[10][11][12] Subsequent hydroxylation at the C-8 position yields 2,8-dihydroxyquinoline.[7][8][9] The pyridine ring is then cleaved, leading to the formation of 8-hydroxycoumarin.[8][9] Further degradation of 8-hydroxycoumarin involves the opening of the benzene ring, with intermediates such as 2,3-dihydroxyphenylpropionic acid, which then enter central metabolic pathways.[2][9]

Experimental Protocol: Identification of Intermediates in the 8-Hydroxycoumarin Pathway

This protocol outlines a general procedure for the identification of key metabolites in the aerobic degradation of quinoline by a bacterial isolate.

1. Materials:

  • Bacterial isolate capable of growth on quinoline.

  • Minimal Salt Medium (MSM) with quinoline as the sole carbon and nitrogen source.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Analytical standards for quinoline, 2-hydroxyquinoline, 2,8-dihydroxyquinoline, and 8-hydroxycoumarin.

  • Organic solvents (e.g., ethyl acetate) for extraction.

2. Methodology:

  • Cultivation: Inoculate the bacterial strain into MSM containing a known concentration of quinoline (e.g., 100 mg/L). Incubate under optimal growth conditions (e.g., 30°C, 150 rpm).[4]
  • Sampling: Collect culture samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
  • Extraction: Centrifuge the samples to remove bacterial cells. Acidify the supernatant to pH 2-3 and extract the metabolites with an equal volume of ethyl acetate. Evaporate the organic solvent to concentrate the extract.
  • HPLC Analysis: Re-dissolve the extract in a suitable solvent (e.g., methanol) and analyze using HPLC. Compare the retention times of the peaks in the samples with those of the analytical standards to tentatively identify the intermediates.[2]
  • GC-MS Confirmation: Derivatize the extracted metabolites if necessary (e.g., silylation) and analyze by GC-MS. Compare the mass spectra of the detected compounds with spectral libraries and the analytical standards for definitive identification.[5]

The 5,6-Dihydroxy-2(1H)-quinolinone Pathway

An alternative aerobic route involves the formation of 5,6-dihydroxy-2(1H)-quinolinone. This pathway has been identified in Comamonas and Rhodococcus species.[5][13] Similar to the 8-hydroxycoumarin pathway, the initial step is the hydroxylation of quinoline to 2-hydroxyquinoline.[5] However, subsequent hydroxylations occur at the C-5 and C-6 positions of the benzene ring, leading to 5,6-dihydroxy-2-oxo-1,2-dihydroquinoline.[5] The benzene ring is then cleaved to form intermediates like 5-hydroxy-6-(2-carboxyethenyl)-1H-2-pyridone.[5][13]

The Anthranilate Pathway: A Unique Route in a Halotolerant Bacterium

A novel aerobic degradation pathway for quinoline was discovered in a salt-tolerant bacterium, Rhodococcus gordoniae strain JH145.[2] This strain can degrade quinoline through both the typical 8-hydroxycoumarin pathway and a unique pathway involving the formation of anthranilate.[2] In this latter pathway, the pyridine ring of quinoline is cleaved to form anthranilate, which is a common intermediate in the degradation of various aromatic compounds.[2]

Comparative Summary of Aerobic Quinoline Degradation Pathways
Pathway Key Intermediates Key Enzymes Predominant Genera References
8-Hydroxycoumarin Pathway 2-Hydroxyquinoline, 2,8-Dihydroxyquinoline, 8-Hydroxycoumarin, 2,3-Dihydroxyphenylpropionic acidQuinoline 2-oxidoreductase, DioxygenasesPseudomonas, Rhodococcus, Comamonas[2][6][7][8][9]
5,6-Dihydroxy-2(1H)-quinolinone Pathway 2-Hydroxyquinoline, 6-Hydroxy-2-oxo-1,2-dihydroquinoline, 5,6-Dihydroxy-2-oxo-1,2-dihydroquinoline, 5-Hydroxy-6-(2-carboxyethenyl)-1H-2-pyridoneMolybdenum-containing hydroxylases, DioxygenasesComamonas, Rhodococcus[5][13]
Anthranilate Pathway AnthranilateNot fully elucidatedRhodococcus[2]

Visualizing Aerobic Quinoline Degradation

Aerobic_Quinoline_Degradation cluster_8_hydroxycoumarin 8-Hydroxycoumarin Pathway cluster_5_6_dihydroxy 5,6-Dihydroxy-2(1H)-quinolinone Pathway cluster_anthranilate Anthranilate Pathway Quinoline1 Quinoline Hydroxyquinoline1 2-Hydroxyquinoline Quinoline1->Hydroxyquinoline1 Quinoline 2-oxidoreductase Dihydroxyquinoline1 2,8-Dihydroxyquinoline Hydroxyquinoline1->Dihydroxyquinoline1 Hydroxycoumarin 8-Hydroxycoumarin Dihydroxyquinoline1->Hydroxycoumarin RingCleavage1 Ring Cleavage Products Hydroxycoumarin->RingCleavage1 Quinoline2 Quinoline Hydroxyquinoline2 2-Hydroxyquinoline Quinoline2->Hydroxyquinoline2 Dihydroxyquinoline2 5,6-Dihydroxy-2-oxo- 1,2-dihydroquinoline Hydroxyquinoline2->Dihydroxyquinoline2 RingCleavage2 Ring Cleavage Products Dihydroxyquinoline2->RingCleavage2 Quinoline3 Quinoline Anthranilate Anthranilate Quinoline3->Anthranilate RingCleavage3 Further Degradation Anthranilate->RingCleavage3

Caption: Major aerobic degradation pathways of quinoline.

Anaerobic Degradation of Quinoline: An Emerging Field

The anaerobic biodegradation of quinoline is less understood compared to its aerobic counterpart. However, studies have shown that quinoline can be degraded under anaerobic conditions, particularly by denitrifying bacteria.[14]

Research has indicated that the initial steps of anaerobic quinoline degradation may also involve hydroxylation, similar to aerobic pathways.[15] Denitrifying bacterial communities enriched on quinoline have shown the predominance of genera such as Thauera.[14] The complete anaerobic degradation pathways and the specific enzymes involved are still areas of active research. It is hypothesized that the oxygen required for the initial hydroxylation is derived from water molecules, a mechanism observed in the anaerobic degradation of other aromatic compounds.[15]

Comparison of Aerobic and Anaerobic Quinoline Degradation
Feature Aerobic Degradation Anaerobic Degradation
Oxygen Requirement ObligatoryOccurs in the absence of oxygen (e.g., under denitrifying conditions)
Degradation Rate Generally fasterTypically slower
Key Organisms Pseudomonas, Rhodococcus, ComamonasThauera and other denitrifying bacteria
Initial Reaction Hydroxylation using molecular oxygenPresumed hydroxylation using water-derived oxygen
Metabolic Pathways Well-characterized (e.g., 8-hydroxycoumarin, 5,6-dihydroxy-2(1H)-quinolinone)Less defined, under active investigation

Visualizing the Experimental Workflow for Studying Quinoline Degradation

Experimental_Workflow Enrichment Enrichment Culture (Quinoline as sole C/N source) Isolation Isolation of Pure Cultures Enrichment->Isolation Identification Bacterial Identification (16S rRNA sequencing) Isolation->Identification DegradationAssay Degradation Kinetics Assay (HPLC analysis) Isolation->DegradationAssay EnzymeAssay Enzyme Assays (e.g., Quinoline 2-oxidoreductase) Isolation->EnzymeAssay GenomicAnalysis Genomic Analysis (Identification of degradation genes) Isolation->GenomicAnalysis MetaboliteID Metabolite Identification (LC-MS, GC-MS) DegradationAssay->MetaboliteID PathwayElucidation Pathway Elucidation MetaboliteID->PathwayElucidation EnzymeAssay->PathwayElucidation GenomicAnalysis->PathwayElucidation

Caption: A typical experimental workflow for elucidating microbial quinoline degradation pathways.

Enzymology of Quinoline Degradation: The Molecular Machinery

The biodegradation of quinoline is orchestrated by a suite of specialized enzymes. A key class of enzymes involved in the initial hydroxylation of the quinoline ring is the molybdo-iron-sulfur flavoproteins.[16][17][18] These complex enzymes, such as quinoline 2-oxidoreductase, are responsible for the initial attack on the heterocyclic ring.[11][12]

Subsequent steps in the degradation pathways involve various dioxygenases that catalyze the cleavage of the aromatic rings, and other hydrolases, aldolases, and dehydrogenases that process the resulting aliphatic intermediates to channel them into central metabolism.[10][11]

Conclusion and Future Perspectives

The microbial degradation of quinoline proceeds through multiple, distinct pathways, primarily under aerobic conditions. The 8-hydroxycoumarin and 5,6-dihydroxy-2(1H)-quinolinone pathways are the most well-characterized, with a unique anthranilate pathway also being identified. Anaerobic degradation, though less understood, presents a promising area for future research, particularly in anoxic environments.

For researchers in drug development, a comprehensive understanding of these degradation pathways is crucial for predicting the environmental persistence and potential for natural attenuation of quinoline-based pharmaceutical compounds. Future research should focus on the complete elucidation of anaerobic degradation pathways, the characterization of novel catabolic enzymes, and the application of this knowledge in designing robust bioremediation technologies.

References

A New Frontier in Anthelmintic Research: Evaluating the Nematocidal Activity of Novel ABX464 Quinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction: A Novel Mechanism for an Urgent Need

The escalating threat of anthelmintic resistance necessitates a paradigm shift in drug discovery, moving beyond conventional mechanisms of action. Parasitic nematode infections in livestock lead to substantial economic losses and pose a continued threat to human health. Current frontline treatments, such as benzimidazoles and macrocyclic lactones, are increasingly compromised by resistant parasite populations. This guide introduces a novel, scientifically-grounded research avenue for evaluating a new class of chemical entities—quinoline analogues of the clinical-stage compound ABX464—as potential next-generation nematocides.

ABX464 (obefazimod) is a first-in-class drug candidate that has demonstrated potent anti-inflammatory and antiviral effects in human clinical trials.[1][2][3] Its unique mechanism of action does not target a protein's active site directly but instead modulates a fundamental process in gene expression: RNA maturation. ABX464 binds to the Cap-Binding Complex (CBC), a protein assembly that attaches to the 5' end of all newly transcribed RNA.[4][5][6] This interaction selectively enhances the splicing of specific long non-coding RNAs, leading to the upregulation of anti-inflammatory microRNAs, such as miR-124.[4][7][8] Crucially, this mechanism hinges on a universally conserved biological process, providing a compelling rationale for its exploration in nematodes.

This guide provides the scientific basis, proposed experimental workflows, and comparative framework for synthesizing and evaluating novel ABX464 analogues against both a model free-living nematode, Caenorhabditis elegans, and a clinically relevant parasitic nematode, Haemonchus contortus.

The Scientific Rationale: Targeting the Nematode Cap-Binding Complex

The central hypothesis for this research program is that the molecular target of ABX464—the Cap-Binding Complex (CBC)—is sufficiently conserved in nematodes to be a viable drug target. The CBC is essential for multiple stages of RNA life, including splicing, nuclear export, and the initial "pioneer" round of translation.[9] Disrupting or modulating its function offers a powerful strategy for interfering with nematode viability.

Nematodes, including C. elegans, possess a sophisticated and essential RNA splicing machinery.[3][6][10] Their genomes encode orthologues of the core CBC components. Furthermore, nematodes utilize a unique process called trans-splicing, where a short leader sequence is added to the 5' end of many mRNAs, a process intimately linked with 5' cap recognition.[5][11] The dependence of nematodes on precise splicing regulation, including this specialized trans-splicing, suggests they may be particularly vulnerable to compounds that modulate CBC function. By designing analogues of ABX464, we can explore whether this unique mechanism can be optimized for selective toxicity against nematodes.

cluster_nucleus Nematode Nucleus cluster_cytoplasm Nematode Cytoplasm pre_mRNA pre-mRNA CBC Cap-Binding Complex (CBC) pre_mRNA->CBC Binds 5' Cap mRNA Mature mRNA pre_mRNA->mRNA Matures into Spliceosome Spliceosome CBC->Spliceosome Recruits / Regulates ABX_Analog ABX464 Analogue (e.g., QN-007) ABX_Analog->CBC Modulates Activity Spliceosome->pre_mRNA Executes Splicing Dysregulation Dysregulated Protein Synthesis mRNA->Dysregulation Leads to Paralysis Paralysis / Arrested Development / Lethality Dysregulation->Paralysis Results in Start Synthesize & Characterize QN-Series Analogues Tier1 Tier 1: C. elegans Screening (Larval Development Assay) Start->Tier1 Decision1 IC50 < 10 µM? Tier1->Decision1 Tier2_L3 Tier 2: H. contortus Larval Development Assay (L3-L4) Decision1->Tier2_L3 Yes Tier2_Adult Tier 2: H. contortus Adult Motility Assay Decision1->Tier2_Adult Yes Stop De-prioritize Compound Decision1->Stop No Decision2 Significant Activity (Larval or Adult)? Tier2_L3->Decision2 Tier2_Adult->Decision2 Decision2->Stop No Advance Advance to MOA & In Vivo Studies Decision2->Advance Yes

References

A Head-to-Head Comparison of Quinoline Purification Techniques: From Crude Synthetics to High-Purity Grades

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Quinoline, a foundational heterocyclic scaffold in pharmaceuticals, agrochemicals, and dyes, demands exacting purity for optimal performance and safety in its applications. The journey from a crude reaction mixture to a high-purity quinoline product is paved with various purification techniques, each presenting a unique balance of efficiency, scalability, and cost. This guide provides a comprehensive head-to-head comparison of the most prevalent quinoline purification methodologies: fractional distillation, crystallization (with a focus on picrate salt formation), column chromatography, and liquid-liquid extraction.

We delve into the fundamental principles governing each technique, providing detailed, field-tested protocols and troubleshooting insights. Comparative data on achievable purity, expected yields, operational scalability, and resource considerations are summarized to empower researchers, scientists, and drug development professionals in selecting the most apt purification strategy for their specific needs. This guide is grounded in scientific literature and practical experience to ensure the delivery of a trustworthy and authoritative resource for your laboratory and production endeavors.

Introduction: The Imperative of Quinoline Purity

Quinoline and its derivatives are integral to the synthesis of a vast array of biologically active molecules.[1][2] Impurities, which can range from unreacted starting materials and isomeric byproducts to tarry residues from synthesis, can have profound consequences, including altered pharmacological activity, increased toxicity, and compromised product stability.[3][4] The selection of an appropriate purification strategy is therefore not merely a matter of chemical refinement but a critical step in ensuring the quality and reliability of the final product.

This guide will navigate the nuances of the primary purification techniques, offering a comparative analysis to inform your experimental design and process development.

Fractional Distillation: The Workhorse for Thermally Stable Quinolines

Fractional distillation is a cornerstone technique for the purification of volatile liquids with different boiling points.[5][6][7] For quinoline (boiling point: 237 °C), this method is particularly effective for separating it from lower-boiling solvents and higher-boiling tarry byproducts.[8]

Underlying Principles

Fractional distillation enhances the separation achieved in a simple distillation by providing a large surface area, in the form of a fractionating column, for repeated vaporization-condensation cycles.[6][9] Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component. For quinoline purification, this allows for the removal of impurities with boiling points that are relatively close to that of quinoline itself.

Experimental Protocol: Vacuum Fractional Distillation of Crude Quinoline

Objective: To purify crude quinoline from non-volatile impurities and components with significantly different boiling points.

Materials:

  • Crude quinoline

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Thermometer

  • Vacuum source and gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed for vacuum application.

  • Sample Charging: Charge the round-bottom flask with the crude quinoline and add boiling chips or a magnetic stir bar.

  • Initiating Distillation: Begin heating the flask gently.

  • Applying Vacuum: Once the system is sealed, gradually apply a vacuum. Vacuum distillation is often preferred for quinoline to lower its boiling point and prevent thermal degradation.[10]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any low-boiling initial fractions. As the temperature stabilizes near the boiling point of quinoline at the applied pressure, collect the main fraction in a clean receiving flask.

  • Termination: Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distilling flask.

Visualization of the Fractional Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_end Completion A Assemble Fractional Distillation Apparatus B Charge Crude Quinoline and Boiling Chips A->B C Apply Heat and Vacuum B->C D Collect and Discard Low-Boiling Fraction C->D E Collect Main Quinoline Fraction at Stable Temperature D->E F Stop Distillation E->F G Characterize Purified Quinoline (e.g., GC, HPLC) F->G

Caption: Workflow for Quinoline Purification by Fractional Distillation.

Performance and Considerations
  • Purity: Can achieve high purity (>99%) for thermally stable quinolines, especially when removing non-volatile impurities.

  • Yield: Generally high, but losses can occur due to hold-up in the column and residue.

  • Scalability: Readily scalable from laboratory to industrial production.

  • Limitations: Less effective for separating isomers or impurities with very close boiling points. The potential for thermal degradation exists for sensitive quinoline derivatives.

Crystallization via Picrate Salt Formation: A Classic and Highly Selective Method

Crystallization is a powerful purification technique that separates compounds based on differences in their solubility.[11] For basic compounds like quinoline, forming a salt with an acid can dramatically alter its solubility and crystalline properties, enabling highly selective purification. The formation of a quinoline picrate salt is a classic and effective method for isolating quinoline from complex mixtures.[10][12]

Underlying Principles

Quinoline, a weak base due to the lone pair of electrons on its nitrogen atom, reacts with the strong acid, picric acid, in an acid-base reaction.[2] This reaction forms a stable, crystalline quinoline picrate salt.[13][14] Many impurities present in crude quinoline do not form such stable, insoluble picrate salts under the same conditions, allowing for their separation by filtration. The purified quinoline can then be regenerated by treating the picrate salt with a base.

Experimental Protocol: Purification of Quinoline via Picrate Salt Formation

Objective: To purify crude quinoline by selective precipitation as its picrate salt.

Materials:

  • Crude quinoline

  • Picric acid

  • 95% Ethanol

  • Acetonitrile (for recrystallization)

  • Dimethyl sulfoxide (DMSO)

  • Basic alumina

  • n-Pentane

  • Sodium hydroxide solution

Procedure:

Part A: Formation and Recrystallization of Quinoline Picrate

  • Dissolution: Dissolve the crude quinoline in a minimal amount of 95% ethanol. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.

  • Precipitation: Slowly add the picric acid solution to the quinoline solution with stirring. Yellow crystals of quinoline picrate will precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation, then collect the crystals by vacuum filtration. Wash the crystals with cold 95% ethanol.

  • Recrystallization: For higher purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile.

Part B: Regeneration of Pure Quinoline

  • Dissolution of Picrate: Dissolve the purified quinoline picrate in DMSO.

  • Picric Acid Removal: Pass the DMSO solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.

  • Extraction: Extract the free quinoline from the column effluent with n-pentane.

  • Isolation: Dry the pentane extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield purified quinoline.

Visualization of the Picrate Salt Formation and Regeneration Workflow

G cluster_formation Salt Formation & Purification cluster_regeneration Regeneration of Free Base A Dissolve Crude Quinoline in Ethanol B Add Picric Acid Solution A->B C Precipitate and Isolate Quinoline Picrate B->C D Recrystallize Quinoline Picrate from Acetonitrile C->D E Dissolve Purified Picrate in DMSO D->E F Pass through Basic Alumina Column E->F G Extract Quinoline with n-Pentane F->G H Isolate Pure Quinoline G->H

Caption: Workflow for Quinoline Purification via Picrate Salt Formation.

Performance and Considerations
  • Purity: Can achieve very high purity, often exceeding 99.5%, as it is highly selective for quinoline.

  • Yield: Yields can be moderate to high, but losses can occur during filtration, washing, and the regeneration steps. A patent for the purification of 8-hydroxyquinoline via recrystallization reported a yield of 95-98% with a final purity of 99.00-99.90%.[10][15]

  • Scalability: Scalable, but the handling of solid picrates and the multi-step process can be more labor-intensive than distillation on a large scale.

  • Safety: Picric acid is an explosive and must be handled with extreme care.

  • Limitations: Not suitable for quinoline derivatives that are sensitive to acidic or basic conditions. The multi-step nature of the process can be time-consuming.

Column Chromatography: High-Resolution Purification for Complex Mixtures

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[16] It is particularly useful for purifying quinolines from complex mixtures containing isomers or impurities with similar physical properties.[17][18]

Underlying Principles

In column chromatography, a solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase). A solvent or mixture of solvents (the mobile phase) is then used to elute the compounds from the column. Separation occurs because the different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For quinolines, which are basic, the acidic nature of silica gel can lead to strong interactions and poor separation (tailing).[17][18] This can be mitigated by deactivating the silica gel with a base like triethylamine or by using an alternative stationary phase like alumina.[10][17]

Experimental Protocol: Flash Column Chromatography of a Quinoline Derivative

Objective: To purify a quinoline derivative from reaction byproducts using flash column chromatography.

Materials:

  • Crude quinoline derivative

  • Silica gel (or alumina)

  • Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate)

  • Triethylamine (if using silica gel)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of the desired quinoline derivative from impurities (a target Rf value of ~0.3 is often ideal).

  • Column Packing: Pack the chromatography column with silica gel (or alumina) as a slurry in the initial, least polar mobile phase.

  • Deactivation (for silica gel): If using silica gel, pre-elute the column with the mobile phase containing 0.5-1% triethylamine to neutralize the acidic sites.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

Visualization of the Column Chromatography Workflow

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation A Select Solvent System via TLC B Pack Column with Stationary Phase A->B C Deactivate Silica Gel (if necessary) B->C D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent H->I

Caption: Workflow for Quinoline Purification by Column Chromatography.

Performance and Considerations
  • Purity: Capable of achieving very high purity, even for complex mixtures and isomers.

  • Yield: Yields can be variable and are often lower than distillation or crystallization due to irreversible adsorption on the stationary phase and losses during fraction collection.

  • Scalability: While scalable, large-scale column chromatography can be expensive and time-consuming.

  • Limitations: Can be resource-intensive (solvents, stationary phase). The potential for compound degradation on the stationary phase exists for sensitive derivatives.

Liquid-Liquid Extraction: Exploiting Differential Solubility

Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases. For quinoline, this is often employed in the initial work-up to separate it from a reaction mixture, particularly in industrial processes involving coal tar.[8]

Underlying Principles

The basicity of the quinoline nitrogen allows for its selective extraction from an organic solvent into an acidic aqueous solution, where it forms a water-soluble salt. Neutral and acidic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free quinoline, which can then be extracted back into an organic solvent. Recent studies have also explored the use of natural deep eutectic solvents (NaDES) for the extraction of quinoline.[19][20]

Experimental Protocol: Acid-Base Extraction of Quinoline

Objective: To separate quinoline from neutral and acidic impurities in an organic solution.

Materials:

  • Organic solution containing crude quinoline (e.g., in dichloromethane or ether)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dilute sodium hydroxide (e.g., 1 M NaOH)

  • Separatory funnel

  • Organic solvent for back-extraction (e.g., dichloromethane or ether)

Procedure:

  • Acidic Extraction: Place the organic solution of crude quinoline in a separatory funnel and add an equal volume of dilute hydrochloric acid. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The quinoline will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete recovery.

  • Basification: Combine the acidic aqueous extracts and add dilute sodium hydroxide until the solution is basic (confirm with pH paper). The quinoline will precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of an organic solvent (e.g., dichloromethane) to the basic aqueous solution and shake to extract the free quinoline back into the organic phase.

  • Isolation: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the partially purified quinoline.

Visualization of the Liquid-Liquid Extraction Workflow

G cluster_extraction Acidic Extraction cluster_regeneration Regeneration & Back-Extraction A Dissolve Crude Quinoline in Organic Solvent B Extract with Dilute HCl A->B C Separate Aqueous Layer (contains quinoline salt) B->C D Basify Aqueous Layer with NaOH C->D E Back-Extract with Organic Solvent D->E F Isolate Purified Quinoline E->F

Caption: Workflow for Quinoline Purification by Liquid-Liquid Extraction.

Performance and Considerations
  • Purity: Generally provides a moderate level of purification. It is most effective as an initial clean-up step before further purification by distillation or crystallization.

  • Yield: Typically high, but emulsions can sometimes form, leading to losses.

  • Scalability: Highly scalable and widely used in industrial processes.

  • Limitations: Not effective for separating quinoline from other basic impurities. The use of large volumes of acids, bases, and organic solvents can be a concern for waste disposal.

Head-to-Head Comparison of Quinoline Purification Techniques

The optimal purification technique for quinoline depends on several factors, including the nature and amount of impurities, the desired final purity, the scale of the operation, and available resources. The following table provides a comparative summary of the techniques discussed.

Parameter Fractional Distillation Crystallization (Picrate Salt) Column Chromatography Liquid-Liquid Extraction
Achievable Purity High (>99%)Very High (>99.5%)Very High (>99.5%)Moderate
Typical Yield HighModerate to HighVariable (often lower)High
Selectivity Boiling Point DifferenceHigh (for basic compounds)High (tunable)Basic vs. Acidic/Neutral
Scalability ExcellentGoodFair (can be costly)Excellent
Key Advantages Simple, efficient for thermally stable compounds, scalable.Highly selective, yields very pure product.Excellent for complex mixtures and isomers.Simple, rapid, and highly scalable for initial cleanup.
Key Disadvantages Not for heat-sensitive compounds or close-boiling impurities.Use of explosive picric acid, multi-step process.Resource-intensive, potential for product loss on column.Not for separating basic impurities, generates aqueous waste.

Purity Analysis: Verifying the Success of Purification

Regardless of the purification method employed, the final purity of the quinoline must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for this purpose.[3][21][22][23]

  • HPLC: Offers high resolution and is suitable for a wide range of quinoline derivatives. Reversed-phase HPLC with a C18 column is a common starting point.[3]

  • GC: Ideal for volatile and thermally stable quinolines. It provides excellent separation and can be coupled with a mass spectrometer (GC-MS) for impurity identification.[3]

Safety and Handling of Quinoline

Quinoline is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).

Conclusion

The purification of quinoline is a critical process that directly impacts its utility in research and industry. While fractional distillation remains a robust and scalable method for bulk purification, crystallization via picrate salt formation offers exceptional selectivity and the potential for very high purity. Column chromatography is the technique of choice for complex mixtures and challenging separations, and liquid-liquid extraction serves as an indispensable tool for initial work-up and industrial-scale purification.

By understanding the principles, advantages, and limitations of each technique, researchers and process chemists can make informed decisions to achieve the desired purity of quinoline in an efficient and effective manner. The protocols and comparative data presented in this guide provide a solid foundation for developing and optimizing quinoline purification strategies.

References

Safety Operating Guide

A Researcher's Guide to Handling Quinolin-2-ylacetic Acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Quinolin-2-ylacetic acid. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure laboratory safety and experimental integrity. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to build a deep, trust-based understanding of safe chemical handling.

Hazard Assessment: Understanding the Risk

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be constructed by examining structurally related compounds. Quinoline derivatives and other organic acids present a predictable set of risks that must be managed.[1] The GHS classifications for analogous chemicals, such as Quinoline and Quinolinic Acid, indicate significant potential hazards.[2][3]

Based on available data for these related compounds, researchers should handle this compound as a substance with the potential for the following hazards:

Potential HazardGHS Classification (Based on Analogous Compounds)Rationale and Immediate Safety Implication
Acute Oral Toxicity Danger, H301/H302: Toxic or Harmful if swallowed.[2][3][4]Ingestion can lead to severe health consequences. Strict hygiene measures and prevention of hand-to-mouth contact are critical.
Skin Corrosion/Irritation Warning, H315: Causes skin irritation.[2][3]Direct contact can cause irritation or chemical burns. Proper gloves and protective clothing are mandatory to prevent exposure.
Serious Eye Damage/Irritation Warning, H319: Causes serious eye irritation.[2][3]Splashes pose a significant risk to vision and can cause irreversible damage.[5] Appropriate eye and face protection is non-negotiable.
Respiratory Irritation Warning, H335: May cause respiratory irritation.[2]Inhalation of the powdered compound or aerosols can irritate the respiratory tract.[6] Engineering controls and, where necessary, respiratory protection are required.
Carcinogenicity/Mutagenicity Danger, H350/H341: Suspected of causing genetic defects and may cause cancer. (Based on Quinoline)[3]Long-term or repeated exposure could have severe chronic health effects. Minimizing all routes of exposure is paramount.

Core Directive: Selecting Your Personal Protective Equipment

Your PPE is the primary barrier between you and the chemical.[7] Selection must be deliberate and based on a risk assessment of the specific procedure being performed.

Eye and Face Protection

Direct splashes of acidic compounds can cause severe and irreversible eye damage.[5]

  • Minimum Requirement: Tight-fitting chemical safety goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN 166 are mandatory.[1] Ordinary prescription glasses do not provide adequate protection.[8]

  • Recommended for High-Risk Procedures: When handling larger quantities (>50g), working with solutions under pressure, or where splashes are more likely, a full-face shield must be worn in addition to safety goggles to protect the entire face.[6][8]

Skin and Body Protection

Preventing dermal contact is crucial, as many quinoline-based compounds can be absorbed through the skin or cause significant irritation.[9]

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide good resistance against a variety of organic acids.[6][10] For prolonged work or when handling concentrated solutions, double-gloving is recommended to provide an additional layer of protection.[7] Always inspect gloves for tears or punctures before use.

  • Lab Coat/Apron: A chemical-resistant lab coat is the minimum requirement.[5] For procedures involving significant quantities or a high risk of splashing, a chemically-resistant apron made of materials like PVC or neoprene should be worn over the lab coat.[6][8]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8][10]

Respiratory Protection

Inhalation of powdered this compound can cause respiratory irritation.[2]

  • Primary Control: Whenever possible, handle the solid chemical exclusively within a certified chemical fume hood to control airborne particles at the source.[10][11]

  • When a Fume Hood is Not Feasible: If weighing or handling the powder outside of a fume hood, a NIOSH-approved N95 respirator (or higher) with acid gas cartridges is necessary to prevent inhalation.[6][10] A proper fit test is essential to ensure the respirator provides an effective seal.[6]

Operational and Disposal Plans

A safe experiment is planned from start to finish, including the disposal of all waste.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it is fitted correctly.

  • Goggles/Face Shield: Put on your safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

Doffing (Taking Off) PPE:

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Apron: Unfasten and remove your lab coat or apron by rolling it away from your body. Hang it in the designated area or dispose of it if it's a single-use item.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Respirator (if used): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][11]

Emergency Procedures
  • Spill: In the event of a small spill (<1 L), alert personnel in the area, ensure you are wearing appropriate PPE, and confine the spill with an absorbent material from a spill kit.[10] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.

Decontamination and Waste Disposal

All materials that come into contact with this compound must be treated as hazardous waste.

  • Contaminated PPE: All disposable PPE (gloves, aprons) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][10]

  • Chemical Waste: Unused chemical and solutions containing this compound must be collected in a dedicated hazardous waste container.[1] Do not dispose of this chemical down the drain.[1] Given its chemical nature, it should be segregated from strong oxidizing agents and bases.[12][13]

  • Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[12]

  • Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[1]

Visualized Workflow: PPE Selection for this compound

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE & Engineering Controls cluster_2 Final Action start Start: Handling This compound task_type What is the scale and physical form of the acid? start->task_type solid_small Handling Solid (<10g) task_type->solid_small Solid, Small Scale solid_large Handling Solid (>10g) task_type->solid_large Solid, Large Scale solution Handling Dilute Solution task_type->solution Solution ppe_base Base PPE: - Nitrile Gloves (Single Pair) - Safety Goggles - Lab Coat - Closed-toe Shoes solid_small->ppe_base ppe_solid_small Controls: - Chemical Fume Hood solid_small->ppe_solid_small ppe_respirator Alternative Control: - NIOSH N95 Respirator (If no fume hood available) solid_small->ppe_respirator No Fume Hood ppe_solid_large Enhanced PPE: - Double Nitrile Gloves - Face Shield + Goggles - Chemical Apron Controls: - Chemical Fume Hood solid_large->ppe_solid_large solid_large->ppe_respirator No Fume Hood solution->ppe_base proceed Proceed with Experiment ppe_base->proceed ppe_solid_small->proceed ppe_solid_large->proceed ppe_respirator->proceed

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.